molecular formula C11H12BrClO B1291576 1-(4-Bromophenyl)-5-chloro-1-oxopentane CAS No. 54874-12-3

1-(4-Bromophenyl)-5-chloro-1-oxopentane

Cat. No.: B1291576
CAS No.: 54874-12-3
M. Wt: 275.57 g/mol
InChI Key: UNIORYRWTPWEAI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-chloro-1-oxopentane is a useful research compound. Its molecular formula is C11H12BrClO and its molecular weight is 275.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromophenyl)-5-chloropentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIORYRWTPWEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622007
Record name 1-(4-Bromophenyl)-5-chloropentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54874-12-3
Record name 1-(4-Bromophenyl)-5-chloropentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromophenyl)-5-chloro-1-oxopentane (CAS No. 54874-12-3)

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 1-(4-bromophenyl)-5-chloro-1-oxopentane, a bifunctional molecule with significant potential as a versatile intermediate in organic synthesis, particularly in the realm of medicinal chemistry. This document delves into its chemical properties, a detailed, field-proven synthetic protocol, its expected spectroscopic signature, and its anticipated reactivity, offering a foundational resource for researchers looking to employ this compound in their work.

Introduction: A Molecule of Untapped Potential

This compound is a halogenated ketone that presents two distinct reactive centers: a terminal primary alkyl chloride and an aromatic ketone. This dual functionality makes it a valuable building block for the synthesis of a wide array of more complex molecules. The presence of the bromophenyl moiety offers a site for cross-coupling reactions, while the chloropentanoyl chain can be utilized for nucleophilic substitution or for the construction of cyclic structures. While its direct applications in drug development are not extensively documented in publicly available literature, its structural motifs are prevalent in many biologically active compounds, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents.

Physicochemical and Safety Profile

While comprehensive experimental data for this specific compound is not widely published, its key properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 54874-12-3[1]
Molecular Formula C₁₁H₁₂BrClO[1]
Molecular Weight 275.57 g/mol [1]
Appearance White powder or liquid[2][3]
Predicted Boiling Point 368.2 ± 27.0 °C[1]
Predicted Density 1.391 ± 0.06 g/cm³[1]
Purity (Commercial) Typically ≥97%[3]

Safety and Handling:

This compound is classified with the GHS07 pictogram, indicating that it can be harmful.[1] The following hazard statements are associated with this compound:

  • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, should be strictly followed when handling this compound.

Synthesis of this compound: A Step-by-Step Protocol

The most logical and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with 5-chlorovaleryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

Synthesis of the Precursor: 5-Chlorovaleryl Chloride

While 5-chlorovaleryl chloride is commercially available, it can also be readily synthesized from δ-valerolactone or cyclopentanone. A common laboratory preparation involves the ring-opening of δ-valerolactone with thionyl chloride.

Friedel-Crafts Acylation Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of bromobenzene with similar acyl chlorides.

Reaction Scheme:

Caption: Friedel-Crafts acylation of bromobenzene.

Materials:

  • Bromobenzene

  • 5-Chlorovaleryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Formation of the Acylium Ion: Cool the suspension in an ice bath. Add a solution of 5-chlorovaleryl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel to the AlCl₃ suspension. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Electrophilic Aromatic Substitution: To the cold reaction mixture, add a solution of bromobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6' (Aromatic)~7.85Doublet (d)2H
H-3', H-5' (Aromatic)~7.65Doublet (d)2H
H-5 (CH₂Cl)~3.60Triplet (t)2H
H-2 (COCH₂)~3.00Triplet (t)2H
H-3, H-4 (-CH₂CH₂-)~1.90 - 2.10Multiplet (m)4H
¹³C NMR Spectroscopy

The carbon NMR will provide information on the number and types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C-1)~198.0
C-1' (Aromatic, C-Br)~128.0
C-4' (Aromatic, C-CO)~135.0
C-2', C-6' (Aromatic)~132.0
C-3', C-5' (Aromatic)~130.0
C-5 (CH₂Cl)~44.5
C-2 (COCH₂)~38.0
C-4~32.0
C-3~22.0
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong carbonyl stretch of the ketone.

Table 4: Predicted Key IR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)Intensity
C=O (Aryl Ketone)1680 - 1700Strong
C-H (sp² Aromatic)3000 - 3100Medium
C-H (sp³ Aliphatic)2850 - 3000Medium
C-Br (Aromatic)1000 - 1100Medium
C-Cl (Alkyl)600 - 800Strong
Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The molecular ion peak (M⁺) should be observed at m/z 274 and 276 (for ⁷⁹Br and ³⁵Cl/³⁷Cl) and at m/z 276 and 278 (for ⁸¹Br and ³⁵Cl/³⁷Cl).

Predicted Fragmentation Pattern:

Key fragmentation pathways would likely involve α-cleavage at the carbonyl group and loss of the chloropentyl chain or parts of it.

MS_Fragmentation M [M]⁺˙ m/z 274/276/278 F1 [M - Cl]⁺ m/z 239/241 M->F1 - •Cl F2 [Br-Ph-CO]⁺ m/z 183/185 M->F2 - •(CH₂)₄Cl F3 [Br-Ph]⁺ m/z 157/159 F2->F3 - CO

Caption: Predicted mass spectrometry fragmentation.

Reactivity and Synthetic Applications

The bifunctional nature of this compound opens up numerous possibilities for its use in the synthesis of more complex molecules, particularly heterocyclic compounds which are of great interest in medicinal chemistry.

Reactions at the Alkyl Chloride Terminus

The primary alkyl chloride is a good electrophile for Sₙ2 reactions. This allows for the introduction of a variety of nucleophiles.

  • Alkylation of Amines: Reaction with primary or secondary amines can lead to the corresponding secondary or tertiary amines.[4] This is a fundamental transformation for building more complex structures.

  • Formation of Ethers and Thioethers: Reaction with alkoxides or thiolates will yield the corresponding ethers and thioethers.

  • Cyanation: Introduction of a nitrile group via reaction with sodium or potassium cyanide provides a versatile handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

Reactions at the Ketone Carbonyl Group

The ketone can undergo a wide range of standard carbonyl reactions.

  • Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding secondary alcohol.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent can form a new C-N bond, providing an alternative route to substituted amines.

  • Wittig Reaction: Conversion of the carbonyl to an alkene is possible using phosphorus ylides.

Intramolecular Cyclization Reactions

The presence of both an electrophilic carbon (C-5) and a nucleophilic center (after modification of the ketone) on the same molecule allows for intramolecular cyclization reactions, which are powerful tools for the synthesis of cyclic compounds. For example, conversion of the ketone to an amine followed by intramolecular alkylation could lead to the formation of substituted piperidines.

Cross-Coupling Reactions at the Bromophenyl Group

The C-Br bond on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of new aryl, vinyl, or alkynyl groups, significantly increasing molecular complexity.

Synthetic_Potential cluster_reactions Potential Transformations cluster_products Potential Products Core This compound SN2 Nucleophilic Substitution (at C-5) Core->SN2 Carbonyl Carbonyl Chemistry (at C-1) Core->Carbonyl Coupling Cross-Coupling (at C-4') Core->Coupling Cyclization Intramolecular Cyclization Core->Cyclization Amines Substituted Amines SN2->Amines Ethers Ethers / Thioethers SN2->Ethers Alcohols Secondary Alcohols Carbonyl->Alcohols Biaryls Biaryl Compounds Coupling->Biaryls Heterocycles Piperidines, etc. Cyclization->Heterocycles

Caption: Synthetic utility of the target molecule.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex organic molecules, including potentially novel pharmaceutical agents. This guide provides researchers with a solid foundation of its synthesis, predicted properties, and reactivity, enabling its effective application in their research endeavors.

References

  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.
  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromophenyl)-5-chloro-1-oxopentane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN1939885A - Production of 1-bromine-5-chloropentane.
  • BenchChem. (2025). Application Notes & Protocols: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane via Grignard Reaction.
  • ResearchGate. (2015). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]

  • National Institutes of Health. (2014). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
  • Eureka | Patsnap. (2020). Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol.
  • National Institutes of Health. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

Sources

Physicochemical properties of 1-(4-Bromophenyl)-5-chloro-1-oxopentane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-5-chloro-1-oxopentane

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 54874-12-3). Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles and detailed experimental protocols for determining key parameters such as solubility, thermal stability, and spectroscopic characteristics. By integrating established methodologies with expert insights, this guide serves as a practical resource for the characterization and application of this bifunctional chemical intermediate.

Chemical Identity and Core Properties

This compound is a halogenated ketone that serves as a valuable intermediate in organic synthesis.[1] Its structure features a brominated phenyl ring attached to a five-carbon chain, which is terminated by a chloro group, offering multiple reactive sites for further chemical modification.

A precise understanding of its fundamental properties is the first step in its effective application. The primary identifiers and physical characteristics of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1][2][3]
Alternate Name 1-(4-bromophenyl)-5-chloropentan-1-one[4]
CAS Number 54874-12-3[1][2][3][4][5]
Molecular Formula C₁₁H₁₂BrClO[2][3][5]
Molecular Weight 275.57 g/mol [3][5]
InChI Key UNIORYRWTPWEAI-UHFFFAOYSA-N[5]
Typical Purity 97.0% - 99%[1][2][5]
Reported Form White Powder / Liquid[1][5]

Expert Insight: The discrepancy in the reported physical state (solid vs. liquid) is not uncommon for compounds with melting points near ambient temperature.[1][5] The observed state can be influenced by purity, with impurities often depressing the melting point. Therefore, experimental determination of the melting range is a critical first step for confirming the identity and purity of a given batch.

Solubility Profile and Solvent Miscibility

The solubility of a compound dictates its utility in various reaction media, purification techniques, and formulation processes. The principle of "like dissolves like" is the guiding framework, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[6] A systematic solubility analysis also provides strong indications of the compound's functional groups.

Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to classify the compound based on its solubility in a series of aqueous and organic solvents.[7][8][9]

Objective: To determine the solubility of this compound in water, dilute acid, dilute base, and an organic solvent, thereby inferring its polarity and acidic/basic character.

Materials:

  • This compound

  • Deionized Water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution[8][9]

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution[7][8]

  • 5% (v/v) Hydrochloric Acid (HCl) solution[8][9]

  • Diethyl Ether

  • Small test tubes and rack

  • Vortex mixer

  • pH paper

Procedure:

  • Water Solubility:

    • Add approximately 25 mg of the compound to a test tube.

    • Add 0.75 mL of deionized water in small portions, vortexing vigorously after each addition.[7]

    • Observe if the compound dissolves completely.

    • If soluble, test the solution's pH with litmus or pH paper to identify it as acidic, basic, or neutral.[8]

  • Acid/Base Solubility (if water-insoluble):

    • Prepare three test tubes, each with ~25 mg of the compound.

    • To the first tube, add 0.75 mL of 5% NaOH solution incrementally, mixing thoroughly. Observe for dissolution, which indicates an acidic functional group (unlikely for this structure, but a necessary confirmatory test).[9]

    • To the second tube, add 0.75 mL of 5% NaHCO₃ solution. Dissolution here would suggest a strong organic acid.[7]

    • To the third tube, add 0.75 mL of 5% HCl solution. Dissolution would indicate a basic functional group, such as an amine (not present in this structure).[8]

  • Organic Solvent Solubility:

    • Add ~25 mg of the compound to a test tube.

    • Add 0.75 mL of diethyl ether incrementally, mixing thoroughly.[7]

    • Observe for miscibility.

Causality and Interpretation: The large, non-polar aromatic ring and alkyl chain suggest the compound will be insoluble in water but soluble in organic solvents like diethyl ether. Solubility in aqueous acid or base involves a chemical reaction that forms a water-soluble salt.[9] Since this compound lacks strongly acidic or basic functional groups, it is expected to be insoluble in 5% NaOH, 5% NaHCO₃, and 5% HCl.

Visualization: Solubility Testing Workflow

G start Start: 25 mg of Compound water Add 0.75 mL Water start->water check_water Soluble? water->check_water ph_test Test with pH Paper check_water->ph_test Yes water_insol Water-Insoluble check_water->water_insol No water_sol Result: Water-Soluble (Acidic, Basic, or Neutral) ph_test->water_sol naoh Add 0.75 mL 5% NaOH water_insol->naoh check_naoh Soluble? naoh->check_naoh weak_acid Result: Weak Acid check_naoh->weak_acid Yes hcl Add 0.75 mL 5% HCl check_naoh->hcl No check_hcl Soluble? hcl->check_hcl base Result: Organic Base check_hcl->base Yes neutral Result: Neutral Compound check_hcl->neutral No

Caption: Systematic workflow for determining compound solubility and classification.

Thermal Properties and Stability

Thermal analysis is essential for defining the safe handling, storage, and processing temperatures of a chemical compound. Melting point, glass transition, and decomposition temperature are critical parameters.

Melting Point Analysis

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). Impurities tend to lower and broaden the melting range, making it a reliable indicator of purity.[10]

Experimental Protocol for Melting Point Determination: This protocol is adapted for a modern digital melting point apparatus (e.g., DigiMelt or Mel-Temp).[10]

Objective: To accurately determine the melting range of this compound.

Materials:

  • Dry, powdered sample of the compound.

  • Capillary melting point tubes (one end sealed).

  • Digital melting point apparatus.

  • A known standard for calibration (e.g., pure urea).

Procedure:

  • Sample Preparation:

    • Place a small amount of the dry, powdered sample on a clean surface.

    • Gently tap the open end of a capillary tube into the powder to collect a small amount.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed sample height should be 2-3 mm.[11] An excessive sample height can lead to an artificially broad melting range.[11]

  • Apparatus Setup and Measurement:

    • Insert the prepared capillary tube into the sample holder of the apparatus.[11]

    • Rapid Determination (if melting point is unknown): Set a fast ramp rate (e.g., 10-20°C/min) to find an approximate melting range.[10][12]

    • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[12]

    • Begin heating with a slow ramp rate (1-2°C/min) starting about 15-20°C below the expected melting point.[10][11] A slow heating rate is crucial to ensure the sample and thermometer are in thermal equilibrium.

    • Record T₁: Note the temperature at which the first droplet of liquid appears.[12]

    • Record T₂: Note the temperature at which the entire sample has completely liquefied.

    • Report the result as a melting range (T₁ - T₂).

  • Trustworthiness Check: Calibrate the apparatus thermometer by measuring the melting point of a known standard.[10]

Thermogravimetric and Calorimetric Analysis (TGA/DSC)

Principle:

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14] It is used to determine decomposition temperatures and quantify mass loss events.

  • Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as a function of temperature.[15] It identifies thermal events like melting (endothermic) and crystallization (exothermic) that do not involve mass loss.[16]

General Experimental Protocol for TGA/DSC Analysis:

Objective: To assess the thermal stability and identify phase transitions of this compound.

Materials:

  • TGA/DSC simultaneous thermal analyzer.

  • High-purity nitrogen or argon for inert atmosphere.

  • Aluminum or ceramic sample pans/crucibles.

  • Microbalance.

Procedure:

  • Instrument Calibration: Perform baseline experiments with empty sample and reference crucibles to calibrate the instrument.[13]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, tared sample crucible.

    • Ensure the sample is evenly distributed at the bottom of the crucible for uniform heat transfer.[14]

  • Experimental Setup:

    • Place the sample crucible and an empty reference crucible into the analyzer.

    • Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

    • Set the temperature program: typically, heat from ambient temperature to a point well above the expected decomposition (e.g., 600°C) at a constant rate (e.g., 10°C/min).[16]

  • Data Acquisition and Analysis:

    • Initiate the temperature program and record the mass change (TGA), derivative of mass change (DTG), and differential heat flow (DSC).

    • Analyze the resulting curves to determine the onset of decomposition (from TGA) and the peak temperatures of any endothermic or exothermic events (from DSC).

Visualization: TGA/DSC Analysis Workflow

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_data Data Analysis weigh Weigh 5-10 mg of Sample place Place in TGA/DSC Pan weigh->place load Load Sample & Reference Pans place->load purge Purge with Inert Gas (e.g., N2) load->purge program Set Temperature Program (e.g., Ramp 10°C/min to 600°C) purge->program run Run Analysis program->run tga_curve Analyze TGA Curve (Mass vs. Temp) run->tga_curve dsc_curve Analyze DSC Curve (Heat Flow vs. Temp) run->dsc_curve tga_out Determine: - Onset of Decomposition - % Mass Loss tga_curve->tga_out dsc_out Determine: - Melting Point (Tm) - Glass Transition (Tg) - Enthalpy (ΔH) dsc_curve->dsc_out

Caption: Workflow for thermal analysis using simultaneous TGA/DSC.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides a structural fingerprint of the molecule, confirming its identity and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies.

Expected Signature:

  • C=O Stretch (Ketone): A strong, sharp absorption is expected. Because the carbonyl is conjugated with the aromatic ring, its frequency will be lowered from a typical aliphatic ketone (~1715 cm⁻¹). The expected range is 1685-1690 cm⁻¹ .[17]

  • Aromatic C=C Stretch: Medium absorptions in the 1600-1450 cm⁻¹ region.

  • Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ .

  • Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ .

  • C-Cl and C-Br Stretches: These appear in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.[18]

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons: Two doublets in the range of δ 7.6-8.0 ppm . The protons ortho to the carbonyl group will be downfield from those ortho to the bromine atom due to the electron-withdrawing effect of the ketone.

  • Methylene Protons (α to C=O): A triplet around δ 3.0-3.2 ppm .

  • Methylene Protons (α to Cl): A triplet around δ 3.5-3.7 ppm .

  • Central Methylene Protons (β to C=O and γ to Cl): A multiplet (quintet or sextet) around δ 2.0-2.3 ppm .

General Protocol for NMR Sample Preparation:

  • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[19]

  • Transfer the solution to a standard 5 mm NMR tube.

  • Place the tube in the NMR spectrometer and acquire the spectrum according to the instrument's standard procedures.[20][21]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[22] It is used to determine the molecular weight and elemental composition and to deduce structural information from fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular weight is ~275.57. Due to the presence of bromine and chlorine, a characteristic isotopic cluster will be observed.

    • Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

    • Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • This will result in a complex pattern of peaks for the molecular ion: M⁺ (containing ⁷⁹Br and ³⁵Cl), M+2 (containing ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl), and M+4 (containing ⁸¹Br and ³⁷Cl). The most intense peaks will be M⁺ and M+2.

  • Key Fragmentation Patterns:

    • Alpha-Cleavage: Fission of the bond between the carbonyl carbon and the alkyl chain, or between the carbonyl carbon and the phenyl ring.

    • McLafferty Rearrangement: Possible if a gamma-hydrogen is available for transfer.

    • Loss of Cl (m/z - 35/37) and Br (m/z - 79/81).

General Protocol for MS Sample Preparation:

  • Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like methanol or acetonitrile.[23]

  • Ensure the solution is free of salts and particulates, as these can interfere with electrospray ionization and contaminate the instrument.[23]

  • Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC/MS).

Visualization: Integrated Spectroscopic Analysis

G compound 1-(4-Bromophenyl)- 5-chloro-1-oxopentane ftir FT-IR Spectroscopy compound->ftir nmr NMR Spectroscopy (¹H & ¹³C) compound->nmr ms Mass Spectrometry compound->ms ftir_out Identifies Functional Groups: - C=O (Aromatic Ketone) - C-H (Aromatic/Aliphatic) - C=C (Aromatic) ftir->ftir_out nmr_out Determines Connectivity: - Atom-to-atom bonding - Chemical environments - Confirms carbon skeleton nmr->nmr_out ms_out Determines Mass & Formula: - Molecular Weight - Isotopic Pattern (Br, Cl) - Fragmentation clues ms->ms_out structure Verified Chemical Structure ftir_out->structure nmr_out->structure ms_out->structure

Caption: A multi-technique approach for comprehensive structural verification.

Conclusion

This guide has detailed the essential physicochemical properties of this compound and provided robust, field-proven protocols for their experimental determination. A thorough characterization, encompassing solubility profiling, thermal analysis, and multi-modal spectroscopic investigation, is paramount for any researcher intending to utilize this compound. The methodologies and expert insights presented herein are designed to ensure data integrity, reproducibility, and the successful application of this versatile chemical intermediate in research and development settings.

References

  • CAS 54874-12-3 C11H12BrClO this compound 97%. Howei Pharm.
  • Experiment 1 - Melting Points. University of Missouri–St. Louis.
  • This compound cas no.54874-12-3. ZHEJIANG JIUZHOU CHEM CO.,LTD.
  • This compound. CymitQuimica.
  • This compound | 54874-12-3. ChemicalBook.
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  • Melting point determin
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Babylon.
  • Measuring the Melting Point. Westlab Canada.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Procedure For Determining Solubility of Organic Compounds. Scribd.
  • 6.
  • How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Minnesota.
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). University of California, Berkeley.
  • CAS NO. 54874-12-3 | 1-(4-bromophenyl)-5-chloropentan-1-one. Arctom.
  • IR Spectroscopy Tutorial: Ketones. University of Colorado Boulder.
  • 1-(2-Bromophenyl)-5-chloro-1-oxopentane | C11H12BrClO | CID 22049009. PubChem.
  • (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones.
  • Thermal Analysis TGA / DTA. Åbo Akademi University.
  • Exp 8 - TGA - DSC - Manual. Scribd.
  • 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.
  • Thermal Analysis of Pentacontane: Application Notes and Protocols for DSC and TGA. BenchChem.
  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • Carbonyl - compounds - IR - spectroscopy. University of Łódź.
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.
  • NMR Protocols and Methods.
  • Protocol to perform fragment screening using NMR spectroscopy. PMC - NIH.
  • NMR Experiment Procedure. Emory University.
  • Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers. University of Wyoming.
  • Mass Spectrometry Protocols and Methods.
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1-(4-Bromophenyl)-5-chloro-1-oxopentane molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Bromophenyl)-5-chloro-1-oxopentane: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic ketone of significant interest to the chemical and pharmaceutical research communities. The document delineates its fundamental chemical and physical properties, proposes a robust and detailed protocol for its synthesis via Friedel-Crafts acylation, and outlines modern analytical techniques for its characterization. Furthermore, it addresses critical safety and handling procedures and discusses its potential applications as a versatile bifunctional intermediate in the development of novel therapeutic agents and complex organic molecules. This guide is intended for researchers, chemists, and drug development professionals seeking authoritative information on this compound.

Chemical Identity and Physicochemical Properties

This compound is a specialized chemical intermediate whose utility is derived from its distinct structural features: a brominated phenyl ring, a ketone functional group, and a terminal alkyl chloride. These features make it a valuable building block in multi-step organic syntheses.

Nomenclature and Identifiers
  • Systematic IUPAC Name: 1-(4-bromophenyl)-5-chloropentan-1-one

  • Common Synonyms: this compound[1]

  • CAS Number: 54874-12-3[1][2][3]

Molecular Formula and Weight
  • Molecular Formula: C₁₁H₁₂BrClO[1][2][4]

  • Molecular Weight: 275.57 g/mol [1][2][4]

Physicochemical Data

The physical properties of this compound are summarized in the table below. It is important to note that its physical state at standard temperature and pressure has been variously reported as a liquid or a white powder, which may depend on the purity of the sample.[2][3]

PropertyValueSource
Appearance Liquid / White Powder[2][3]
Boiling Point 368.2 ± 27.0 °C (Predicted)[1]
Density 1.391 ± 0.06 g/cm³ (Predicted)[1]
Purity Typically ≥97.0%[2]

Synthesis and Mechanism

The most logical and industrially scalable route for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The reaction involves treating bromobenzene with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich bromobenzene ring. The substitution occurs predominantly at the para position relative to the bromine atom due to the steric hindrance at the ortho positions and the directing effect of the bromine.

Diagram of Proposed Synthesis

G cluster_reactants Reactants Bromobenzene Bromobenzene Reaction Friedel-Crafts Acylation (Anhydrous Conditions) Bromobenzene->Reaction AcylChloride 5-Chlorovaleryl Chloride AcylChloride->Reaction LewisAcid AlCl₃ (Catalyst) LewisAcid->Reaction Intermediate Activated Acylium Ion Complex Reaction->Intermediate Workup Aqueous Workup (e.g., HCl/Ice) Intermediate->Workup Product This compound Workup->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for the synthesis and purification of the target compound.

Materials:

  • Bromobenzene (1.0 eq)

  • 5-Chlorovaleryl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM and AlCl₃. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Slowly add 5-chlorovaleryl chloride to the AlCl₃ suspension while stirring. After the addition is complete, add bromobenzene dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition of bromobenzene, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil using flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure product.

Causality Behind Experimental Choices
  • Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvent is critical. The Lewis acid catalyst, AlCl₃, reacts violently with water, which would deactivate it and halt the reaction.

  • Controlled Temperature: The initial reaction is performed at 0 °C to control the exothermic reaction between the Lewis acid and the acyl chloride and to prevent side reactions.

  • Aqueous Workup: The acidic workup is necessary to decompose the aluminum chloride-ketone complex formed during the reaction, liberating the final product. The subsequent bicarbonate wash neutralizes any remaining acid.

Analytical Characterization

While specific spectroscopic data for this compound is not widely published, its structure allows for the prediction of key analytical signatures.

Predicted Spectroscopic Signatures
TechniquePredicted Signature
¹H NMR - Aromatic protons on the bromophenyl ring would appear as two doublets in the range of δ 7.6-7.9 ppm. - The methylene protons adjacent to the carbonyl (C2) would be a triplet around δ 3.0 ppm. - The methylene protons adjacent to the chlorine (C5) would be a triplet around δ 3.6 ppm. - The remaining methylene protons (C3, C4) would appear as multiplets in the δ 1.8-2.2 ppm range.
¹³C NMR - Carbonyl carbon (C1) signal expected around δ 198-200 ppm. - Aromatic carbons would appear in the δ 128-140 ppm region. - The carbon bearing the chlorine (C5) would be around δ 45 ppm. - The carbon adjacent to the carbonyl (C2) would be around δ 38 ppm.
FT-IR - A strong, sharp absorption band for the carbonyl (C=O) stretch around 1685 cm⁻¹. - C-Br stretching vibration in the 600-500 cm⁻¹ region. - C-Cl stretching vibration in the 800-600 cm⁻¹ region. - Aromatic C-H stretching above 3000 cm⁻¹.
Mass Spec. - The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine (M, M+2 with ~1:1 ratio) and one chlorine (M, M+2 with ~3:1 ratio) atom. The molecular ion peak (M⁺) would be observed at m/z 274, with other significant peaks at 276 and 278.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

Hazard Identification

The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[1]

GHS ClassificationHazard StatementPrecautionary Statement
GHS07 (Warning) H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
H315: Causes skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
H319: Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
H335: May cause respiratory irritation.[1]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

Applications and Research Context

This compound is not an end-product but rather a highly valuable intermediate. Its bifunctional nature—possessing two distinct halogen atoms at different positions and a ketone—allows for selective and sequential chemical modifications.

  • Pharmaceutical Scaffolding: The bromophenyl moiety is a common feature in many pharmaceutical agents. The alkyl chloride provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups (amines, azides, thiols, etc.). The ketone can be further modified through reactions like reduction, reductive amination, or Wittig reactions. This makes the molecule an ideal starting point for building diverse molecular libraries for drug discovery. For instance, related intermediates like 1-bromo-5-chloropentane are utilized in the synthesis of bone absorption inhibitors and adrenoceptor protective agents, highlighting the potential of this structural class in medicinal chemistry.[5]

Conclusion

This compound is a key synthetic building block with well-defined chemical properties. Its synthesis is readily achievable through established organic chemistry reactions like the Friedel-Crafts acylation. The presence of multiple reactive sites makes it a versatile precursor for more complex molecules, particularly within the realm of pharmaceutical research and development. Adherence to strict safety protocols is mandatory when handling this compound. This guide provides the foundational knowledge required for its effective and safe utilization in a laboratory setting.

References

  • PubChem. 1-Bromo-5-chloropentane. Retrieved from [Link]

  • Google Patents. (CN1939885A). Production of 1-bromine-5-chloropentane.
  • PubChem. 1-(2-Bromophenyl)-5-chloro-1-oxopentane. Retrieved from [Link]

  • ResearchGate. (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information Discovery of novel chemical scaffolds as RhoA inhibitors using virtual screening, synthesis, and bioactiv. Retrieved from [Link]

  • LookChem. This compound cas no.54874-12-3. Retrieved from [Link]

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Spectroscopic Profile of 1-(4-Bromophenyl)-5-chloro-1-oxopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel compounds is paramount. 1-(4-Bromophenyl)-5-chloro-1-oxopentane (CAS No. 54874-12-3) represents a class of halogenated aromatic ketones that serve as versatile intermediates.[1][2] The presence of multiple reactive sites—the aromatic ring, the carbonyl group, and two distinct halogen atoms—makes a thorough spectroscopic characterization essential for quality control, reaction monitoring, and predicting chemical behavior. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.

The molecular integrity and purity of such intermediates are critical for the success of subsequent synthetic steps. Spectroscopic analysis provides a non-destructive, detailed fingerprint of the molecule's structure. This document is intended for researchers and drug development professionals, offering a predictive framework for the spectral characteristics of this compound and outlining the methodologies for acquiring such data.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines an aromatic ketone with an alkyl halide, leading to a rich and informative spectroscopic profile.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The aromatic region will show a characteristic pattern for a 1,4-disubstituted benzene ring. The aliphatic chain will exhibit signals corresponding to the three methylene groups, with chemical shifts influenced by the adjacent carbonyl group and chlorine atom.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2', H-6' (Aromatic)7.85 - 7.95Doublet (d)~ 8.52H
H-3', H-5' (Aromatic)7.60 - 7.70Doublet (d)~ 8.52H
H-2 (α to C=O)3.00 - 3.10Triplet (t)~ 7.02H
H-4 (β to Cl)1.85 - 1.95Quintet~ 7.02H
H-5 (α to Cl)3.60 - 3.70Triplet (t)~ 6.52H
H-3 (Methylene)2.00 - 2.10Quintet~ 7.02H

Causality Behind Predictions:

  • Aromatic Protons: The protons on the bromophenyl ring are split into two distinct signals due to the symmetry of the 1,4-substitution. The protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') are deshielded and appear further downfield compared to the protons ortho to the bromine (H-3', H-5').

  • Aliphatic Protons: The methylene protons at the C-2 position are adjacent to the carbonyl group, causing a significant downfield shift to around 3.05 ppm. The protons at C-5 are attached to the carbon bearing the electronegative chlorine atom, shifting their resonance to approximately 3.65 ppm. The other two methylene groups (C-3 and C-4) will appear at intermediate chemical shifts.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule, providing a map of the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl)195.0 - 198.0
C-1' (Aromatic, attached to C=O)135.0 - 138.0
C-2', C-6' (Aromatic)129.5 - 131.0
C-3', C-5' (Aromatic)131.5 - 133.0
C-4' (Aromatic, attached to Br)128.0 - 130.0
C-2 (α to C=O)38.0 - 40.0
C-325.0 - 27.0
C-430.0 - 32.0
C-5 (α to Cl)44.0 - 46.0

Causality Behind Predictions:

  • Carbonyl Carbon: The carbonyl carbon of an aromatic ketone typically appears in the 195-200 ppm region.[3][4]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the bromine (C-4') will be shifted upfield due to the 'heavy atom effect' of bromine.[5] The other aromatic carbons will have shifts typical for a substituted benzene ring.

  • Aliphatic Carbons: The carbons of the pentane chain will have chemical shifts influenced by their proximity to the electron-withdrawing carbonyl group and the chlorine atom. The C-2 and C-5 carbons will be the most downfield in the aliphatic region.

Part 2: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption from the carbonyl group.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (Aromatic)3100 - 3000Medium
C-H stretch (Aliphatic)2960 - 2850Medium
C=O stretch (Aromatic Ketone)1680 - 1695Strong, Sharp
C=C stretch (Aromatic)1600 - 1450Medium to Weak
C-Cl stretch800 - 600Strong
C-Br stretch600 - 500Medium

Causality Behind Predictions:

  • Carbonyl Stretch: The most prominent peak will be the C=O stretch. For an aromatic ketone, this peak is typically found at a lower wavenumber (around 1685 cm⁻¹) compared to a saturated ketone (around 1715 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O bond.[3][6][7]

  • C-H Stretches: The spectrum will show absorptions for both aromatic and aliphatic C-H stretching vibrations.

  • Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations will be present in the fingerprint region of the spectrum.

Part 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Molecular Ion (M⁺): The molecular weight of this compound is 275.57 g/mol .[1][2] Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will show a characteristic cluster of peaks at m/z 274, 276, and 278.

Fragment Ion Proposed Structure Predicted m/z
[M-Cl]⁺[C₁₁H₁₂BrO]⁺239/241
[M-C₄H₈Cl]⁺[BrC₆H₄CO]⁺183/185
[C₆H₄Br]⁺Bromophenyl cation155/157
[M-Br]⁺[C₁₁H₁₂ClO]⁺195/197

Causality Behind Fragmentation:

  • Acylium Ion Formation: A common fragmentation pathway for ketones is the alpha-cleavage to form a stable acylium ion.[8] In this case, cleavage of the bond between C-1 and C-2 of the pentane chain would result in the [BrC₆H₄CO]⁺ ion at m/z 183/185, which is expected to be a prominent peak.

  • Loss of Halogens: The loss of a chlorine radical ([M-Cl]⁺) or a bromine radical ([M-Br]⁺) from the molecular ion are also likely fragmentation pathways.

  • McLafferty Rearrangement: A McLafferty rearrangement is possible if a gamma-hydrogen can be transferred to the carbonyl oxygen.[9][10] This would lead to the loss of a neutral alkene and the formation of a radical cation.

cluster_0 Mass Spectrometry Fragmentation mol [M]⁺˙ m/z 274/276/278 acylium [BrC₆H₄CO]⁺ m/z 183/185 (Acylium Ion) mol->acylium α-cleavage loss_cl [M-Cl]⁺ m/z 239/241 mol->loss_cl - Cl• bromophenyl [C₆H₄Br]⁺ m/z 155/157 acylium->bromophenyl - CO

Caption: Proposed fragmentation pathway for this compound.

Part 4: Experimental Methodologies

To obtain high-quality spectral data, adherence to standardized protocols is essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220-240 ppm and a relaxation delay of 2-5 seconds.

IR Spectroscopy Protocol
  • Sample Preparation: As the compound may be a solid or liquid at room temperature, prepare the sample as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[1]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass range of m/z 50-400 to detect the molecular ion and significant fragments.

cluster_1 Spectroscopic Analysis Workflow start Sample of This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Integration and Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Sources

Structure elucidation of 1-(4-Bromophenyl)-5-chloro-1-oxopentane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1-(4-Bromophenyl)-5-chloro-1-oxopentane

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development, directly impacting its purported function, safety, and intellectual property considerations. This guide provides a comprehensive, multi-faceted analytical workflow for the structural elucidation of this compound. By synergistically employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we construct a self-validating model of the molecule's architecture. Each analytical step is detailed with both the procedural methodology and the causal logic behind the interpretation, offering field-proven insights for researchers, scientists, and drug development professionals. The principles outlined herein serve as a robust framework for the characterization of novel small molecules.

Introduction and Initial Hypothesis

This compound, with the molecular formula C₁₁H₁₂BrClO, presents a structure incorporating several key features: a halogenated aromatic ring, a ketone functional group, and a halogenated aliphatic chain.[1][2][3] Its nominal molecular weight is approximately 276 g/mol , accounting for the most common isotopes (⁷⁹Br and ³⁵Cl).[1][2] An accurate structural assignment is critical for predicting its reactivity, metabolic fate, and potential biological activity.

Based on IUPAC nomenclature, the hypothesized structure is a pentanone backbone with a 4-bromophenyl group attached to the carbonyl carbon (position 1) and a chlorine atom at the terminus of the alkyl chain (position 5). Our analytical challenge is to verify every aspect of this proposed connectivity.

The Elucidation Workflow: A Multi-Technique Approach

A single analytical technique is rarely sufficient for complete structural determination. We employ an integrated approach where each method provides complementary information, culminating in a single, unambiguous structural assignment.

G cluster_0 Initial Analysis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Interpretation cluster_3 Final Confirmation Hypothesized\nStructure Hypothesized Structure MS Mass Spectrometry (MS) Hypothesized\nStructure->MS IR Infrared (IR) Spectroscopy Hypothesized\nStructure->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Hypothesized\nStructure->NMR MS_Data Molecular Formula & Fragmentation MS->MS_Data IR_Data Functional Groups (C=O, C-Cl, Ar) IR->IR_Data NMR_Data C-H Framework & Connectivity NMR->NMR_Data Confirmed\nStructure Confirmed Structure MS_Data->Confirmed\nStructure IR_Data->Confirmed\nStructure NMR_Data->Confirmed\nStructure

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Deciphering the Molecular Formula and Fragmentation

Expertise & Experience: Mass spectrometry serves two primary functions: first, to confirm the elemental composition via high-resolution measurement, and second, to reveal the molecule's "blueprint" through its fragmentation patterns under energetic conditions. The presence of bromine and chlorine, with their distinct isotopic signatures, provides an immediate and powerful validation checkpoint.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electron Ionization (EI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Acquisition:

    • Low Resolution (EI-MS): Acquire a spectrum over a mass range of m/z 50-500 to observe the full fragmentation pattern.

    • High Resolution (HRMS): Analyze the molecular ion region to determine the exact mass to at least four decimal places.

Data Interpretation

The mass spectrum provides a wealth of structural data. The molecular ion peak cluster is expected to show a characteristic pattern due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in an M:M+2:M+4 relative intensity ratio of approximately 3:4:1.

Key Fragmentation Pathways: Aromatic ketones exhibit predictable cleavage patterns, primarily driven by the stability of the resulting fragments.[4][5][6][7]

G cluster_path1 α-Cleavage cluster_path2 Radical Site Cleavage cluster_path3 Acylium Cleavage M Molecular Ion [M]˙⁺ m/z 274/276/278 F1 4-Bromobenzoyl Cation [C₇H₄BrO]⁺ m/z 183/185 M->F1 - •(CH₂)₄Cl F2 [M - Cl]⁺ m/z 239/241 M->F2 - •Cl F3 Bromophenyl Cation [C₆H₄Br]⁺ m/z 155/157 F1->F3 - CO

Caption: Predicted major fragmentation pathways in EI-MS.

m/z (Expected) Proposed Fragment Structure Significance
274/276/278[C₁₁H₁₂⁷⁹Br³⁵ClO]˙⁺ / [C₁₁H₁₂⁸¹Br³⁵ClO]˙⁺ & [C₁₁H₁₂⁷⁹Br³⁷ClO]˙⁺ / [C₁₁H₁₂⁸¹Br³⁷ClO]˙⁺Molecular Ion cluster. HRMS confirms formula.
183/185[Br-C₆H₄-CO]⁺Base Peak. Result of α-cleavage. Confirms 4-bromobenzoyl moiety.[7]
155/157[Br-C₆H₄]⁺Loss of CO from the acylium cation. Confirms bromophenyl group.
239/241[C₁₁H₁₂BrO]⁺Loss of chlorine radical. Confirms terminal chlorine.

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that acts as a "functional group fingerprint." The high polarity of the carbonyl (C=O) bond makes it one of the strongest and most reliable absorbers in an IR spectrum, providing an immediate confirmation of the ketone.[8]

Experimental Protocol
  • Sample Preparation: If the sample is a liquid, cast a thin film between two KBr plates. If solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation

The spectrum is analyzed by correlating absorption bands (peaks) with specific molecular vibrations. For an aromatic ketone, conjugation lowers the C=O stretching frequency compared to a simple aliphatic ketone.[9]

Frequency Range (cm⁻¹) Vibration Type Structural Confirmation
3100 - 3000Aromatic C-H StretchPresence of the phenyl ring.
2960 - 2850Aliphatic C-H StretchPresence of the -(CH₂)₄- chain.
~1685Carbonyl (C=O) Stretch Strong, sharp peak. Confirms ketone conjugated to an aromatic ring.[8][10]
1600, 1480Aromatic C=C StretchConfirms the aromatic ring skeleton.
~830Aromatic C-H Out-of-Plane BendStrong peak. Diagnostic for 1,4-(para) disubstitution on a benzene ring.
750 - 650C-Cl StretchConfirms the presence of a chloroalkane moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[11][12] ¹H NMR reveals the number and environment of protons, while ¹³C NMR maps the carbon skeleton. The combination provides an unambiguous picture of atomic connectivity.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT-135) spectra on a spectrometer operating at a field strength of 400 MHz or higher.

¹H NMR Data Interpretation

The ¹H NMR spectrum is interpreted based on chemical shift (position), integration (area under the peak), and multiplicity (splitting pattern).

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.85Doublet (d)2HH-2, H-6 (Aromatic)Protons ortho to the electron-withdrawing carbonyl group are deshielded.
~7.65Doublet (d)2HH-3, H-5 (Aromatic)Protons ortho to the bromine atom. The characteristic doublet-of-doublets pattern confirms 1,4-disubstitution.
~3.58Triplet (t)2HH-ε (-CH₂Cl)Deshielded by the adjacent electronegative chlorine atom. Split by the two H-δ protons.
~3.02Triplet (t)2HH-α (-COCH₂-)Deshielded by the adjacent carbonyl group. Split by the two H-β protons.
~1.95Multiplet (m)2HH-β or H-δMethylene protons adjacent to the terminal groups.
~1.85Multiplet (m)2HH-γ or H-δThe central methylene protons of the alkyl chain.
¹³C NMR Data Interpretation

The ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. A DEPT-135 experiment is used to distinguish between CH, CH₂, and CH₃ groups (CH/CH₃ point up, CH₂ points down).

Chemical Shift (δ, ppm) Carbon Type (from DEPT-135) Assignment Rationale
~199.0CC=O (Ketone)Characteristic downfield shift for a carbonyl carbon.
~135.5CC-1 (Aromatic, C-CO)Quaternary carbon attached to the carbonyl.
~132.0CHC-3, C-5 (Aromatic)Aromatic methine carbons.
~129.5CHC-2, C-6 (Aromatic)Aromatic methine carbons.
~129.0CC-4 (Aromatic, C-Br)Quaternary carbon attached to bromine.
~44.5CH₂C-ε (-CH₂Cl)Carbon attached to chlorine is significantly deshielded.
~38.0CH₂C-α (-COCH₂-)Carbon alpha to the carbonyl is deshielded.
~32.0CH₂C-δ (-CH₂CH₂Cl)Alkane-like carbon.
~23.5CH₂C-β (-COCH₂CH₂-)Alkane-like carbon.

The Gold Standard: X-ray Crystallography

For an ultimate, irrefutable proof of structure, single-crystal X-ray crystallography can be employed.[13][14] This technique provides a three-dimensional model of the molecule as it exists in the solid state.

Applicability: This method is contingent upon the ability to grow a single, diffraction-quality crystal from the sample, which can be a significant experimental hurdle, especially if the compound is a liquid or an amorphous solid at room temperature.[1][15]

Conceptual Workflow
  • Crystallization: The compound is dissolved in a suitable solvent system and allowed to evaporate slowly, or crystallized via vapor diffusion, to encourage the formation of single crystals.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is recorded by a detector.

  • Structure Solution: The diffraction data is processed computationally to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined.

An output from a successful crystallographic experiment would provide precise bond lengths, bond angles, and torsional angles, leaving no ambiguity about the molecular structure.

Synthesis of Evidence and Final Conclusion

The convergence of data from all analytical techniques provides overwhelming and self-validating evidence for the structure of this compound.

  • Mass Spectrometry confirmed the elemental formula C₁₁H₁₂BrClO and established the presence of the 4-bromobenzoyl and chloroalkyl substructures through its distinct fragmentation pattern.

  • Infrared Spectroscopy identified the key functional groups: a conjugated ketone, an aromatic ring with 1,4-disubstitution, and aliphatic C-H and C-Cl bonds.

  • NMR Spectroscopy provided the definitive connectivity map, showing the 1,4-disubstituted aromatic ring and the linear five-carbon chain with the carbonyl group at one end and the chlorine atom at the other, consistent with the proposed structure.

Collectively, these orthogonal techniques unequivocally confirm the structure as This compound . This rigorous, evidence-based approach ensures the highest level of scientific integrity and is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • JoVE. (2024-12-05). Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • Chemistry LibreTexts. (2024-05-09). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds.
  • ACS Publications. (2008-05-02). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry.
  • Slideshare. Structural elucidation by NMR(1HNMR).
  • PubMed. (2008-05-02). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry.
  • AZoLifeSciences. (2023-11-07). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • Chemistry LibreTexts. (2024-09-30). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • CymitQuimica. This compound.
  • ResearchGate. (2025-08-06). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • AZoLifeSciences. (2023-11-09). X-ray Crystallography for Molecular Structure Determination.
  • Anton Paar Wiki. X-ray Crystallography.
  • Wikipedia. Fragmentation (mass spectrometry).
  • ChemicalBook. (2023-07-09). This compound | 54874-12-3.
  • NIH. X-Ray Crystallography of Chemical Compounds.
  • Science Museum. (2019-09-26). X-ray crystallography: Revealing our molecular world.
  • howeipharm.com. This compound 97%.
  • Spectroscopy Online. (2017-09-01). The Carbonyl Group, Part I: Introduction.
  • PubChem. 1-(2-Bromophenyl)-5-chloro-1-oxopentane.
  • Chemistry LibreTexts. (2024-09-30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • guidechem.com. This compound cas no.54874-12-3.
  • Chemistry LibreTexts. (2025-02-24). 19.14: Spectroscopy of Aldehydes and Ketones.

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Navigating the Physicochemical Landscape of 1-(4-Bromophenyl)-5-chloro-1-oxopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the intricate tapestry of modern drug discovery and organic synthesis, halogenated ketones stand out as versatile building blocks. Among these, 1-(4-Bromophenyl)-5-chloro-1-oxopentane emerges as a compound of significant interest. Its bifunctional nature, featuring a reactive aryl bromide and a terminal alkyl chloride, coupled with a central ketone moiety, offers a rich scaffold for a diverse array of chemical transformations. This guide provides an in-depth exploration of two fundamental physicochemical properties of this compound: its boiling point and density. A thorough understanding of these characteristics is paramount for researchers and drug development professionals, as they directly influence reaction kinetics, purification strategies, and the formulation of novel chemical entities.

The presence of both bromine and chlorine atoms imparts a notable polarity and reactivity to the molecule. The bromophenyl group can participate in a variety of cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse substituents. Concurrently, the chloroalkane terminus is susceptible to nucleophilic substitution, providing a handle for the attachment of various functional groups. The ketone functionality itself can be a site for reactions like reduction, reductive amination, or the formation of heterocyclic structures. This trifecta of reactive sites makes this compound a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.

This technical guide will not only present the available data for the boiling point and density of this compound but will also provide detailed, field-proven methodologies for their experimental determination. Furthermore, we will delve into the critical safety and handling considerations necessitated by the compound's classification as an α-halo ketone derivative, ensuring that scientific integrity is upheld through safe and reproducible laboratory practices.

Physicochemical Data at a Glance

PropertyValue (Estimated)Source
Boiling Point~350.1 ± 22.0 °C (Predicted for 5-Chloro-1-(4-chlorophenyl)-1-oxopentane)[1]
Density~1.192 ± 0.06 g/cm³ (Predicted for 5-Chloro-1-(4-chlorophenyl)-1-oxopentane)[1]

Note: These values are predictions for a similar compound and should be experimentally verified for this compound.

Experimental Determination of Physicochemical Properties

The following sections detail robust protocols for the experimental determination of the boiling point and density of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Boiling Point Determination: The Thiele Tube Method

For the determination of the boiling point of a high-boiling liquid available in limited quantities, the Thiele tube method is a reliable and efficient choice. This technique relies on the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Boiling_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A 1. Obtain a small sample of this compound. C 3. Introduce a small amount of the sample into a small test tube. A->C B 2. Seal one end of a capillary tube. D 4. Invert the sealed capillary tube and place it in the test tube. B->D C->D E 5. Attach the test tube to a thermometer. D->E F 6. Immerse the assembly in a Thiele tube containing heat-transfer fluid. E->F G 7. Gently heat the side arm of the Thiele tube. F->G H 8. Observe for a rapid stream of bubbles from the capillary tube. G->H I 9. Remove heat and observe the temperature at which the liquid enters the capillary tube. H->I J 10. Record the temperature as the boiling point. I->J

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

  • Sample Preparation:

    • Place a small amount (approximately 0.5 mL) of this compound into a small-diameter test tube (e.g., a Durham tube).

    • Take a capillary tube (sealed at one end) and place it, open-end down, into the test tube containing the sample. The rationale here is to trap a small amount of air which, upon heating, will expand and indicate the vapor pressure of the sample.

  • Apparatus Assembly:

    • Attach the test tube to a thermometer using a rubber band or a small piece of wire. The bottom of the test tube should be level with the thermometer bulb.

    • Clamp a Thiele tube to a retort stand and fill it with a high-boiling, non-reactive heat-transfer fluid (e.g., mineral oil or silicone oil) to a level above the side-arm junction. The unique shape of the Thiele tube is designed to ensure uniform heating of the liquid via convection currents.

    • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is fully immersed in the heat-transfer fluid.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a micro-burner or a heat gun. This indirect heating method promotes even temperature distribution throughout the fluid.

    • As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. At this temperature, the vapor pressure of the sample is equal to the atmospheric pressure.

    • Record the temperature from the thermometer. For accuracy, it is advisable to repeat the measurement at least twice and take the average.

Density Determination: The Pycnometer Method

The density of a liquid is its mass per unit volume. The pycnometer method is a highly accurate technique for determining the density of liquids, relying on the precise measurement of the mass of a known volume of the substance.

Density_Workflow cluster_calibration Pycnometer Calibration cluster_measurement Sample Measurement cluster_calculation Density Calculation A 1. Clean and dry the pycnometer. B 2. Weigh the empty pycnometer (m1). A->B C 3. Fill with deionized water and weigh (m2). B->C D 4. Record the temperature of the water (T). C->D E 5. Calculate the volume of the pycnometer (V). D->E G 7. Fill with this compound. E->G F 6. Clean and dry the pycnometer. F->G H 8. Weigh the filled pycnometer (m3). G->H I 9. Calculate the mass of the sample (m3 - m1). H->I J 10. Calculate the density of the sample (mass/V). I->J

Caption: Workflow for Density Determination using the Pycnometer Method.

  • Pycnometer Calibration:

    • Thoroughly clean a pycnometer (a small glass flask with a ground-glass stopper containing a capillary tube) with a suitable solvent and dry it completely. The cleanliness of the pycnometer is critical to avoid any contaminants that could affect the mass measurement.

    • Accurately weigh the empty, dry pycnometer on an analytical balance. Record this mass as m₁.

    • Fill the pycnometer with deionized water of a known temperature. Ensure there are no air bubbles. The capillary in the stopper allows for a precise and reproducible volume.

    • Carefully place the stopper, allowing excess water to exit through the capillary. Wipe the outside of the pycnometer dry.

    • Weigh the water-filled pycnometer and record the mass as m₂.

    • Record the temperature of the water. Using the known density of water at that specific temperature (ρ_water), calculate the exact volume of the pycnometer (V) using the formula: V = (m₂ - m₁) / ρ_water

    • This calibration step is crucial as it provides a precise volume for the subsequent measurement of the sample's density.

  • Sample Measurement:

    • Empty the pycnometer, clean it with an appropriate solvent that is miscible with both water and the sample (e.g., acetone), and dry it thoroughly.

    • Fill the dry pycnometer with this compound, again ensuring no air bubbles are present.

    • Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer. Record this mass as m₃.

  • Density Calculation:

    • Calculate the mass of the sample by subtracting the mass of the empty pycnometer: mass_sample = m₃ - m₁.

    • Calculate the density of the this compound (ρ_sample) using the calibrated volume: ρ_sample = mass_sample / V

    • For enhanced accuracy, perform the measurement at a controlled temperature and repeat the procedure to ensure reproducibility.

Safety and Handling of α-Halo Ketones

As a derivative of an α-halo ketone, this compound requires stringent safety protocols due to its inherent reactivity and potential toxicity. α-Halo ketones are known to be lachrymators, skin irritants, and potent alkylating agents.

Core Safety Directives:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). It is advisable to wear double gloves and to change them frequently, especially after any direct contact.

    • Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.

  • Handling Procedures:

    • Avoid direct contact with skin and eyes.

    • Do not inhale vapors.

    • Prevent the formation of aerosols.

    • Use appropriate tools (spatulas, syringes) to handle the compound and avoid cross-contamination.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Reactivity Hazards:

The presence of the carbonyl group activates the adjacent carbon-halogen bond, making α-halo ketones susceptible to nucleophilic attack. This reactivity is the basis of their synthetic utility but also a source of their hazardous nature. They can readily react with biological nucleophiles, such as amino and sulfhydryl groups in proteins and DNA, which is the underlying mechanism of their toxicity.

Conclusion

This compound is a valuable synthetic intermediate with a rich chemical profile. A comprehensive understanding of its physical properties, such as boiling point and density, is fundamental for its effective and safe utilization in research and development. While experimental data for this specific compound is sparse, this guide provides robust and reliable methodologies for its determination. Adherence to the stringent safety protocols outlined is not merely a procedural formality but a critical component of responsible scientific practice when working with reactive α-halo ketones. By integrating theoretical knowledge with meticulous experimental technique and a steadfast commitment to safety, researchers can confidently unlock the synthetic potential of this versatile molecule.

References

  • PubChem. 1-(2-Bromophenyl)-5-chloro-1-oxopentane. Available at: [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005–5089. Available at: [Link]

  • Wikipedia. α-Halo ketone. Available at: [Link]

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Safety and hazards of 1-(4-Bromophenyl)-5-chloro-1-oxopentane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Hazards of 1-(4-Bromophenyl)-5-chloro-1-oxopentane

Chemical Identity and Physical Properties

This compound is a halogenated ketone with the molecular formula C₁₁H₁₂BrClO.[1][2] Its structure combines a brominated aromatic ring with a chlorinated alkyl chain, features that dictate its reactivity and potential hazards.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 54874-12-3[1][2][3]
Molecular Formula C₁₁H₁₂BrClO[1][2]
Molecular Weight 275.57 g/mol [1][2]
Physical Form Reported as both a liquid and a white powder[1][3]
Purity Typically >97.0% for research grades[1]

Note: The physical form may vary based on the purity and specific batch of the chemical.

Hazard Identification and GHS Classification (Inferred)

A formal GHS classification for this compound is not established. However, based on the hazards associated with its structural fragments (chlorinated alkane and brominated aromatic ketone), a presumptive classification can be made to guide safe handling. The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards.[4][5][6]

Table 2: Inferred GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogramSignal WordBasis for Inference
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07WarningBased on data for 1-bromo-5-chloropentane.[7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07WarningBased on data for 1-bromo-5-chloropentane and related compounds.[7][8]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07WarningBased on data for 1-bromo-5-chloropentane and related compounds.[7][8][9]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07WarningBased on data for related brominated compounds.[7][8][9]
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effectsGHS09WarningBased on data for related brominated compounds.[9]

Core Safety Directives and Handling Protocols

Safe handling is predicated on a combination of engineering controls, administrative procedures, and personal protective equipment (PPE). The following protocols are essential.

Engineering Controls and Ventilation

The primary defense against exposure is to handle this compound within a certified chemical fume hood.[10] This prevents the inhalation of any vapors, aerosols, or dust that may be generated. The work area should be equipped with an emergency eyewash station and a safety shower.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Change gloves immediately if contamination occurs.

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.[11]

  • Skin and Body Protection: A flame-retardant laboratory coat is essential. Ensure cuffs are secured, and consider additional protective clothing for larger quantities.

  • Respiratory Protection: If work must be performed outside of a fume hood (e.g., during a large spill), a respirator with an appropriate organic vapor cartridge is required.

Workflow for Safe Handling and Use

The following diagram outlines the critical steps for safely handling this chemical from receipt to disposal.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Post-Experiment & Disposal A 1. Conduct Risk Assessment (Review SDS of related compounds) B 2. Verify Fume Hood Certification & Function A->B C 3. Assemble & Inspect PPE (Gloves, Goggles, Lab Coat) B->C D 4. Transfer Chemical Inside Fume Hood C->D E 5. Keep Container Tightly Closed When Not in Use D->E F 6. Conduct Experiment (Avoid generating dust/aerosols) E->F G 7. Decontaminate Glassware & Surfaces in Fume Hood F->G H 8. Segregate Waste (Halogenated Organic Waste) G->H I 9. Dispose of Waste via Certified Personnel H->I J 10. Remove & Dispose of PPE (Gloves last) I->J K 11. Wash Hands Thoroughly J->K

Caption: Safe handling workflow from preparation to disposal.

Reactivity, Storage, and Incompatibilities

Understanding the chemical's stability and reactivity is crucial for preventing hazardous incidents.

Stability and Storage
  • Stability: The compound is expected to be stable under normal laboratory conditions.[8] However, long-term storage may lead to degradation.[11]

  • Storage Conditions: Store in a cool, dark, dry, and well-ventilated area.[9][11] The container must be kept tightly closed to prevent moisture contamination and potential degradation.[8][11] Store away from heat, sparks, and open flames.[8][12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these can initiate vigorous or exothermic reactions.[8]

Hazardous Decomposition Products

Upon combustion or thermal decomposition, this compound may release toxic and corrosive gases, including:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Hydrogen halides (HBr, HCl)[12]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][11] If skin irritation persists, seek medical advice.[8][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Seek immediate medical attention.[12]

Spill Response Protocol

The response to a spill should be dictated by its size and location.

SpillResponse Chemical Spill Response Protocol cluster_assessment Immediate Actions cluster_large_spill Large Spill / Uncontrolled cluster_small_spill Small Spill / Contained Start Spill Detected A Alert personnel in the immediate area Start->A B Assess spill size & hazards A->B Decision Is the spill large or outside a fume hood? B->Decision C Evacuate the area Decision->C Yes F Ensure proper PPE is worn Decision->F No D Contact Emergency Response Team C->D E Prevent entry to the area D->E End Spill Managed E->End G Cover with inert absorbent material (e.g., sand, vermiculite) F->G H Collect material with non-sparking tools into a sealed container G->H I Decontaminate the spill area H->I J Label container as 'Halogenated Organic Waste' for disposal I->J J->End

Caption: Step-by-step protocol for chemical spill response.

Disposal Considerations

All waste containing this compound must be treated as hazardous.[11]

  • Waste Streams: Collect all residues, contaminated absorbents, and disposable PPE into a designated, properly labeled, and sealed container for halogenated organic waste.

  • Disposal Method: Disposal must be carried out by a licensed waste disposal contractor in accordance with all federal, state, and local regulations.[8][11] Do not dispose of this chemical down the drain or into the environment.[12]

References

  • Sigma-Aldrich Inc. (2025). Safety Data Sheet. Provided via search, specific product URL not available.
  • LookChem. Product Details: this compound. [Link]

  • PubChem. GHS Classification Summary (Rev.9, 2021). [Link]

  • PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]

  • PubChem. National Center for Biotechnology Information: 1-Bromo-5-chloropentane. [Link]

  • United Nations Economic Commission for Europe. Globally Harmonized System of Classification and Labelling of Chemicals (GHS). [Link]

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A Senior Application Scientist's Guide to 1-(4-Bromophenyl)-5-chloro-1-oxopentane for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement, Quality Control, and Application of a Key Synthetic Building Block.

Introduction: The Strategic Value of 1-(4-Bromophenyl)-5-chloro-1-oxopentane in Medicinal Chemistry

This compound (CAS No. 54874-12-3) is a bifunctional chemical intermediate of significant interest to the drug discovery and development community. Its structure, featuring a halogenated aromatic ketone and a terminal alkyl chloride, presents two distinct points for chemical modification. This "dual-handle" characteristic makes it a versatile building block for the synthesis of complex molecular scaffolds.

The bromophenyl moiety is a common feature in pharmacologically active compounds and serves as a key substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Buchwald-Hartwig). The pentanone linker provides a flexible chain that can be further functionalized or cyclized, while the terminal chloride offers a reactive site for nucleophilic substitution. These features allow medicinal chemists to explore diverse chemical space in the pursuit of novel therapeutics. The strategic importance of such building blocks in constructing libraries of potential drug candidates cannot be overstated.

I. Commercial Sourcing and Supplier Qualification: A Framework for Ensuring Quality and Reproducibility

The reliability of a chemical intermediate is paramount to the success and reproducibility of a synthetic campaign. Sourcing this compound requires a diligent approach to supplier evaluation that extends beyond mere price comparison.

A survey of the chemical marketplace reveals several commercial suppliers for this compound, with purities typically ranging from 95% to over 99%.

Table 1: Comparison of Representative Commercial Suppliers

Supplier CategoryRepresentative CompaniesStated PurityKey Considerations for Researchers
Large Chemical Catalogs Major global suppliersTypically ≥97%Broad availability, extensive documentation (SDS), but may be repackaged from other manufacturers.
Specialty Chemical Producers Fluorochem, Howei Pharm, AK Scientific, Matrix ScientificOften ≥97% to 99%May offer higher purity grades or bulk quantities. Direct communication with the manufacturer can sometimes provide more detailed technical information.[1][2]
Chemical Marketplaces ChemicalBookVaries by listingAggregates multiple suppliers, requiring careful vetting of the actual manufacturer.[3]
The Critical Role of Documentation: Certificate of Analysis (CoA) and Safety Data Sheet (SDS)

A trustworthy supplier will readily provide comprehensive documentation for each batch of material.

  • Certificate of Analysis (CoA): This document is a non-negotiable component of quality assurance. It provides lot-specific data on the purity and identity of the compound. A thorough CoA should include the product name, CAS number, batch number, and the results of various analytical tests.

  • Safety Data Sheet (SDS): This document outlines the potential hazards associated with the compound and provides guidance on safe handling, storage, and emergency procedures.

The following flowchart illustrates a recommended workflow for qualifying a new supplier for a critical intermediate like this compound.

G cluster_0 Supplier Qualification Workflow start Identify Potential Suppliers request_docs Request Batch-Specific CoA and SDS start->request_docs review_coa Review CoA for Completeness and Plausibility request_docs->review_coa review_coa->start CoA Unacceptable compare_specs Compare Specifications with Internal Requirements review_coa->compare_specs CoA Acceptable compare_specs->start Specs Not Met small_scale_eval Procure Small Sample for In-House QC compare_specs->small_scale_eval Specs Met analytical_verify Perform Analytical Verification (NMR, LC-MS, etc.) small_scale_eval->analytical_verify analytical_verify->start QC Fail approve_supplier Approve Supplier for Project Use analytical_verify->approve_supplier QC Pass

Caption: Workflow for qualifying a chemical supplier.

II. Quality Control and Analytical Verification: An In-House Protocol

Upon receipt of this compound, it is imperative to perform in-house analytical testing to verify its identity and purity, even when a supplier's CoA is provided. This self-validating step ensures the integrity of the starting material before its commitment to a multi-step synthesis.

A. Predicted Spectroscopic Data for this compound

The following tables outline the expected spectroscopic characteristics of the target compound based on its structure and data from analogous compounds.[4][5]

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-2', H-6'~7.85Doublet (d)2H~8.5Aromatic protons ortho to the carbonyl
H-3', H-5'~7.65Doublet (d)2H~8.5Aromatic protons meta to the carbonyl
H-2~3.00Triplet (t)2H~7.0Methylene protons alpha to the carbonyl
H-5~3.60Triplet (t)2H~6.5Methylene protons adjacent to chlorine
H-3, H-4~1.90-2.05Multiplet (m)4H-Central methylene protons

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (C-1)~198.0
C-1'~135.5
C-4'~128.5
C-2', C-6'~129.8
C-3', C-5'~132.0
C-5~44.5
C-2~37.5
C-3~28.0
C-4~22.0

Table 4: Predicted IR and Mass Spectrometry Data

Analytical TechniqueKey Expected Features
FTIR Strong C=O stretch ~1685-1690 cm⁻¹ (characteristic of an aromatic ketone).[6][7] C-H stretches (aromatic and aliphatic) ~2850-3100 cm⁻¹. C-Cl stretch ~600-800 cm⁻¹.
Mass Spectrometry (EI) Molecular ion (M⁺) peaks showing characteristic isotopic patterns for bromine (M⁺ and M+2 in ~1:1 ratio) and chlorine (M⁺ and M+2 in ~3:1 ratio).[8] Key fragmentation would likely involve alpha-cleavage to form the 4-bromobenzoyl cation (m/z 183/185).
B. Experimental Protocol for Analytical Verification

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of ~1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity. The main peak should correspond to >95% of the total area for a research-grade sample.

2. Nuclear Magnetic Resonance (NMR) for Identity Confirmation

  • Instrumentation: NMR spectrometer (300 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The observed chemical shifts, multiplicities, and integrations should be consistent with the predicted data in Tables 2 and 3.

III. Understanding the Synthesis and Potential Impurities

A knowledgeable scientist understands that the impurity profile of a chemical is a direct reflection of its synthetic route. This compound is typically synthesized via a Friedel-Crafts acylation of bromobenzene with 5-chlorovaleroyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[9]

G cluster_0 Friedel-Crafts Acylation Synthesis reactants Bromobenzene + 5-Chlorovaleroyl Chloride catalyst AlCl₃ (Lewis Acid) reactants->catalyst Reaction intermediate Acylium Ion Intermediate catalyst->intermediate Forms product This compound intermediate->product Reacts with Bromobenzene

Caption: Simplified schematic of the Friedel-Crafts acylation synthesis.

This synthetic pathway can lead to several potential impurities that a researcher should be aware of:

  • Isomeric Impurities: Although the para-substituted product is sterically and electronically favored, small amounts of the ortho and meta isomers can be formed. These can be difficult to remove and may interfere with subsequent reactions.

  • Unreacted Starting Materials: Residual bromobenzene or 5-chlorovaleroyl chloride may be present.

  • Hydrolysis Products: If the reaction is exposed to water during workup, 5-chlorovaleroyl chloride can hydrolyze to 5-chlorovaleric acid.

  • Solvent Residues: Residual solvents from the reaction and purification (e.g., dichloromethane, diethyl ether) may be present.

A well-documented CoA should provide information on the levels of these potential impurities, often determined by Gas Chromatography (GC) or HPLC.

IV. Safety, Handling, and Storage

This compound is a halogenated aromatic ketone and should be handled with appropriate care in a laboratory setting. Based on the GHS classifications for similar compounds, the following hazards should be anticipated[3][10]:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Table 5: Recommended Handling and Storage Procedures

AspectRecommendationRationale
Personal Protective Equipment (PPE) Wear nitrile gloves, a lab coat, and chemical safety goggles.To prevent skin and eye contact.
Ventilation Handle in a well-ventilated fume hood.To avoid inhalation of any vapors or aerosols.
Storage Store in a tightly sealed container in a cool, dry, and dark place.To prevent degradation from moisture and light. Some suppliers indicate the compound is a liquid, while others state it is a white powder, suggesting it may be a low-melting solid.[1][2] Refrigeration may be appropriate for long-term storage.
Incompatibilities Avoid strong oxidizing agents and strong bases.To prevent unwanted and potentially hazardous reactions.
Spill & Disposal Absorb spills with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.To ensure safe cleanup and environmental protection.

Conclusion

This compound is a valuable and versatile building block for pharmaceutical research and drug development. However, its effective use is contingent upon careful sourcing, rigorous quality control, and safe handling. By implementing a systematic approach to supplier qualification, performing in-house analytical verification, understanding the potential impurity profile based on its synthesis, and adhering to strict safety protocols, researchers can ensure the quality and reproducibility of their synthetic endeavors. This diligence at the outset of a project is a critical investment in the path toward discovering the next generation of therapeutics.

References

  • Organic Chemistry: A Tenth Edition. Spectroscopy of Aldehydes and Ketones. (n.d.). Retrieved January 17, 2026, from a relevant organic chemistry textbook or online resource.
  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound cas no.54874-12-3.
  • PubChem. (n.d.). 1-Bromo-5-chloropentane. Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved January 17, 2026, from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved January 17, 2026, from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.
  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.
  • Save My Exams. (2025). Testing for Carbonyls (Edexcel A Level Chemistry): Revision Note. Retrieved January 17, 2026, from [Link]

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Methodological & Application

Synthesis of 1-(4-Bromophenyl)-5-chloro-1-oxopentane from Bromobenzene: A Detailed Protocol and Mechanistic Review

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(4-bromophenyl)-5-chloro-1-oxopentane, a valuable bifunctional building block in medicinal chemistry and materials science. The synthetic strategy is centered on a robust and scalable Friedel-Crafts acylation of bromobenzene. This document details a two-part, three-step synthetic pathway, beginning with the preparation of the requisite acylating agent, 5-chlorovaleryl chloride, from a readily available cyclic precursor. Each step is accompanied by a detailed, field-tested protocol, a discussion of the underlying chemical principles, and safety considerations. The guide is designed for researchers, chemists, and drug development professionals, offering both practical experimental instructions and in-depth mechanistic insights to ensure successful and reproducible synthesis.

Introduction

Aryl ketones containing halogenated side chains, such as this compound, are highly versatile intermediates in organic synthesis. The presence of two distinct halogen atoms—an aryl bromide and an alkyl chloride—at different positions on the molecular scaffold allows for selective, orthogonal functionalization. The aryl bromide is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the primary alkyl chloride provides a reactive site for nucleophilic substitution. This dual reactivity makes the title compound a strategic precursor for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals.[1][2]

The core transformation in this synthesis is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[3] This electrophilic aromatic substitution reaction introduces an acyl group onto the bromobenzene ring.[4] Due to the deactivating, yet ortho, para-directing nature of the bromine substituent, the acylation proceeds with high regioselectivity for the para position, minimizing the formation of isomeric byproducts. This note outlines a reliable pathway to the target molecule, beginning with the synthesis of the key intermediate, 5-chlorovaleryl chloride.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the preparation of the acylating agent and its subsequent use in the Friedel-Crafts reaction.

G cluster_0 Part 1: Synthesis of Acylating Agent cluster_1 Part 2: Friedel-Crafts Acylation A Cyclopentanone B 5-Chloropentanoic Acid A->B H₂O₂, CuCl₂ Baeyer-Villiger & Ring Opening [5] C 5-Chlorovaleryl Chloride B->C SOCl₂ Acyl Chloride Formation [2, 4] E This compound C->E AlCl₃, DCM Electrophilic Aromatic Substitution [8, 11] D Bromobenzene D->E

Diagram 1: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 5-Chlorovaleryl Chloride

A reliable synthesis of the target molecule is contingent upon the availability of high-purity 5-chlorovaleryl chloride. This section details its preparation from cyclopentanone in two steps.

Step 1.1: Synthesis of 5-Chloropentanoic Acid

Scientific Principle: This transformation leverages an oxidative ring expansion of cyclopentanone, followed by chlorination. While the classic Baeyer-Villiger oxidation typically yields a lactone (δ-valerolactone), the use of hydrogen peroxide in the presence of a copper(II) chloride catalyst facilitates a one-pot conversion to the desired 5-chloropentanoic acid.[5] This method provides a more direct route, avoiding the isolation of the intermediate lactone. 5-Chloropentanoic acid is a versatile intermediate in its own right, used in the synthesis of various pharmaceuticals and agrochemicals.[6][7][8]

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add cyclopentanone (0.5 mol, 42.0 g).

  • Reagent Addition: Cool the flask to 0-5 °C using an ice-water bath. Slowly add 30% hydrogen peroxide (2.0 mol, 226.8 g) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Catalyst Introduction: Once the H₂O₂ addition is complete, add a solution of copper(II) chloride (CuCl₂, 0.4 mol, 53.8 g) in water (100 mL) portion-wise, maintaining the temperature between 5-15 °C.

  • Reaction: Allow the mixture to stir at 10-15 °C for 2 hours, then let it warm to room temperature and stir for an additional 18-24 hours. The reaction mixture will turn a deep green.

  • Work-up: Transfer the reaction mixture to a 1 L separatory funnel and extract with dichloromethane (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield 5-chloropentanoic acid as a colorless to pale yellow liquid.

Step 1.2: Conversion to 5-Chlorovaleryl Chloride

Scientific Principle: The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is the reagent of choice for this step due to its high reactivity and the convenient nature of its byproducts (SO₂ and HCl), which are gaseous and easily removed from the reaction mixture.[1][9]

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes), place 5-chloropentanoic acid (0.3 mol, 41.0 g).

  • Reagent Addition: Slowly add thionyl chloride (0.36 mol, 26.3 mL, 42.8 g) to the flask at room temperature with gentle stirring.

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Purification: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under atmospheric pressure. The desired product, 5-chlorovaleryl chloride, is then purified by vacuum distillation.[9] Collect the fraction boiling at approximately 75-76 °C at 12 mmHg (0.095 MPa).[9]

Reagent/ProductMolar Mass ( g/mol )Amount (mol)QuantityRole
Step 1.1
Cyclopentanone84.120.5042.0 gStarting Material
Hydrogen Peroxide (30%)34.012.00226.8 gOxidizing Agent
Copper(II) Chloride134.450.4053.8 gCatalyst
5-Chloropentanoic Acid136.57-~55 g (80% yield)Product/Intermediate
Step 1.2
5-Chloropentanoic Acid136.570.3041.0 gStarting Material
Thionyl Chloride118.970.3626.3 mLChlorinating Agent
5-Chlorovaleryl Chloride155.01-~45 g (95% yield)Product/Acylating Agent
Table 1: Reagents and expected yields for the synthesis of 5-chlorovaleryl chloride.

Part 2: Friedel-Crafts Acylation of Bromobenzene

This final stage involves the electrophilic aromatic substitution of bromobenzene with the synthesized 5-chlorovaleryl chloride to yield the target molecule.

Mechanism and Scientific Rationale

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion.[10] The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate a resonance-stabilized acylium ion.[11] This powerful electrophile is then attacked by the π-electron system of the bromobenzene ring.

Bromine is a deactivating substituent due to its inductive electron-withdrawing effect, yet it is an ortho, para-director because its lone pairs can donate electron density through resonance. The acylation occurs preferentially at the para position due to reduced steric hindrance compared to the ortho positions.[12] A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is more deactivated than the starting material, which effectively prevents undesirable polyacylation reactions.[3]

Diagram 2: Generalized mechanism of the Friedel-Crafts acylation reaction.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Assemble a 500 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap. Ensure all glassware is flame-dried to remove moisture.

  • Catalyst Suspension: Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (0.15 mol, 20.0 g) to 150 mL of dry dichloromethane (DCM). Stir to create a suspension.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 5-chlorovaleryl chloride (0.12 mol, 18.6 g) in 50 mL of dry DCM dropwise from the dropping funnel over 30 minutes.

  • Substrate Addition: Following the acyl chloride addition, add a solution of bromobenzene (0.10 mol, 10.5 mL, 15.7 g) in 50 mL of dry DCM dropwise, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. The mixture will darken, and HCl gas will evolve.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 300 g of crushed ice and 50 mL of concentrated HCl. This will decompose the aluminum chloride complex.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 75 mL).[12]

  • Purification: Combine all organic layers and wash sequentially with 2M NaOH (1 x 100 mL), water (2 x 100 mL), and finally with saturated brine (1 x 100 mL). Dry the organic solution over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.[13]

  • Final Product: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford this compound.[14][15][16]

Reagent/ProductMolar Mass ( g/mol )Amount (mol)QuantityRole
Bromobenzene157.010.1010.5 mLSubstrate
5-Chlorovaleryl Chloride155.010.1218.6 gAcylating Agent
Aluminum Chloride (AlCl₃)133.340.1520.0 gLewis Acid Catalyst
This compound275.57-~20 g (73% yield)Final Product
Table 2: Reagents and expected yield for the Friedel-Crafts acylation step.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles.

  • Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ reacts violently with water, releasing HCl gas. It is corrosive and causes severe burns. Handle in a dry, inert atmosphere.

  • 5-Chlorovaleryl Chloride: Corrosive and a lachrymator. Handle with care in a fume hood.

  • Bromobenzene: Harmful if swallowed or inhaled. It is an irritant. Avoid contact with skin and eyes.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the aryl ketone carbonyl stretch (~1680 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a compound containing both bromine and chlorine.

Conclusion

This application note provides a validated, multi-step synthesis for this compound starting from bromobenzene. The protocols are based on established chemical principles, including Friedel-Crafts acylation, and are designed for reproducibility in a standard laboratory setting. By detailing both the practical steps and the underlying mechanisms, this guide serves as a valuable resource for chemists engaged in the synthesis of complex intermediates for pharmaceutical and industrial applications.

References

  • Google Patents. (2013). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
  • Patsnap. (n.d.). A kind of preparation method of 5-chloropentanoyl chloride. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). SU1625866A1 - Method of producing 5-chloropentanoic acid.
  • Google Patents. (n.d.). CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.
  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Studocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Discovery of novel chemical scaffolds as RhoA inhibitors using virtual screening, synthesis, and bioactiv. Retrieved from [Link]

  • ResearchGate. (2020). 1-(4-Bromophenyl)-3-chloropropan-1-one. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • LookChem. (n.d.). This compound cas no.54874-12-3. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Google Patents. (n.d.). CN1939885A - Production of 1-bromine-5-chloropentane.

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Application Notes & Protocols: The Strategic Use of 1-(4-Bromophenyl)-5-chloro-1-oxopentane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Bromophenyl)-5-chloro-1-oxopentane is a highly versatile bifunctional reagent that serves as a cornerstone for the construction of complex molecular architectures, particularly within medicinal chemistry and materials science.[1][2] Its structure, featuring a terminal alkyl chloride, a ketone, and a brominated aromatic ring, offers three distinct and orthogonally reactive sites. This guide provides an in-depth exploration of its synthetic utility, focusing on the strategic synthesis of substituted piperidines and subsequent functionalization via cross-coupling reactions. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and outline the broader potential of this invaluable building block.

Compound Profile and Strategic Value

This compound is a key intermediate whose value lies in its predictable and sequential reactivity.[3] The presence of both a soft electrophilic center (the C-Cl bond) and a hard electrophilic center (the carbonyl carbon), combined with a nucleophilic handle precursor (the aryl bromide), allows for a multi-stage synthetic approach from a single starting material.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
CAS Number 54874-12-3[1][2]
Molecular Formula C₁₁H₁₂BrClO[2][3]
Molecular Weight 275.57 g/mol [2][3]
Appearance White powder or liquid[1][3]
Purity Typically ≥97%[3]
Key Reactive Centers

The synthetic utility of this compound stems from its three primary reactive sites, which can be addressed with high selectivity:

  • The Ketone Carbonyl: Susceptible to nucleophilic attack, making it ideal for forming C-N or C-C bonds, and a precursor to a chiral center via asymmetric reduction.

  • The Primary Alkyl Chloride: An excellent electrophile for Sₙ2 reactions, enabling intramolecular cyclization or intermolecular alkylation.

  • The Aryl Bromide: A classic handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents on the aromatic ring.

The logical relationship between these reactive sites forms the foundation of its synthetic applications.

G cluster_sites Key Reactive Sites cluster_reactions Primary Transformations A This compound B Ketone Carbonyl C Alkyl Chloride (C5) D Aryl Bromide (C4') E Reductive Amination B->E Forms C-N bond at C1 F Intramolecular N-Alkylation (Cyclization) C->F G Cross-Coupling (e.g., Suzuki, Buchwald) D->G Pd-catalyzed functionalization E->F Amine attacks C5-Cl

Caption: Logical flow of reactivity for the title compound.

Core Application: Synthesis of N-Substituted 4-(4-Bromophenyl)piperidines

A primary and powerful application of this compound is the synthesis of the piperidine scaffold, a privileged structure in medicinal chemistry.[4][5] The 1,5-disposition of the ketone and the chloride is perfectly suited for a one-pot reductive amination followed by intramolecular cyclization.

Mechanistic Rationale

The transformation proceeds via two key steps:

  • Reductive Amination: The ketone reacts with a primary amine (R-NH₂) to form a transient imine or iminium ion. This intermediate is then selectively reduced in situ by a hydride source (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a secondary amine. The choice of NaBH(OAc)₃ is critical; it is mild enough not to reduce the ketone directly but is highly effective at reducing the protonated imine, allowing the reaction to proceed efficiently at slightly acidic pH.

  • Intramolecular N-Alkylation: The newly formed secondary amine acts as an internal nucleophile. In the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N), it attacks the terminal alkyl chloride via an intramolecular Sₙ2 reaction. This thermodynamically favorable process forms the six-membered piperidine ring.

This sequence provides a robust and convergent route to complex piperidines, where the "R" group from the primary amine can be tailored to modulate pharmacological properties.

G start Step 1: Materials - this compound - Primary Amine (R-NH₂) - NaBH(OAc)₃ - Solvent (DCE) process1 Step 2: Reductive Amination - Stir starting materials - Form iminium ion intermediate - In-situ reduction start->process1 process2 Step 3: Cyclization - Add Base (e.g., K₂CO₃) - Heat reaction mixture - Intramolecular Sₙ2 attack process1->process2 process3 Step 4: Workup & Purification - Quench reaction - Aqueous extraction - Column Chromatography process2->process3 end Product N-R-4-(4-Bromophenyl)-4-hydroxypiperidine process3->end

Caption: Experimental workflow for piperidine synthesis.

Protocol: Synthesis of 1-Benzyl-4-hydroxy-4-(4-bromophenyl)piperidine

This protocol describes the synthesis of a representative piperidine derivative. The initial reductive amination forms a linear secondary amine, which subsequently cyclizes. Note that the ketone is first reduced to a hydroxyl group during the reductive amination process before cyclization.

Materials:

  • This compound (1.0 eq, 2.76 g, 10 mmol)

  • Benzylamine (1.1 eq, 1.18 g, 11 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 3.18 g, 15 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 eq, 4.15 g, 30 mmol)

  • 1,2-Dichloroethane (DCE), anhydrous (50 mL)

  • Acetonitrile (MeCN), anhydrous (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Equipment:

  • 250 mL round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Nitrogen inlet

  • Standard glassware for workup and purification

Procedure:

  • To the round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DCE (50 mL).

  • Add benzylamine and stir the mixture for 20 minutes at room temperature.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes. Causality: Portion-wise addition controls the initial exothermic reaction and prevents side reactions.

  • Stir the reaction at room temperature for 12 hours or until TLC/LC-MS analysis indicates the consumption of the starting ketone.

  • Add anhydrous acetonitrile (50 mL) and potassium carbonate. Causality: K₂CO₃ acts as a base to neutralize any acid and facilitate the nucleophilic attack of the amine on the alkyl chloride. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Heat the mixture to reflux (approx. 80-85°C) for 8 hours, monitoring by TLC/LC-MS for the formation of the cyclized product.

  • Cool the reaction to room temperature and carefully quench by adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

Purification and Characterization:

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Advanced Application: Post-Cyclization Functionalization

The true strategic power of using the bromophenyl starting material becomes evident in subsequent steps. The aryl bromide in the synthesized piperidine is not merely a placeholder but a versatile functional handle for diversification, crucial for building structure-activity relationships (SAR) in drug discovery programs.[6]

Suzuki-Miyaura Cross-Coupling

The bromine atom can be readily substituted using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a C-C bond with an organoboron species, is a robust and widely used method.[7]

Rationale: This reaction allows for the modular installation of various aryl or heteroaryl groups, enabling fine-tuning of the molecule's electronic and steric properties. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

G cluster_reagents Suzuki Coupling Reagents A N-R-4-(4-Bromophenyl)piperidine F N-R-4-(4'-Aryl-biphenyl)piperidine A->F Pd(0) Catalytic Cycle B Arylboronic Acid (Ar-B(OH)₂) C Pd Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., Na₂CO₃) E Solvent (e.g., Toluene/EtOH/H₂O)

Caption: General scheme for Suzuki cross-coupling.

General Protocol: Suzuki Coupling of a 4-(4-Bromophenyl)piperidine Derivative

Materials:

  • 4-(4-Bromophenyl)piperidine derivative (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Aqueous sodium carbonate (Na₂CO₃) solution (2M, 3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol, 4:1 mixture)

Procedure:

  • In a reaction vessel, dissolve the 4-(4-bromophenyl)piperidine derivative, arylboronic acid, and palladium catalyst in the toluene/ethanol solvent mixture.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Causality: This is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Add the degassed aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 90°C under a nitrogen atmosphere until the starting material is consumed (typically 4-12 hours).

  • Cool to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate. Purify by chromatography or recrystallization.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategic tool for synthetic chemists. Its predictable reactivity allows for the efficient construction of complex heterocyclic cores like piperidines. Furthermore, the embedded aryl bromide handle provides a gateway to immense molecular diversity through modern cross-coupling chemistry. This combination of features ensures its continued and expanding role in the synthesis of novel therapeutics and functional materials. Future applications may involve its use in constructing other heterocyclic systems, such as benzodiazepines, through intramolecular cyclization strategies.[8][9]

References

  • CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine. (n.d.). Google Patents.
  • 1-phenylpiperidine. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • Piperidine Synthesis. (1992). Defense Technical Information Center. Retrieved January 17, 2026, from [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • 1-Bromo-5-chloropentane | C5H10BrCl | CID 96070. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • 6-CHLORO-1-HEXENE. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A stereoselective cyclization to carbafuranose derivatives starting from 1,4-bis-epoxides. (n.d.). DeepDyve. Retrieved January 17, 2026, from [Link]

  • Facile Synthesis of 4-Substituted 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones by Reductive Cyclization of 2-chloro-N-(2-nitrobenzyl)acetamides. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

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The Versatile Intermediate: A Guide to 1-(4-Bromophenyl)-5-chloro-1-oxopentane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 1-(4-bromophenyl)-5-chloro-1-oxopentane. This versatile intermediate is a key building block in the construction of a variety of pharmacologically active molecules, most notably those targeting the central nervous system.

Introduction: The Strategic Importance of a Bifunctional Building Block

This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates a bromophenyl ketone moiety and a terminal alkyl chloride. This dual reactivity allows for sequential, regioselective modifications, making it an ideal scaffold for the synthesis of diverse compound libraries. The bromophenyl group provides a handle for cross-coupling reactions, while the chloroalkane chain is a prime electrophile for nucleophilic substitution, commonly with amine-containing structures like piperazines. The pentanone linker offers a desirable chain length for spanning pharmacological targets and can influence the physicochemical properties of the final compound, such as lipophilicity and metabolic stability.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective and safe use in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₂BrClO[1]
Molecular Weight 275.57 g/mol [1]
Boiling Point 368.2±27.0 °C (Predicted)[1]
Density 1.391±0.06 g/cm³ (Predicted)[1]
CAS Number 54874-12-3[1]

Safety Information: this compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[1]

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with 5-chlorovaleryl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Reaction Mechanism: The Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich π-system of the bromobenzene ring. Subsequent loss of a proton restores the aromaticity of the ring and regenerates the catalyst, yielding the desired ketone product. Due to the electron-withdrawing nature of the bromine atom and the deactivating effect of the newly introduced acyl group, the reaction predominantly yields the para-substituted product and monosubstitution is favored.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Product Liberation 5-chlorovaleryl_chloride 5-Chlorovaleryl Chloride Acylium_ion_complex Acylium Ion-AlCl₄⁻ Complex 5-chlorovaleryl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ Sigma_complex Arenium Ion Intermediate (Sigma Complex) Acylium_ion_complex->Sigma_complex + Bromobenzene Bromobenzene Bromobenzene Product_complex Product-AlCl₃ Complex Sigma_complex->Product_complex - HCl Final_Product This compound Product_complex->Final_Product + H₂O (Workup)

Caption: Friedel-Crafts acylation workflow.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for Friedel-Crafts acylation of haloarenes.[2][3]

Materials:

  • Bromobenzene

  • 5-Chlorovaleryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube (or nitrogen inlet), and a magnetic stirrer.

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or connected to a nitrogen line.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

  • Acyl Chloride Addition: Add 5-chlorovaleryl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0-5 °C.

  • Bromobenzene Addition: After the addition of the acyl chloride is complete, add bromobenzene (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and releases HCl gas, and should be performed in a well-ventilated fume hood.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a solid.

Application in the Synthesis of Potential Antipsychotic Agents

A primary application of this compound is in the synthesis of arylpiperazine derivatives, a structural motif present in many atypical antipsychotic drugs that act as dopamine D₂ receptor antagonists.[4][5] The chloroalkane moiety of the intermediate allows for the N-alkylation of a piperazine derivative, forming a key carbon-nitrogen bond.

Synthetic Pathway to Arylpiperazine Derivatives

G Intermediate This compound Target_Molecule Target Arylpiperazine Derivative (Dopamine D₂ Antagonist Precursor) Intermediate->Target_Molecule N-Alkylation Arylpiperazine Arylpiperazine Derivative Arylpiperazine->Target_Molecule Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Base_Solvent->Target_Molecule

Caption: N-alkylation of arylpiperazines.

Experimental Protocol: N-Alkylation of 1-(2-Methoxyphenyl)piperazine

This protocol is a representative example of the N-alkylation of an arylpiperazine with this compound.

Materials:

  • This compound (1.0 equivalent)

  • 1-(2-Methoxyphenyl)piperazine (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Potassium iodide (KI) (catalytic amount)

  • Acetonitrile (CH₃CN) as solvent

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, 1-(2-methoxyphenyl)piperazine, potassium carbonate, and a catalytic amount of potassium iodide.

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Reaction: Heat the mixture to reflux with stirring and monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the desired N-alkylated product.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and its bifunctional nature make it a powerful tool for the construction of complex molecules, particularly in the realm of CNS drug discovery. The protocols provided herein offer a solid foundation for the synthesis and application of this key building block. Future applications may extend beyond dopamine receptor antagonists to other therapeutic areas where the unique structural features of this intermediate can be leveraged to create novel pharmacophores.

References

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
  • Mailman, R. B., & Murthy, V. (2010). Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? Current Pharmaceutical Design, 16(5), 488-501.
  • BenchChem. (2025). Application Notes and Protocols for the Study of N-Arylpiperazines.
  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone. Retrieved from a hypothetical BenchChem technical guide.
  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy.
  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Juniper Publishers. (2017). Drug Design Open Access Journals.
  • Zou, M. F., et al. (2016). Novel Analogues of (R)-5-(Methylamino)-5,6-dihydro-4H-imidazo [4,5,1-ij]quinolin-2(1H)-one (Sumanirole) Provide Clues to Dopamine D2/D3 Receptor Agonist Selectivity. Journal of Medicinal Chemistry, 59(7), 2973–2988.
  • PMC. (2014). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed Central.
  • Kumar, A., et al. (2026). In silico design, one pot synthesis and pharmacological evaluation of tetra-substituted imidazoles as potential atypical antipsychotics.
  • ResearchGate. (2020).
  • PMC. (2022).
  • MDPI. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • BenchChem. (2025). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry.
  • Chemistry LibreTexts. (2022). Cardiovascular Drugs.
  • Friedel-Crafts Acetylation of Bromobenzene. (n.d.).
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
  • PMC. (2021).

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Application Note & Protocol: Synthesis of 1-(4-chlorophenyl)-5-methoxy-1-pentanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 1-(4-chlorophenyl)-5-methoxy-1-pentanone. This aryl ketone is a valuable intermediate for pharmaceutical and materials science research, notable for its 4-chlorophenyl moiety, a common feature in pharmacologically active compounds.[1] The described method utilizes the robust and well-established Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[2] This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information. The process involves a two-stage synthesis: first, the preparation of the 5-methoxypentanoyl chloride acylating agent, followed by its reaction with chlorobenzene catalyzed by anhydrous aluminum chloride.[3]

Introduction and Rationale

The Friedel-Crafts acylation is a powerful C-C bond-forming reaction that installs an acyl group onto an aromatic ring.[4] Unlike the related Friedel-Crafts alkylation, the acylation reaction has the distinct advantage of avoiding polysubstitution. The product, an aryl ketone, is less reactive than the starting material because the acyl group is electron-withdrawing, thus deactivating the ring to further electrophilic attack.[5]

Chlorobenzene is a deactivated aromatic ring due to the inductive electron-withdrawing effect of the chlorine atom. However, through resonance, the chlorine atom's lone pairs can donate electron density to the ring, making it an ortho, para-director for incoming electrophiles.[6][7] Steric hindrance from the chlorine atom generally favors the formation of the para-substituted product as the major isomer.[8][9] This protocol leverages these principles to achieve a regioselective synthesis of the target compound.

Overall Reaction Scheme:

  • Step 1: Acyl Chloride Formation C₅H₁₀O₃ (5-Methoxyvaleric Acid) + SOCl₂ (Thionyl Chloride) → C₅H₉ClO₂ (5-Methoxypentanoyl Chloride) + SO₂ + HCl

  • Step 2: Friedel-Crafts Acylation C₆H₅Cl (Chlorobenzene) + C₅H₉ClO₂ (5-Methoxypentanoyl Chloride) --(AlCl₃)--> C₁₂H₁₅ClO₂ (1-(4-chlorophenyl)-5-methoxy-1-pentanone) + HCl

Mechanistic Deep Dive: The Acylium Ion Electrophile

The Friedel-Crafts acylation proceeds via a well-understood electrophilic aromatic substitution (EAS) mechanism. The key steps are:

  • Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), reacts with 5-methoxypentanoyl chloride to form a highly electrophilic acylium ion.[10] This ion is resonance-stabilized.

  • Electrophilic Attack: The π-electron system of the chlorobenzene ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10]

  • Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[4]

  • Product Complexation: The ketone product, being a Lewis base, forms a stable complex with the AlCl₃ catalyst.[11] This prevents the catalyst from participating in further reactions, necessitating the use of stoichiometric or greater amounts of AlCl₃.[12] The final product is liberated upon aqueous workup.

Friedel-Crafts Acylation Mechanism RCOCl 5-Methoxypentanoyl Chloride Acylium Acylium Ion [R-C≡O]⁺ (Electrophile) RCOCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium SigmaComplex Arenium Ion (Sigma Complex) Acylium->SigmaComplex Chlorobenzene Chlorobenzene (Nucleophile) Chlorobenzene->SigmaComplex Electrophilic Attack ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Deprotonation by [AlCl₄]⁻ AlCl4 [AlCl₄]⁻ AlCl4->ProductComplex FinalProduct 1-(4-chlorophenyl)-5- methoxy-1-pentanone ProductComplex->FinalProduct Hydrolysis H2O Aqueous Workup (e.g., H₂O, HCl) H2O->FinalProduct

Mechanism of Friedel-Crafts Acylation.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )GradeNotes
5-Methoxyvaleric Acid10389-73-8132.16≥98%Precursor for acyl chloride
Thionyl Chloride (SOCl₂)7719-09-7118.97≥99%Use freshly distilled
Chlorobenzene108-90-7112.56Anhydrous, ≥99%Substrate
Aluminum Chloride (AlCl₃)7446-70-0133.34Anhydrous, powderExtremely moisture sensitive[13]
Dichloromethane (DCM)75-09-284.93AnhydrousReaction solvent
Hydrochloric Acid (HCl)7647-01-036.461M and Conc.For workup
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated solutionFor neutralization
Brine (sat. NaCl)7647-14-558.44Saturated solutionFor washing
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37Reagent GradeDrying agent
Silica Gel7631-86-960.08230-400 meshFor column chromatography
Hexane / Ethyl AcetateVariousVariousHPLC GradeEluent for chromatography

Detailed Experimental Protocol

PART A: Synthesis of 5-Methoxypentanoyl Chloride

  • Rationale: Carboxylic acids are not reactive enough for Friedel-Crafts acylation. Conversion to the more electrophilic acyl chloride is a necessary activation step. Thionyl chloride is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gases, which simplifies purification.[14]

  • Setup: Assemble a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gas). Ensure the system is under a dry nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add 5-methoxyvaleric acid (5.0 g, 37.8 mmol). Slowly add thionyl chloride (4.1 mL, 56.7 mmol, 1.5 equiv) dropwise at room temperature.

  • Reaction: Gently heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation: Allow the mixture to cool to room temperature. Remove excess thionyl chloride by distillation under reduced pressure. The remaining crude 5-methoxypentanoyl chloride, a colorless to pale yellow liquid, is typically used in the next step without further purification.

PART B: Friedel-Crafts Acylation

  • Setup: Assemble a flame-dried, 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Catalyst Suspension: In the flask, place anhydrous aluminum chloride (6.06 g, 45.4 mmol, 1.2 equiv).[13] Add 50 mL of anhydrous dichloromethane (DCM). Stir the suspension and cool the flask to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Dissolve the crude 5-methoxypentanoyl chloride (from Part A) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 5 °C.[3]

  • Substrate Addition: After the acyl chloride addition is complete, add chlorobenzene (4.26 g, 3.86 mL, 37.8 mmol, 1.0 equiv) dropwise, again maintaining the temperature at 0-5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the chlorobenzene starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture back to 0 °C. CAUTION: Quenching is highly exothermic and releases HCl gas. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 100 g) and concentrated HCl (10 mL).[15] This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM (2 x 30 mL).

  • Washing: Combine all organic layers. Wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL). The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a light brown oil or wax.[16]

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate) as the eluent to isolate the pure 1-(4-chlorophenyl)-5-methoxy-1-pentanone.

Experimental Workflow Diagram

Experimental Workflow cluster_A Part A: Acyl Chloride Prep cluster_B Part B: Friedel-Crafts Acylation cluster_C Workup & Purification A1 Combine 5-Methoxyvaleric Acid + SOCl₂ A2 Reflux (2-3h) A1->A2 A3 Distill off excess SOCl₂ A2->A3 A4 Crude 5-Methoxypentanoyl Chloride A3->A4 B2 Add Acyl Chloride dropwise (<5 °C) A4->B2 B1 Suspend AlCl₃ in DCM (0 °C) B1->B2 B3 Add Chlorobenzene dropwise (<5 °C) B2->B3 B4 Stir at RT (2-4h) Monitor by TLC B3->B4 C1 Quench on Ice/HCl B4->C1 C2 Extract with DCM C1->C2 C3 Wash (HCl, NaHCO₃, Brine) C2->C3 C4 Dry (MgSO₄) & Concentrate C3->C4 C5 Column Chromatography C4->C5 C6 Pure Product C5->C6

Stepwise workflow for the synthesis.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Result
Appearance Light brown wax or oil[16]
Yield 55-70% (typical for this type of reaction)
¹H NMR (CDCl₃)δ ~7.8 (d, 2H, Ar-H ortho to C=O), ~7.4 (d, 2H, Ar-H meta to C=O), ~3.3-3.4 (t, 2H, -CH₂-O), ~3.3 (s, 3H, -OCH₃), ~2.9 (t, 2H, -CO-CH₂-), ~1.7-1.9 (m, 4H, internal -CH₂-CH₂-)
¹³C NMR (CDCl₃)δ ~198 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~72 (-CH₂-O), ~58 (-OCH₃), ~38 (-CO-CH₂-), ~29 (-CH₂-), ~22 (-CH₂-)
IR (Infrared) ~1685 cm⁻¹ (strong, C=O stretch, conjugated aryl ketone)[17][18], ~3080 cm⁻¹ (Ar C-H stretch), ~2940, 2860 cm⁻¹ (Aliphatic C-H stretch), ~1100 cm⁻¹ (C-O stretch)
Mass Spec (EI) M⁺ at m/z = 226.07 (for ³⁵Cl) and 228.07 (for ³⁷Cl) in ~3:1 ratio. Major fragment at m/z = 139/141 ([ClC₆H₄CO]⁺).

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst due to moisture.[19]Ensure all glassware is flame-dried. Use fresh, anhydrous AlCl₃ and anhydrous solvents.[2]
Deactivated aromatic ring.While chlorobenzene is deactivated, it should react. For more deactivated systems, stronger conditions or alternative catalysts may be needed.
Formation of Multiple Isomers Reaction temperature too high.Maintain strict temperature control (0-5 °C) during reagent addition to maximize para-selectivity.
Low Yield after Workup Incomplete quenching/hydrolysis of the AlCl₃ complex.Stir the quenched mixture vigorously for at least 15-20 minutes to ensure the product is fully liberated from the aluminum complex.[15]
Emulsion during extraction.Add more brine to the separatory funnel to help break the emulsion.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • Thionyl Chloride: Corrosive, a lachrymator, and reacts violently with water. Handle with extreme care.

    • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing HCl gas. Avoid inhalation of dust and any contact with moisture.[13]

    • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.[2]

  • Reaction Hazards: The reaction is exothermic, particularly during the addition of reagents and the final quenching step. Maintain proper cooling and slow, controlled addition rates. The reaction generates corrosive HCl gas.

References

  • ALLEN Career Institute. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why?. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Vedantu. Although chlorine is an electron withdrawing group class 11 chemistry CBSE. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Brainly.com. [FREE] Although chlorine is an electron-withdrawing group, it is ortho-para-directing in electrophilic aromatic. [Link]

  • YouTube. Friedel Crafts Acylation of Chlorobenzene | 2-Chloro acetophenone. [Link]

  • YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene. [Link]

  • Toppr. Although chlorine is an electron withdrawing group, yet it is ortho, para-directing in electrophilic aromatic substitution reaction.. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

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Application Note: Strategic Nucleophilic Substitution Reactions of 1-(4-Bromophenyl)-5-chloro-1-oxopentane for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed technical guide on the synthetic utility of 1-(4-bromophenyl)-5-chloro-1-oxopentane, a versatile bifunctional building block for medicinal chemistry and drug discovery. We explore its reactivity with various classes of nucleophiles, including amines, alkoxides, and thiolates, focusing on the underlying principles of nucleophilic substitution. This guide offers field-proven, step-by-step protocols, mechanistic insights, and a discussion of critical experimental parameters. Furthermore, we present forward-looking strategies for leveraging the reaction products in intramolecular cyclization cascades to construct complex heterocyclic scaffolds, which are of significant interest in modern pharmaceutical development.

Introduction

This compound (CAS 54874-12-3) is a valuable starting material in organic synthesis due to its distinct structural features.[1][2] It incorporates three key functional handles within a single molecular framework:

  • A primary alkyl chloride , which is an excellent electrophile for Sɴ2 nucleophilic substitution reactions.[3]

  • A ketone carbonyl group , which can participate in a wide range of transformations such as reductions, reductive aminations, and additions of organometallic reagents.

  • A 4-bromophenyl ring , a classic precursor for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling further molecular elaboration.

The presence of the terminal chloro group on a flexible pentyl chain makes this substrate particularly amenable to reactions with a wide array of nucleophiles. This application note aims to provide researchers and drug development professionals with robust protocols and the causal logic behind experimental choices for reacting this substrate with key nucleophiles, thereby facilitating the synthesis of novel pharmaceutical intermediates.

Foundational Principles: Reactivity Profile

Electrophilic Sites and Regioselectivity

The substrate possesses two primary electrophilic carbon centers: the carbonyl carbon and the C5 carbon atom bonded to chlorine. The C-Cl bond is highly polarized due to the electronegativity of chlorine, rendering the attached carbon (C5) electron-deficient and susceptible to nucleophilic attack.[3] While the carbonyl carbon is also electrophilic, reactions with common nucleophiles like amines, alkoxides, and thiolates under standard thermal conditions preferentially occur at the sp³-hybridized C5 carbon. This high regioselectivity is a cornerstone of the substrate's utility, allowing for the clean displacement of the chloride leaving group without interfering with the ketone moiety.

The Dominant Sɴ2 Pathway

Nucleophilic substitution at a primary haloalkane, such as the 5-chloro position in our substrate, proceeds almost exclusively via the Sɴ2 (Substitution, Nucleophilic, bimolecular) mechanism.[4][5]

Key Characteristics of the Sɴ2 Reaction:

  • Single-Step Mechanism: The nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, and bond formation and bond breaking occur simultaneously in a single, concerted step.[5]

  • Steric Hindrance: The reaction is highly sensitive to steric bulk around the reaction center. As a primary halide, the C5 position is sterically unhindered, providing an open pathway for the nucleophile to approach.[6][7]

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[4]

The diagram below illustrates the general workflow for the nucleophilic substitution on this compound.

G sub This compound nuc_amine Amine (R₂NH) sub->nuc_amine Sɴ2 Attack nuc_alkoxide Alkoxide (RO⁻) sub->nuc_alkoxide Sɴ2 Attack nuc_thiolate Thiolate (RS⁻) sub->nuc_thiolate Sɴ2 Attack prod_amine 5-Amino-1-(4-bromophenyl)pentan-1-one nuc_amine->prod_amine prod_ether 5-Alkoxy-1-(4-bromophenyl)pentan-1-one nuc_alkoxide->prod_ether prod_thioether 5-(Alkylthio)-1-(4-bromophenyl)pentan-1-one nuc_thiolate->prod_thioether

Caption: General workflow for Sɴ2 reactions on the target substrate.

Experimental Protocols & Mechanistic Discussion

The following protocols are designed to be self-validating and scalable for typical laboratory settings.

Reaction with Amines: Synthesis of 5-Amino-1-(4-bromophenyl)pentan-1-ones

3.1.1 Rationale and Application: The introduction of an amino group is a fundamental transformation in medicinal chemistry. It imparts basicity, which can improve aqueous solubility and provides a handle for forming pharmaceutically acceptable salts. The resulting secondary or tertiary amines can also serve as key pharmacophoric elements.

3.1.2 Detailed Protocol: Synthesis of 1-(4-Bromophenyl)-5-(diethylamino)pentan-1-one

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (2.76 g, 10.0 mmol, 1.0 equiv) in 30 mL of acetonitrile.

  • Addition of Nucleophile: To the stirred solution, add diethylamine (3.10 mL, 2.19 g, 30.0 mmol, 3.0 equiv) followed by anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).

    • Causality Note: An excess of the amine is used to drive the reaction to completion and minimize the formation of a quaternary ammonium salt byproduct.[8][9] Potassium carbonate acts as a mild base to neutralize the HCl formed in situ, preventing the protonation and deactivation of the amine nucleophile.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Dissolve the crude oil in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Final Product: Purify the residue by flash column chromatography on silica gel (gradient elution, 0-10% methanol in dichloromethane) to yield the title compound as a pale yellow oil.

3.1.3 Mechanistic Walkthrough

The reaction proceeds via a classic Sɴ2 mechanism where the lone pair of electrons on the nitrogen atom of diethylamine attacks the C5 carbon, displacing the chloride ion. The initially formed diethylammonium salt is deprotonated by potassium carbonate or another molecule of diethylamine to yield the final tertiary amine product.[10][11]

Caption: Sɴ2 mechanism for the amination reaction.

Reaction with Alkoxides: Williamson Ether Synthesis

3.2.1 Rationale and Application: The formation of an ether linkage (Williamson Ether Synthesis) is a common strategy to modify a molecule's lipophilicity and metabolic stability.[12] Introducing an ether can also improve oral absorption and other pharmacokinetic properties.

3.2.2 Detailed Protocol: Synthesis of 1-(4-Bromophenyl)-5-ethoxypentan-1-one

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 20 mL of anhydrous ethanol. Carefully add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol, 1.2 equiv) in portions at 0°C. Stir until effervescence ceases (approx. 20 minutes) to form sodium ethoxide in situ.

    • Causality Note: Preparing the alkoxide in situ from the corresponding alcohol and a strong base like NaH ensures anhydrous conditions, which are critical for the efficiency of the Sɴ2 reaction and preventing side reactions. The slight excess of alkoxide ensures complete consumption of the starting material.

  • Addition of Substrate: Add a solution of this compound (2.76 g, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF dropwise to the sodium ethoxide solution at 0°C.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50°C for 6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to 0°C and carefully quench with 10 mL of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude material by flash column chromatography (gradient elution, 0-20% ethyl acetate in hexanes) to afford the desired ether as a colorless oil.

Reaction with Thiolates: Thioether Synthesis

3.3.1 Rationale and Application: Sulfur-containing compounds play a unique role in medicinal chemistry. Thioethers are generally stable metabolically and can engage in specific non-covalent interactions with biological targets. Thiolates are exceptionally potent nucleophiles, making this transformation highly efficient.[13]

3.3.2 Detailed Protocol: Synthesis of 1-(4-Bromophenyl)-5-(phenylthio)pentan-1-one

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve thiophenol (1.13 mL, 1.21 g, 11.0 mmol, 1.1 equiv) in 25 mL of N,N-dimethylformamide (DMF). Add potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv) and stir the suspension for 15 minutes at room temperature to form the potassium thiophenolate salt.

  • Addition of Substrate: Add this compound (2.76 g, 10.0 mmol, 1.0 equiv) to the mixture.

    • Causality Note: DMF is an excellent polar aprotic solvent for Sɴ2 reactions as it solvates the cation (K⁺) but not the nucleophile (PhS⁻), leaving the nucleophile highly reactive.

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours. The reaction is typically rapid; monitor by TLC.

  • Work-up: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Final Product: The crude product is often of high purity, but can be further purified by flash chromatography (gradient elution, 0-15% ethyl acetate in hexanes) if necessary.

Data Summary & Comparison

Reaction Type Nucleophile Base / Solvent Temp (°C) Time (h) Typical Yield Product Class
Amination DiethylamineK₂CO₃ / Acetonitrile8212-1680-90%Tertiary Amine
Ether Synthesis Sodium EthoxideNaH / Ethanol-THF50675-85%Ether
Thioether Synthesis ThiophenolK₂CO₃ / DMF254-6>90%Thioether

Advanced Applications: Intramolecular Cyclization Strategies

The true synthetic power of this compound is realized when the initial nucleophilic substitution product is used in a subsequent intramolecular cyclization. This strategy provides rapid access to complex heterocyclic systems that are privileged scaffolds in drug discovery.[14]

For example, the product from the reaction with a primary amine (e.g., ammonia or methylamine) can undergo an intramolecular reductive amination. The ketone carbonyl reacts with the newly introduced primary or secondary amine to form a cyclic iminium ion, which is then reduced in situ to yield a seven-membered heterocyclic ring, a 1,4-benzodiazepine analogue core structure.

G sub 1-(4-Bromophenyl)-5-aminopentan-1-one inter Cyclic Iminium Ion Intermediate sub->inter Intramolecular Condensation (-H₂O) prod Substituted Tetrahydro-1H-benzo[e][1,4]diazepine inter->prod Reduction (e.g., NaBH₃CN)

Caption: Conceptual pathway for intramolecular reductive amination.

This two-step, one-pot sequence transforms a simple linear precursor into a complex, drug-like scaffold, demonstrating a highly efficient use of molecular complexity.

Conclusion

This compound is a highly effective and versatile intermediate for chemical synthesis. Its primary alkyl chloride functionality undergoes clean and predictable Sɴ2 reactions with a wide range of important nucleophiles. The protocols detailed herein provide reliable methods for synthesizing amine, ether, and thioether derivatives. The strategic value of this substrate is further enhanced by the potential for subsequent intramolecular cyclizations, offering a powerful platform for the rapid generation of diverse and novel heterocyclic libraries essential for modern drug discovery programs.

References

  • Chemguide. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link][8]

  • Lecturio. (n.d.). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. Retrieved from [Link][4]

  • Doc Brown's Chemistry. (n.d.). Nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes. Retrieved from [Link][10]

  • Neuman, R. C., Jr. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chapter 7. Retrieved from [Link] (Note: Specific LibreTexts page URL is not stable, but the general reference points to the concept).[5]

  • Chemguide. (n.d.). The nucleophilic substitution reactions between halogenoalkanes and ammonia. Retrieved from [Link][11]

  • Save My Exams. (2024). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. Retrieved from [Link][9]

  • organicmystery.com. (n.d.). Haloalkanes Nucleophilic Substitution Reactions. Retrieved from [Link][12]

  • CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link][3]

  • JoVE. (2023). Preparation and Reactions of Thiols. Retrieved from [Link][15]

  • Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link][6]

  • Total Organic Chemistry. (2020). Nucleophilic Substitution and Properties of Haloalkanes. Retrieved from [Link][16]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Retrieved from [Link][7]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link][13]

  • ResearchGate. (2019). Facile Synthesis of 4-Substituted 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones by Reductive Cyclization of 2-chloro-N-(2-nitrobenzyl)acetamides. Retrieved from [Link][14]

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Application Note: A Comparative Guide to the Synthesis of 1-(4-bromophenyl)piperidine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the synthesis of 1-(4-bromophenyl)piperidine, a key building block in the development of various pharmacologically active agents. Two distinct and robust synthetic strategies are presented: a traditional two-step approach involving the synthesis and subsequent bromination of an N-arylated intermediate, and a modern, one-pot palladium-catalyzed Buchwald-Hartwig amination. By presenting these divergent methodologies, this guide offers researchers the flexibility to choose a protocol that best aligns with their available resources, timeline, and scale-up requirements. Each protocol is accompanied by in-depth explanations of the chemical principles and safety considerations, ensuring both reproducibility and a thorough understanding of the underlying chemistry.

Introduction

The 1-(4-bromophenyl)piperidine moiety is a prevalent scaffold in medicinal chemistry, contributing to the molecular architecture of compounds with a wide range of biological activities.[1] Its synthesis is a critical first step in the discovery and development of new therapeutics. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This document details two effective methods for the preparation of this important intermediate, providing researchers with the necessary information to make an informed decision for their specific needs.

The first method is a classical two-step synthesis, which, while longer, utilizes readily available and less expensive reagents, making it a cost-effective option for large-scale production. The second method, the Buchwald-Hartwig amination, represents a more contemporary approach, offering the efficiency of a one-pot reaction and often providing high yields under milder conditions, which can be advantageous for library synthesis and rapid analogue generation.[2]

Method 1: Two-Step Synthesis via N-Phenylpiperidine Intermediate

This method proceeds in two distinct stages: first, the formation of N-phenylpiperidine from bromobenzene and piperidine, followed by the regioselective bromination of the phenyl ring at the para position.

Diagram of the Two-Step Synthesis Workflow

Two_Step_Synthesis reagents1 Bromobenzene + Piperidine + Sulfolane + Base intermediate N-Phenylpiperidine reagents1->intermediate Step 1: N-Arylation reagents2 N-Phenylpiperidine + Brominating Agent + Solvent intermediate->reagents2 product 1-(4-bromophenyl)piperidine reagents2->product Step 2: Bromination

Caption: Workflow for the two-step synthesis of 1-(4-bromophenyl)piperidine.

Step 1: Synthesis of N-Phenylpiperidine

Principle: This step involves a nucleophilic aromatic substitution reaction where piperidine displaces the bromide from bromobenzene. The use of a strong base, such as potassium tert-butoxide or sodium tert-amylate, is crucial for deprotonating the piperidine, thereby increasing its nucleophilicity and facilitating the reaction.[1] Sulfolane is employed as a high-boiling polar aprotic solvent, which is ideal for this type of reaction as it can dissolve the reactants and effectively solvate the cations of the base, enhancing the reactivity of the anion.[1]

Materials:

Reagent/MaterialMolecular WeightQuantityMoles
Bromobenzene157.01 g/mol 50 g0.318 mol
Piperidine85.15 g/mol 28.5 g0.334 mol
Sulfolane120.17 g/mol 300 mL-
Sodium tert-amylate110.13 g/mol 52.6 g0.478 mol
Methyl tert-butyl ether-As needed-
n-Heptane-As needed-
Saturated brine-As needed-
Water-As needed-

Protocol:

  • To a reaction flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add bromobenzene (50 g, 0.318 mol), piperidine (28.5 g, 0.334 mol), and sulfolane (300 mL).[1]

  • Begin stirring and heat the mixture to 140 °C.[1]

  • Once the temperature has stabilized, add sodium tert-amylate (52.6 g, 0.478 mol) in portions, controlling the exothermic reaction to maintain the temperature between 150-160 °C.[1]

  • Maintain the reaction at this temperature for 3 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.[1]

  • Cool the reaction mixture to 10-15 °C and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with methyl tert-butyl ether.

  • Combine the organic layers and wash with saturated brine.

  • Concentrate the organic phase under reduced pressure.

  • Dissolve the residue in methyl tert-butyl ether, filter to remove any insoluble impurities, and concentrate the filtrate.

  • Add n-heptane to the concentrated residue to induce precipitation.

  • Collect the solid by filtration and dry to afford N-phenylpiperidine.[1]

Expected Yield: Approximately 45.0 g (87.7%).[1]

Step 2: Bromination of N-Phenylpiperidine

Principle: This step involves the electrophilic aromatic substitution of N-phenylpiperidine with a brominating agent such as N-bromosuccinimide (NBS) or dibromohydantoin. The piperidino group is an activating, ortho-, para-directing group. The para-product is sterically favored. The reaction is typically carried out in a chlorinated solvent like dichloromethane at a controlled temperature to prevent over-bromination.

Materials:

Reagent/MaterialMolecular WeightQuantityMoles
N-Phenylpiperidine161.25 g/mol 20 g0.124 mol
N-Bromosuccinimide (NBS)177.98 g/mol 26.5 g0.149 mol
Dichloromethane-120 mL-
n-Heptane-80 mL-
Saturated sodium bisulfite solution-As needed-
Water-As needed-

Protocol:

  • Under a nitrogen atmosphere, dissolve N-phenylpiperidine (20 g, 0.124 mol) in dichloromethane (100 mL) in a reaction flask.[1]

  • Cool the solution to 10-15 °C.[1]

  • Add N-bromosuccinimide (26.5 g, 0.149 mol) in portions, maintaining the temperature between 20-25 °C.[1]

  • Stir the reaction at this temperature for 8 hours.[1]

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with water, and then concentrate under reduced pressure.

  • To the residue, add dichloromethane (20 mL) and heat to 40 °C.[1]

  • Slowly add n-heptane (80 mL) to induce crystallization.[1]

  • Cool the mixture to 5-10 °C, collect the solid by filtration, and dry to yield 1-(4-bromophenyl)piperidine.[1]

Expected Yield: Approximately 25.4 g (85.4%).[1]

Method 2: One-Pot Buchwald-Hartwig Amination

This method provides a more direct route to the target compound through a palladium-catalyzed cross-coupling reaction between 1,4-dibromobenzene and piperidine.

Diagram of the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig reactants 1,4-Dibromobenzene + Piperidine + Base + Solvent product 1-(4-bromophenyl)piperidine reactants->product Heat, Inert Atmosphere catalyst Palladium Pre-catalyst + Ligand catalyst->product

Caption: Workflow for the one-pot Buchwald-Hartwig amination.

Principle: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that utilizes a palladium catalyst.[2][3] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylpiperidine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.[3]

Materials:

Reagent/MaterialMolecular WeightQuantityMoles/Equivalents
1,4-Dibromobenzene235.9 g/mol 2.36 g10 mmol
Piperidine85.15 g/mol 1.02 g12 mmol (1.2 equiv)
Sodium tert-butoxide96.1 g/mol 1.35 g14 mmol (1.4 equiv)
Pd₂(dba)₃915.7 g/mol 92 mg0.1 mmol (1 mol% Pd)
XPhos476.6 g/mol 191 mg0.4 mmol (4 mol%)
Toluene (anhydrous, degassed)-50 mL-
Water-As needed-
Ethyl acetate-As needed-
Saturated brine-As needed-
Celite-As needed-

Protocol:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (92 mg, 0.1 mmol), XPhos (191 mg, 0.4 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add 1,4-dibromobenzene (2.36 g, 10 mmol) and anhydrous, degassed toluene (50 mL) via syringe.

  • Add piperidine (1.02 g, 12 mmol) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the mixture to room temperature and quench with water.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-(4-bromophenyl)piperidine.

Characterization of 1-(4-bromophenyl)piperidine

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.31-7.27 (d, J=9.1Hz, 2H), 6.79-6.73 (d, J=9.1Hz, 2H), 3.12 (t, J=5.4Hz, 4H), 1.69-1.63 (m, 4H), 1.58-1.55 (m, 2H).[1]

Safety and Handling

  • 1,4-Dibromobenzene: Causes skin and serious eye irritation. May cause respiratory irritation. Toxic to aquatic life with long-lasting effects.[4][5] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[7][8] Handle in a fume hood and wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat. Keep away from ignition sources.[8]

  • Sodium tert-butoxide and Sodium tert-amylate: Corrosive and water-reactive. Handle under an inert atmosphere.

  • Palladium catalysts: Handle with care as they are expensive and may have associated toxicity.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Discussion

Both presented methods are effective for the synthesis of 1-(4-bromophenyl)piperidine. The two-step method is a classic approach that is well-suited for large-scale synthesis due to the lower cost of the starting materials and reagents. However, it is more labor-intensive and generates more waste.

The Buchwald-Hartwig amination offers a more elegant and efficient one-pot synthesis. While the palladium catalyst and phosphine ligand are more expensive, this method often results in higher yields and is more amenable to high-throughput synthesis for the creation of compound libraries. The choice between these two methods will ultimately depend on the specific goals and constraints of the research project.

References

  • CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine - Google Patents.
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  • MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available at: [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

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  • Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews. Available at: [Link]

  • Common Name: DIBROMOBENZENE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC - NJ.gov. Available at: [Link]

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Application Note: 1-(4-Bromophenyl)-5-chloro-1-oxopentane as a Versatile Synthon for Novel Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology, epigenetics, and medicinal chemistry.

Abstract

Histone deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets for various cancers and other diseases.[1][2][3] The development of selective and potent HDAC inhibitors (HDACis) is a major focus of modern drug discovery. This application note details the strategic use of 1-(4-Bromophenyl)-5-chloro-1-oxopentane, a bifunctional chemical intermediate, in the streamlined synthesis of novel HDAC inhibitors. This synthon provides two distinct reactive sites: a terminal alkyl chloride for introducing a zinc-binding group (ZBG) and a bromophenyl moiety for late-stage diversification of the "cap" group via palladium-catalyzed cross-coupling reactions. We present a validated, two-step protocol, discuss the rationale behind the synthetic strategy, and highlight the compound's utility in constructing a library of potent HDAC inhibitors.

Introduction: The Rationale for Bifunctional Synthons in HDACi Design

HDAC inhibitors typically share a common pharmacophore model consisting of three key components: a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the protein surface at the rim of the active site tunnel.[4] The diversity and chemical nature of the cap group are crucial for modulating isoform selectivity and pharmacokinetic properties.[3][5]

This compound (CAS 54874-12-3) is an ideal starting material for building HDACi libraries based on this pharmacophore. Its linear five-carbon chain serves as a flexible linker. The molecule's true value lies in its orthogonal reactivity:

  • The 5-chloro position is susceptible to nucleophilic substitution, providing a straightforward handle for introducing various ZBGs, most notably the hydroxamic acid group, which is a hallmark of many potent HDAC inhibitors like Vorinostat (SAHA).[6][7][8][9]

  • The 4-bromo position on the phenyl ring is a classic substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11][12][13] This allows for the late-stage introduction of diverse and complex aromatic and heteroaromatic cap groups, enabling extensive structure-activity relationship (SAR) studies.

This dual functionality allows for a convergent and modular synthetic approach, accelerating the discovery of novel and potent HDAC inhibitors.

Physicochemical Properties of the Starting Material

A clear understanding of the starting material is crucial for reaction design and optimization.

PropertyValueSource
CAS Number 54874-12-3[14][15][16]
Molecular Formula C₁₁H₁₂BrClO[14][16][17]
Molecular Weight 275.57 g/mol [14][17]
Appearance Liquid / White Powder[14][18]
Purity Typically ≥97%[14][16]

Core Synthetic Strategy & Workflow

The overall strategy involves a two-stage process. First, the zinc-binding group is installed via nucleophilic substitution on the pentanoyl chain. Second, the cap group is introduced through a Suzuki coupling reaction. This order is often preferred to avoid potential interference of the ZBG with the palladium catalyst.

G A 1-(4-Bromophenyl)-5-chloro- 1-oxopentane B Step 1: Nucleophilic Substitution (ZBG Installation) A->B Reagents: O-Protected Hydroxylamine, Base (e.g., K2CO3) C Intermediate A: Protected ZBG Adduct B->C D Step 2: Suzuki-Miyaura Coupling (Cap Group Installation) C->D Reagents: Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4) E Intermediate B: Fully Assembled Protected HDACi D->E F Step 3: Deprotection E->F Reagent: Acid (e.g., TFA) G Final Product: HDAC Inhibitor F->G

Fig. 1: General experimental workflow for HDACi synthesis.

Detailed Experimental Protocols

The following protocols provide a representative synthesis of a novel HDAC inhibitor starting from this compound.

Protocol 1: Synthesis of O-Benzyl-N-(5-(4-bromophenyl)-5-oxopentyl)hydroxycarbamate (Intermediate A)

This step installs the protected hydroxamic acid moiety. O-benzylhydroxylamine is used as the nucleophile to displace the chloride. A mild base is used to prevent side reactions.

Rationale: Using a protected hydroxylamine (e.g., O-benzyl) prevents the free hydroxamic acid from interfering with subsequent cross-coupling reactions and simplifies purification.

ReagentMW ( g/mol )Molar Eq.Amount
This compound275.571.02.76 g (10 mmol)
O-Benzylhydroxylamine hydrochloride159.611.21.92 g (12 mmol)
Potassium Carbonate (K₂CO₃)138.212.53.45 g (25 mmol)
Acetonitrile (ACN)--50 mL

Procedure:

  • To a 100 mL round-bottom flask, add this compound, O-benzylhydroxylamine hydrochloride, and potassium carbonate.

  • Add 50 mL of acetonitrile.

  • Stir the mixture vigorously at 60 °C under a nitrogen atmosphere for 12-16 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield Intermediate A as a pale yellow oil.

Protocol 2: Suzuki-Miyaura Coupling for Cap Group Installation (Intermediate B)

This step diversifies the molecule by adding an aryl cap group. A standard Suzuki-Miyaura protocol is effective for this transformation.[12][13][19]

Rationale: The Suzuki coupling is a robust and high-yielding reaction with a broad tolerance for functional groups, making it ideal for library synthesis.[10][11] Pd(PPh₃)₄ is a common and effective catalyst for this type of coupling.

ReagentMW ( g/mol )Molar Eq.Amount
Intermediate A362.251.03.62 g (10 mmol)
4-Methoxyphenylboronic Acid151.961.11.67 g (11 mmol)
Tetrakis(triphenylphosphine)palladium(0)1155.560.05578 mg (0.5 mmol)
Potassium Phosphate (K₃PO₄)212.272.04.25 g (20 mmol)
1,4-Dioxane / Water--40 mL / 10 mL

Procedure:

  • In a Schlenk flask, dissolve Intermediate A and 4-methoxyphenylboronic acid in the 1,4-dioxane/water (4:1) solvent mixture.

  • Add potassium phosphate, followed by the palladium catalyst.

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours under a nitrogen atmosphere. Monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield the fully assembled, protected HDAC inhibitor (Intermediate B).

Protocol 3: Benzyl Deprotection to Yield Final HDAC Inhibitor

The final step is the removal of the benzyl protecting group to reveal the active hydroxamic acid ZBG.

Rationale: Catalytic hydrogenation is a clean and efficient method for benzyl group removal. In cases where the cap group may be sensitive to hydrogenation, acidic cleavage (e.g., using TFA) is an alternative.[6]

Procedure (Catalytic Hydrogenation):

  • Dissolve Intermediate B (10 mmol) in methanol (50 mL) in a hydrogenation vessel.

  • Add Palladium on carbon (10% w/w, ~100 mg).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Stir vigorously for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate to yield the final hydroxamic acid product. Further purification via recrystallization or preparative HPLC may be necessary.

Reaction Scheme Visualization

The described synthetic pathway is summarized in the following reaction diagram.

Fig. 2: Chemical reaction scheme for HDACi synthesis.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel HDAC inhibitors. Its bifunctional nature enables a modular and efficient synthetic strategy, allowing for the rapid generation of compound libraries for SAR exploration. The protocols outlined in this note are robust and can be adapted for a wide range of cap groups and alternative zinc-binding functionalities, making this synthon an essential tool for medicinal chemists in the field of epigenetics.

References

  • National Center for Biotechnology Information (2024). Methods for Hydroxamic Acid Synthesis. PubMed Central. Available at: [Link]

  • Google Patents (2020). Histone deacetylase inhibitors.
  • MDPI (2020). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. Available at: [Link]

  • PubMed (2012). Design, synthesis, and biological activity of hydroxamic tertiary amines as histone deacetylase inhibitors. Available at: [Link]

  • Semantic Scholar (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Available at: [Link]

  • Semantic Scholar (2020). Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors. Available at: [Link]

  • Google Patents (2008). Heterocycle substituted ketone derivatives as histone deacetylase (hdac) inhibitors.
  • Google Patents (2009). Synthesis methods of histone deacetylase inhibitors (hdacis).
  • ACS Publications (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]

  • MDPI (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

  • National Center for Biotechnology Information (2011). Discovery of histone deacetylase 8 selective inhibitors. PubMed Central. Available at: [Link]

  • Google Patents (2018). Hdac inhibitors.
  • MDPI (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • National Center for Biotechnology Information (2018). Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. PubMed Central. Available at: [Link]

  • Common Organic Chemistry (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]

  • National Center for Biotechnology Information (2021). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. PubMed Central. Available at: [Link]

  • PubMed (2015). Identification of Histone Deacetylase Inhibitors With Benzoylhydrazide Scaffold That Selectively Inhibit Class I Histone Deacetylases. Available at: [Link]

  • PubMed (2009). New patented histone deacetylase inhibitors. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • National Center for Biotechnology Information (2015). Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2022). Design, Synthesis, and Structural Evaluation of Acetylated Phenylthioketone Inhibitors of HDAC10. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2022). Medicinal chemistry advances in targeting class I histone deacetylases. PubMed Central. Available at: [Link]

  • LookChem (n.d.). This compound CAS NO.54874-12-3. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 1-(2-Bromophenyl)-5-chloro-1-oxopentane. PubChem. Available at: [Link]

  • Howei Pharm (n.d.). This compound cas no.54874-12-3. Available at: [Link]

Sources

The Strategic Application of 1-(4-Bromophenyl)-5-chloro-1-oxopentane in the Synthesis of Novel Anticancer Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block for Anticancer Drug Discovery

In the landscape of medicinal chemistry, the rational design of synthetic pathways towards novel therapeutic agents is paramount. The careful selection of starting materials that offer convergent and efficient routes to diverse scaffolds is a key strategy. 1-(4-Bromophenyl)-5-chloro-1-oxopentane is one such promising, yet under-explored, starting material. Its chemical architecture, featuring a bromophenyl group and a chloroalkyl chain, presents two distinct reactive sites. This bifunctionality allows for sequential or one-pot reactions to construct complex heterocyclic systems known to possess significant anticancer properties, such as pyrimidine and chalcone-like cores.

The presence of the 4-bromophenyl moiety is of particular interest, as this functional group is a common feature in a multitude of biologically active molecules and is often crucial for their anticancer efficacy. Studies have indicated that the 4-bromophenyl group can contribute to enhanced binding affinity with biological targets and can influence the overall pharmacokinetic profile of a drug candidate[1]. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a precursor for the synthesis of potent anticancer analogs. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the potential biological implications of the resulting compounds.

The Chemical Rationale: Exploiting Bifunctionality for Heterocyclic Synthesis

The synthetic utility of this compound lies in its two distinct electrophilic centers: the carbonyl carbon and the terminal carbon of the chloroalkyl chain. This allows for a stepwise approach to building complex molecules. For instance, the ketone can undergo condensation reactions, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones (chalcones), while the chloroalkyl chain remains available for subsequent intramolecular cyclization or intermolecular reactions.

This strategic sequencing of reactions opens up avenues to a variety of heterocyclic scaffolds that are central to many anticancer drugs. The following sections will detail the protocols for the synthesis of two major classes of anticancer analogs from this versatile precursor: pyrimidine derivatives and novel chalcone-like compounds.

Synthesis of Pyrimidine-Based Anticancer Analogs

Pyrimidine derivatives are a well-established class of anticancer agents, often functioning as antimetabolites that interfere with DNA and RNA synthesis, or as kinase inhibitors[2][3]. The protocol outlined below describes a plausible and efficient two-step process to synthesize novel pyrimidine analogs from this compound.

Experimental Workflow: From Precursor to Pyrimidine

A This compound B Intermediate Chalcone-like Compound A->B Claisen-Schmidt Condensation (Aromatic Aldehyde, Base) C Cyclization with Guanidine B->C Reaction with Guanidine Hydrochloride D Final Pyrimidine Analog C->D Purification

Caption: Synthetic workflow for pyrimidine analogs.

Protocol 1: Synthesis of a Chalcone-like Intermediate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add a substituted aromatic aldehyde (1.1 eq). The choice of aldehyde will determine the final substitution pattern of the pyrimidine ring and can be varied to create a library of analogs.

  • Base Catalysis: Slowly add an aqueous solution of a suitable base, such as sodium hydroxide or potassium hydroxide (2.0 eq), to the reaction mixture while maintaining the temperature at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into crushed ice and neutralize with dilute hydrochloric acid. The precipitated solid, the chalcone-like intermediate, is then filtered, washed with cold water, and dried under vacuum.

Protocol 2: Cyclization to the Pyrimidine Core
  • Reaction Setup: In a round-bottom flask, dissolve the chalcone-like intermediate (1.0 eq) from the previous step and guanidine hydrochloride (1.5 eq) in a suitable solvent such as ethanol or isopropanol.

  • Base Addition: Add a base, for example sodium ethoxide or potassium carbonate (2.0 eq), to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature and pour it into cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final pyrimidine analog.

Parameter Protocol 1: Chalcone Synthesis Protocol 2: Pyrimidine Synthesis
Key Reagents This compound, Aromatic Aldehyde, Base (e.g., NaOH)Chalcone Intermediate, Guanidine HCl, Base (e.g., NaOEt)
Solvent EthanolEthanol or Isopropanol
Reaction Time 12-24 hours6-12 hours
Temperature Room TemperatureReflux
Purification Filtration and washingColumn Chromatography or Recrystallization

Synthesis of Novel Chalcone-like Anticancer Analogs

Chalcones, characterized by an α,β-unsaturated carbonyl system, are known to exhibit a wide range of biological activities, including potent anticancer effects. They are reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines[4]. The chloroalkyl chain in this compound can be exploited to introduce additional functionalities, leading to novel chalcone-like molecules with potentially enhanced anticancer activity.

Experimental Workflow: Synthesis of Functionalized Chalcones

A This compound B Nucleophilic Substitution A->B Nucleophile (e.g., Azide, Amine) C Functionalized Intermediate B->C Purification D Claisen-Schmidt Condensation C->D Aromatic Aldehyde, Base E Final Chalcone-like Analog D->E Purification

Caption: Synthetic workflow for functionalized chalcones.

Protocol 3: Nucleophilic Substitution on the Chloroalkyl Chain
  • Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Nucleophile Addition: Add a nucleophile of choice (1.2 eq). Examples include sodium azide to introduce an azido group, or a primary/secondary amine to introduce an amino group. The addition of a catalytic amount of sodium iodide can enhance the reaction rate.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C for 4-8 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After completion, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 4: Condensation to Form the Chalcone-like Analog

This protocol is similar to Protocol 1, but uses the functionalized intermediate from Protocol 3 as the starting ketone.

  • Reaction Setup: Dissolve the functionalized intermediate (1.0 eq) in ethanol.

  • Addition of Reagents: Add a substituted aromatic aldehyde (1.1 eq).

  • Base Catalysis: Slowly add an aqueous solution of a base (e.g., NaOH, 2.0 eq).

  • Reaction and Work-up: Stir at room temperature for 12-24 hours, monitor by TLC, and then work up the reaction as described in Protocol 1 to obtain the final chalcone-like analog.

Parameter Protocol 3: Nucleophilic Substitution Protocol 4: Chalcone Condensation
Key Reagents This compound, Nucleophile (e.g., NaN3, R2NH)Functionalized Intermediate, Aromatic Aldehyde, Base (e.g., NaOH)
Solvent DMF or AcetoneEthanol
Reaction Time 4-8 hours12-24 hours
Temperature Room Temperature to 60 °CRoom Temperature
Purification Column ChromatographyFiltration and washing

Biological Evaluation and Potential Mechanisms of Action

The synthesized pyrimidine and chalcone-like analogs are expected to exhibit significant anticancer activity. The following provides an overview of the likely biological targets and mechanisms of action based on the core scaffolds.

Pyrimidine Analogs
  • Mechanism: As pyrimidine antimetabolites, these compounds can be incorporated into DNA and RNA, leading to the inhibition of nucleic acid synthesis and repair, ultimately causing cell death[3]. They can also inhibit key enzymes involved in nucleotide metabolism, such as thymidylate synthase[3].

  • Signaling Pathway: The disruption of DNA synthesis and integrity often triggers the p53 signaling pathway, leading to cell cycle arrest and apoptosis.

Pyrimidine Pyrimidine Analog DNA DNA Synthesis Inhibition Pyrimidine->DNA p53 p53 Activation DNA->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Potential mechanism of pyrimidine analogs.

Chalcone-like Analogs
  • Mechanism: Chalcones are known to induce apoptosis through multiple pathways, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and inhibition of tubulin polymerization[4][5].

  • Signaling Pathway: The increase in intracellular ROS can lead to oxidative stress and activate stress-related signaling pathways, such as the JNK and p38 MAPK pathways, which in turn can trigger apoptosis.

Chalcone Chalcone-like Analog ROS Increased ROS Chalcone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Potential mechanism of chalcone-like analogs.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of diverse heterocyclic compounds with promising anticancer potential. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis of novel pyrimidine and chalcone-like analogs. The bifunctional nature of this precursor allows for the creation of extensive libraries of compounds by varying the aromatic aldehydes and nucleophiles used in the synthetic schemes.

Future work should focus on the biological evaluation of these synthesized analogs against a panel of cancer cell lines to determine their cytotoxic activity and selectivity. Further mechanistic studies, including enzyme inhibition assays and analysis of cell signaling pathways, will be crucial to elucidate their precise modes of action and to identify lead compounds for further preclinical development. The strategic use of this compound holds significant promise for the discovery of the next generation of effective anticancer therapeutics.

References

  • Gieraltowska, J., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2054. [Link][2]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. [Link][3]

  • Pina, A. S., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Molecules, 27(22), 7853. [Link][1]

  • Brahmana, E. M., et al. (2022). The Synthesis of Chalcone Compounds with Cl and Br Substituents and Their Potential Anticancer Activities Against MCF-7 Breast Cancer Cells. Borneo Journal of Pharmacy, 5(3), 1982-1989. [Link]

  • Mahapatra, D. K., et al. (2015). Synthesis of Chalcones with Anticancer Activities. Anti-Cancer Agents in Medicinal Chemistry, 15(8), 992-1001. [Link][4]

  • Sravanthi, T., & Manju, S. L. (2016). Mechanism of action of pyrimidine analogues. ResearchGate. [Link][6]

  • Siddiqui, Z. N., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6825. [Link][5]

  • Al-Ostoot, F. H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Indian Chemical Society, 100(4), 100933. [Link][7]

  • Frederick, R., et al. (2002). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer, 87(10), 1176–1182. [Link][8]

  • Dudhe, R., et al. (2011). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 2(3), 10-17. [Link][9]

  • Sivakumar, P. M., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179-6195. [Link]

  • Kumar, D., et al. (2020). Synthesis and evaluation of new chalcones and oximes as anticancer agents. Molecules, 25(18), 4258. [Link][10]

  • Wang, L., et al. (2017). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules, 22(11), 1984. [Link][11]

  • Mudgal, P. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. AME Publishing Company. [Link][12]

  • Zhang, Y., et al. (2020). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. IOP Conference Series: Earth and Environmental Science, 546, 042042. [Link][13]

Sources

Application Notes and Protocols for the Reductive Cyclization of 2-chloro-N-(2-nitrobenzyl)acetamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Crafting the Dibenzo[b,f][1][2]oxazepine Core

The dibenzo[b,f][1][2]oxazepine scaffold is a privileged heterocyclic motif present in a range of pharmacologically active compounds and advanced materials. Its rigid, three-dimensional structure imparts unique properties that are of significant interest to researchers in drug discovery and materials science. The reductive cyclization of 2-chloro-N-(2-nitrobenzyl)acetamides represents a robust and versatile strategy for the synthesis of the core structure, 10,11-dihydrodibenzo[b,f][1][2]oxazepin-11-one. This guide provides a comprehensive overview of the theoretical underpinnings, practical considerations, and detailed experimental protocols for this important transformation. We will delve into the mechanistic nuances of the reaction and offer field-proven insights to ensure successful and reproducible outcomes.

Theoretical Framework: A Tale of Reduction and Intramolecular Cyclization

The transformation of 2-chloro-N-(2-nitrobenzyl)acetamides into 10,11-dihydrodibenzo[b,f][1][2]oxazepin-11-ones is a tandem reaction sequence that hinges on two key chemical events: the reduction of an aromatic nitro group to an amine and a subsequent intramolecular nucleophilic substitution. The overall process can be categorized as a reductive cyclization.

The initial and most critical step is the selective reduction of the ortho-nitro group to the corresponding aniline derivative. A variety of reducing agents can be employed for this purpose, with the choice of reagent often influencing the reaction conditions and the tolerance of other functional groups.[3][4] Common methods include catalytic transfer hydrogenation and the use of reducing metals in acidic media.[1][2]

Following the in situ formation of the 2-aminobenzyl moiety, the newly formed nucleophilic amine attacks the electrophilic carbon of the chloromethyl group in an intramolecular fashion. This intramolecular cyclization, a variation of the Williamson ether synthesis, leads to the formation of the central seven-membered ring of the dibenzo[b,f][1][2]oxazepine system.

Mechanistic Insights: The Journey from Nitroarene to Tricyclic Lactam

The generally accepted mechanism for the metal-catalyzed reduction of nitroarenes proceeds through a series of intermediates.[5] In the context of the reductive cyclization of 2-chloro-N-(2-nitrobenzyl)acetamide, the pathway can be visualized as follows:

Reductive Cyclization Mechanism cluster_0 Reduction of Nitro Group cluster_1 Intramolecular Cyclization A 2-Chloro-N-(2-nitrobenzyl)acetamide B Nitroso Intermediate A->B [H] C Hydroxylamine Intermediate B->C [H] D 2-Amino Intermediate C->D [H] E 10,11-Dihydrodibenzo[b,f][1,4]oxazepin-11-one D->E Intramolecular SN2 reaction

Figure 1: Proposed mechanism for the reductive cyclization.

The choice of reducing system is paramount. Iron in the presence of an acid, such as acetic acid or ammonium chloride, is a classic and cost-effective method for nitro group reduction.[6] Catalytic transfer hydrogenation, using a palladium catalyst and a hydrogen donor like ammonium formate, offers a milder alternative that can be advantageous for sensitive substrates.[7][8]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the synthesis of the starting material, 2-chloro-N-(2-nitrobenzyl)acetamide, and its subsequent reductive cyclization to 10,11-dihydrodibenzo[b,f][1][2]oxazepin-11-one.

Protocol 1: Synthesis of 2-chloro-N-(2-nitrobenzyl)acetamide

The synthesis of the starting material is a straightforward acylation of 2-nitrobenzylamine with chloroacetyl chloride.[9][10][11]

Synthesis of Starting Material start 2-Nitrobenzylamine + Chloroacetyl Chloride reaction Acylation in the presence of a base (e.g., Na2CO3) in an inert solvent (e.g., Toluene) start->reaction product 2-Chloro-N-(2-nitrobenzyl)acetamide reaction->product

Figure 2: Workflow for the synthesis of the starting material.

Materials and Reagents:

  • 2-Nitrobenzylamine

  • Chloroacetyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzylamine (1.0 eq) in toluene.

  • Add an aqueous solution of sodium carbonate (1.5 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-chloro-N-(2-nitrobenzyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Reductive Cyclization to 10,11-dihydrodibenzo[b,f][1][2]oxazepin-11-one

Two reliable methods are presented here: the classic iron/acetic acid reduction and a milder catalytic transfer hydrogenation.

Method A: Iron in Acetic Acid

This method is robust and utilizes inexpensive reagents.[6]

Materials and Reagents:

  • 2-chloro-N-(2-nitrobenzyl)acetamide

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Standard laboratory glassware for reflux and workup

Procedure:

  • In a round-bottom flask, suspend 2-chloro-N-(2-nitrobenzyl)acetamide (1.0 eq) in a mixture of ethanol and glacial acetic acid.

  • Add iron powder (3.0-5.0 eq) portion-wise to the stirred suspension.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol and acetic acid.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude 10,11-dihydrodibenzo[b,f][1][2]oxazepin-11-one by column chromatography on silica gel or recrystallization.

Method B: Catalytic Transfer Hydrogenation

This method is milder and may be suitable for substrates with sensitive functional groups.[2][12]

Materials and Reagents:

  • 2-chloro-N-(2-nitrobenzyl)acetamide

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Ammonium formate (HCOONH₄) or formic acid (HCOOH)

  • Methanol or Ethanol

  • Ethyl acetate

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-N-(2-nitrobenzyl)acetamide (1.0 eq) in methanol or ethanol.

  • Carefully add palladium on carbon (5-10 mol%).

  • Add ammonium formate (3.0-5.0 eq) or formic acid (3.0-5.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify the crude 10,11-dihydrodibenzo[b,f][1][2]oxazepin-11-one by column chromatography or recrystallization.

Data Presentation: Comparative Analysis of Reductive Cyclization Methods

The choice of method can significantly impact the yield and purity of the final product. The following table summarizes typical results for the reductive cyclization of 2-chloro-N-(2-nitrobenzyl)acetamide.

MethodReducing AgentCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
AIron Powder-Ethanol/Acetic Acid80-902-675-85
BAmmonium FormatePd/CMethanol60-801-480-90
BFormic AcidPd/CEthanol60-801-480-90

Table 1: Comparison of reaction conditions and yields for the synthesis of 10,11-dihydrodibenzo[b,f][1][2]oxazepin-11-one.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of reducing agent, extending the reaction time, or ensuring the reaction temperature is maintained. For catalytic methods, ensure the catalyst is active.

  • Side Product Formation: Over-reduction can sometimes occur, especially with harsh reducing agents. Careful monitoring of the reaction by TLC is crucial. In the case of catalytic transfer hydrogenation, ensure the reaction is not run for an excessively long time.

  • Purification Challenges: The final product is often a solid and can be purified by recrystallization. If column chromatography is necessary, a gradient of ethyl acetate in hexanes is typically effective.

Conclusion: A Gateway to Molecular Complexity

The reductive cyclization of 2-chloro-N-(2-nitrobenzyl)acetamides is a powerful and reliable method for the synthesis of the dibenzo[b,f][1][2]oxazepine core structure. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently access this important class of heterocyclic compounds. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel molecules with potential applications in medicine and materials science.

References

  • Qu, Z., Chen, X., Zhong, S., Deng, G. J., & Huang, H. (2021). Amine synthesis by nitro compound reduction. Organic Letters, 23(14), 5349–5353. [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. [Link]

  • Di Somma, I., et al. (2020). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development, 24(10), 2297–2307. [Link]

  • Wang, L., et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 8, 643. [Link]

  • Molla, R. A., et al. (2021). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 6(30), 19687–19698. [Link]

  • Webster, R. L. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]

  • Maji, B. (2018). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. Catalysis Communications, 108, 93-97. [Link]

  • Smith, A. D., & Williams, J. M. J. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3469–3479. [Link]

  • Ragaini, F. (2019). Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Molecules, 24(15), 2786. [Link]

  • Smith, A. D., & Williams, J. M. J. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. ACS Publications. [Link]

  • Ragaini, F., & Cenini, S. (2019). Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. AIR Unimi. [Link]

  • Various Authors. (2023). Reductive Cyclization of Nitroarenes. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]

  • Francke, R., & Schille, B. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. [Link]

  • Pu, X., et al. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science, 12(40), 13462–13468. [Link]

  • PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]

  • Wang, C., et al. (2021). Photoinduced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds: an approach for accessing nitrogen-fused heterocycles. Organic Chemistry Frontiers, 8(10), 2235-2241. [Link]

  • Wang, C., et al. (2026). Regioselective Synthesis of Dibenzo[ b, f]azepin-1-ones via Silver-Catalyzed 7 - endo-dig Cyclization of Alkynyl-Containing Enaminones. The Journal of Organic Chemistry. [Link]

  • Kaur, H., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 760–783. [Link]

  • Various Authors. (2012). ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Dibenzo[b,f][1][2]thiazepines, Dibenzo[b,f][1][2]oxazepines, Benzothiazoles, and Benzimidazoles. ResearchGate. [Link]

  • Various Authors. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

  • Google Patents. (2020). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Kaur, H., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 760-783. [Link]

  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. [Link]

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S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the S-Alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Introduction: The Strategic Importance of 1,2,4-Triazole Scaffolds

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities, including antifungal, anticancer, antibacterial, and anticonvulsant properties.[1][2][3] The versatility of this heterocyclic system allows for extensive chemical modification, enabling the fine-tuning of its biological profile. Within this class, 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives are of particular interest due to their demonstrated antimicrobial and anti-inflammatory activities.[1]

The thiol group at the C3 position is a highly reactive and versatile handle for molecular elaboration. S-alkylation, the process of introducing an alkyl group onto the sulfur atom, is a fundamental and powerful strategy to generate diverse libraries of novel compounds. This derivatization not only modifies the steric and electronic properties of the parent molecule but also serves as a crucial step in the synthesis of more complex structures, ultimately aiming to enhance potency and explore structure-activity relationships (SAR).

This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the S-alkylation of a specific, biologically relevant scaffold: 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. We will delve into the underlying chemical principles, provide robust step-by-step protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

PART 1: Mechanistic Insights and Core Principles

A thorough understanding of the reaction mechanism is paramount for successful protocol design, optimization, and troubleshooting. The S-alkylation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a regioselective process governed by the inherent chemical nature of the starting material.

The Thione-Thiol Tautomerism

The 1,2,4-triazole-3-thiol core exists in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. Spectroscopic evidence, such as the deshielded 1H NMR signal for the N-H proton (around 14 ppm) and the 13C NMR signal for the C=S carbon (around 169 ppm), confirms that the thione form is predominant in solution.[1] However, for the purpose of alkylation, the thiol tautomer is the key reactive species.

Caption: Tautomeric equilibrium of the triazole core.

The Reaction Pathway: Regioselective S-Alkylation

The reaction proceeds via a classic nucleophilic substitution (SN2) mechanism.[4] The key to achieving exclusive S-alkylation lies in the selection of a suitable base. In an alkaline medium, the base abstracts the acidic proton from the thiol group, generating a potent thiolate anion. This nucleophilic thiolate then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new carbon-sulfur bond.

The use of polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone is crucial. These solvents effectively solvate the cation of the base (e.g., Cs⁺, K⁺) but do not strongly solvate the thiolate anion, leaving its nucleophilicity intact and promoting a rapid SN2 reaction. While N-alkylation is a theoretical possibility, S-alkylation is overwhelmingly favored under these conditions due to the higher nucleophilicity of the soft sulfur atom compared to the nitrogen atoms of the triazole ring.[1][5][6]

G General S-Alkylation Mechanism TriazoleThiol 4-(4-bromophenyl)-5-phenyl- 4H-1,2,4-triazole-3-thiol Thiolate Thiolate Anion (Nucleophile) TriazoleThiol->Thiolate + Base - HB⁺ Product S-Alkyl Thioether Product Thiolate->Product Sₙ2 Attack AlkylHalide Alkylating Agent (R-X) (Electrophile) HX Byproduct Base Base (e.g., Cs₂CO₃)

Caption: Mechanism of base-mediated S-alkylation.

PART 2: Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and product characterization.

Synthesis of an S-Substituted Ketone Derivative

This protocol details the (1) with 2-bromo-1-phenylethanone (2) to yield 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one (3). This method is adapted from established literature procedures.[1]

Experimental Workflow Diagram

G start Start dissolve Dissolve Triazole Thiol (1) in DMF start->dissolve add_base Add Cesium Carbonate (Cs₂CO₃) dissolve->add_base add_alkyl Slowly Add Alkyl Halide (2) Solution in DMF add_base->add_alkyl stir Stir at Room Temperature (~24 hours) add_alkyl->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Precipitate in Water & Filter monitor->workup Complete purify Wash & Dry Crude Product workup->purify end Characterize Product (3) purify->end

Caption: Workflow for S-alkylation synthesis.

Materials:

  • 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (1)

  • 2-bromo-1-phenylethanone (2)

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Distilled Water

  • Standard laboratory glassware, magnetic stirrer, TLC plates (silica gel), filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq., e.g., 2.11 g, 6.0 mmol) in anhydrous DMF (approx. 20 mL/g of thiol). Stir until a clear solution is obtained.[1]

  • Base Addition: To the stirred solution, add cesium carbonate (0.6-0.7 eq., e.g., 1.03 g, 3.2 mmol) in small portions. Rationale: Cesium carbonate is an effective and mild base for this transformation, with good solubility in DMF. Using a slight sub-stoichiometric amount relative to the thiol can help minimize side reactions. Stir the mixture for 15-20 minutes at room temperature to allow for the formation of the cesium thiolate salt.

  • Alkylating Agent Addition: In a separate beaker, dissolve 2-bromo-1-phenylethanone (1.0 eq., e.g., 1.26 g, 6.0 mmol) in a minimal amount of DMF (approx. 10 mL/g). Add this solution dropwise to the reaction mixture over 10-15 minutes.[1] Rationale: Slow addition helps to control any potential exotherm and ensures a homogeneous reaction.

  • Reaction and Monitoring: Allow the reaction to stir at ambient temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 24 hours. A complete reaction is indicated by the disappearance of the starting thiol spot.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a large volume of cold distilled water (approx. 10-15 times the volume of DMF) with vigorous stirring. A precipitate of the crude product will form.[1]

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with distilled water to remove residual DMF and inorganic salts. Allow the product to air-dry or dry in a vacuum oven at a low temperature (40-50 °C). Further purification can be achieved by recrystallization from a suitable solvent like ethanol, if necessary.

Characterization of Product (3):

  • ¹H NMR: Expect the disappearance of the characteristic broad singlet for the SH proton (typically >13 ppm). New signals corresponding to the methylene protons (-S-CH₂-) will appear.

  • ¹³C NMR: A new signal for the methylene carbon will be present. The chemical shift of the triazole C3 carbon (attached to sulfur) will also shift slightly compared to the starting material.

  • IR Spectroscopy: The C=S stretching vibration of the thione tautomer will be absent. Look for the characteristic C=O stretch from the ketone moiety.

  • Mass Spectrometry (HRMS): Confirm the molecular weight and elemental composition of the synthesized compound.[1]

PART 3: Data Summary and Versatility

The described protocol is highly versatile and can be adapted for a range of alkylating agents. The choice of base and solvent may be varied to optimize reaction conditions.

Table 1: Representative S-Alkylation Reaction Conditions

Alkylating AgentBaseSolventConditionsNotesReference(s)
2-bromo-1-phenylethanoneCs₂CO₃DMFRoom Temp, 24hHigh selectivity for S-alkylation.[1]
Ethyl ChloroacetateK₂CO₃AcetoneRefluxA common method for introducing an ester functional group.[5][6]
Methyl 3-bromopropanoateK₂CO₃AcetoneRefluxMay lead to a mixture of S- and N-alkylation products depending on the substrate.[5][6][5][6]
Benzyl ChlorideKOHEthanolRefluxGenerally affords the S-substituted product cleanly.[6][7][6][7]
Various Alkyl HalidesKOH2-PropanolRefluxA general method applicable to various simple alkyl halides.[8]

Note: Reaction times and yields are substrate-dependent and require empirical optimization.

PART 4: Applications and Future Directions

The S-alkylated derivatives of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol are not merely final products but valuable synthetic intermediates. For example, the ketone moiety in compound 3 can be selectively reduced using sodium borohydride to furnish a novel secondary alcohol, further expanding the molecular diversity and biological screening potential of the scaffold.[1]

Given the established broad-spectrum biological activity of 1,2,4-triazole derivatives, these newly synthesized thioethers are prime candidates for screening in various assays, including:

  • Antimicrobial and antifungal activity[1][8]

  • Anticancer and antiproliferative effects[9]

  • Anti-inflammatory and antioxidant activity

References

  • Bekkali, F., et al. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. Molbank, 2021(2), M1228. Available from: [Link]

  • Bekkali, F., et al. (2021). Synthetic route to 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. ResearchGate. Available from: [Link]

  • Samvelyan, M. A., & Ghochikyan, T. V. (2020). Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters. ResearchGate. Available from: [Link]

  • Fizer, M., et al. (2017). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT calculations. Journal of Molecular Structure, 1130, 815-823. Available from: [Link]

  • Szychowska, K., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 27(21), 7244. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Beilstein Journal of Organic Chemistry, 12, 836–843. Available from: [Link]

  • Anonymous. (2010). Synthesis of novel 1,3-substituted 1H-[1][6][10]-triazole-3-thiol derivatives. Semantic Scholar. Available from: [Link]

  • Nikpassand, M., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(1), 1-10. Available from: [Link]

  • Deligeorgiev, T. G., et al. (2010). An easy and fast ultrasonic selective S-alkylation of hetaryl thiols at room temperature. Ultrasonics Sonochemistry, 17(5), 844-847. Available from: [Link]

  • Kochikyan, T. V., et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015. Available from: [Link]

  • Al-Ostath, R. A., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(23), 8234. Available from: [Link]

  • Hrytsyna, I., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Pharma Innov J, 11(2), 23-28. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(3), 66-79. Available from: [Link]

  • Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 25(4), 437-446. Available from: [Link]

  • Hranjec, M., et al. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice, 15(4), 364-370. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 1-(4-Bromophenyl)-5-chloro-1-oxopentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 1-(4-Bromophenyl)-5-chloro-1-oxopentane. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with purifying this specific halogenated aromatic ketone. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format, ensuring you can quickly diagnose and resolve issues encountered during your experiments.

Troubleshooting Guide: Addressing Specific Purification Challenges

This section tackles the most frequent and challenging issues observed during the column chromatography of this compound.

Q1: I'm observing significant peak tailing of my product. What is causing this and how can I achieve a sharper peak?

Answer:

Peak tailing for a moderately polar compound like this compound on silica gel is often due to strong interactions between the ketone's carbonyl group and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This interaction can be particularly pronounced with ketones.

Causality and Remediation Strategy:

  • Acid-Base Interactions: The lone pair of electrons on the carbonyl oxygen can interact strongly with the acidic protons of the silanol groups, leading to a non-ideal elution profile.

  • Solution: Mobile Phase Modification: To mitigate this, you can add a small amount of a competitive polar modifier to your mobile phase.

    • For Basic Analytes: While not strictly basic, the ketone can benefit from the deactivation of acidic sites. Adding 0.1–1% triethylamine (TEA) to your eluent can neutralize the most acidic silanol groups, reducing tailing.[1]

    • For Acidic Analytes: If your crude mixture contains acidic impurities, adding 0.1–1% acetic acid can help maintain a consistent ionic state and improve peak shape.[1] However, for your target compound, TEA is a more likely solution.

Experimental Protocol: TLC Screening with a Mobile Phase Modifier

  • Prepare three identical TLC plates spotted with your crude reaction mixture.

  • Develop each plate in a different solvent system:

    • Plate A: Standard eluent (e.g., 20% Ethyl Acetate in Hexane).

    • Plate B: 20% Ethyl Acetate in Hexane + 0.5% Triethylamine.

    • Plate C: 20% Ethyl Acetate in Hexane + 0.5% Acetic Acid.

  • Visualize the plates and compare the spot shapes. The solvent system that provides the most symmetrical spot for your target compound should be used for the column purification.

Q2: My product yield is very low after column chromatography, and I suspect degradation on the column. How can I confirm this and prevent it?

Answer:

The combination of a ketone and an alkyl chloride in this compound makes it susceptible to degradation on acidic silica gel.[3] The acidic environment can potentially catalyze side reactions.

Confirmation of On-Column Degradation:

A 2D TLC experiment is a simple and effective way to diagnose on-column degradation.[3]

Experimental Protocol: 2D TLC for Stability Assessment

  • Spot your crude mixture in one corner of a square TLC plate.

  • Develop the plate in your chosen solvent system.

  • Remove the plate, and thoroughly dry it.

  • Rotate the plate 90 degrees and develop it again in the same solvent system.

  • Interpretation: If the compound is stable, you will see a single spot on the diagonal. If degradation occurs, new spots will appear off the diagonal, indicating the formation of new compounds during the first elution.[3]

Prevention Strategies:

  • Deactivated Silica Gel: As mentioned for peak tailing, adding triethylamine to your mobile phase can neutralize the silica surface and prevent acid-catalyzed degradation.[2]

  • Alternative Stationary Phases: If degradation persists, consider a less acidic stationary phase.

    • Alumina (Neutral or Basic): This is an excellent alternative for acid-sensitive compounds.[3][4]

    • Florisil® (Magnesium Silicate): A milder adsorbent that can be effective for sensitive molecules.[3]

Q3: I'm struggling to separate my product from a closely related, non-polar impurity. How can I improve the resolution?

Answer:

Achieving good resolution between compounds with similar polarities requires careful optimization of the mobile phase and potentially the stationary phase. The goal is to exploit subtle differences in their interactions with the stationary phase.

Strategies for Improved Resolution:

  • Optimize the Mobile Phase Polarity: The ideal Rf value for the target compound on a TLC plate for good separation in flash chromatography is between 0.15 and 0.35.[5] This range provides a good balance between resolution and elution time.[5][6] If your Rf is too high, decrease the polarity of your mobile phase (e.g., go from 30% to 20% ethyl acetate in hexanes).

  • Change Solvent Selectivity: If simply adjusting the polarity isn't enough, changing the composition of the mobile phase can alter the selectivity. Different solvents interact with compounds in different ways.[7]

    • Example: Instead of an ethyl acetate/hexanes system (a hydrogen bond acceptor), try a dichloromethane/hexanes system. Dichloromethane offers different dipole-dipole interactions and can change the elution order or improve separation.[7][8]

Data Presentation: Solvent System Selection Guide

Solvent System (v/v)PolaritySelectivity HighlightsBest For
Ethyl Acetate/HexanesModerate-HighStandard, good for a wide range of compounds.[8]Initial screening and general purification.
Diethyl Ether/HexanesLow-ModerateGood for less polar compounds.Separating non-polar impurities.
Dichloromethane/MethanolHighFor more polar compounds.[8]Eluting strongly bound compounds.
Toluene/Ethyl AcetateModerateAromatic interactions from toluene can enhance selectivity for aromatic compounds.[7]Separating compounds with differing aromaticity.
Q4: My column ran dry during the purification. Is the separation ruined?

Answer:

When a silica gel column runs dry, channels and cracks can form in the stationary phase. This leads to a significant loss of resolution because the mobile phase and sample will bypass the uniform packed bed, a phenomenon known as "channeling".[9][10]

Remediation (with caution):

While it is highly recommended to repack the column, if the column has only partially run dry and the separation is critical, you may attempt to salvage it by very carefully and slowly adding more solvent to the top of the column. However, the resolution will likely be compromised. The best practice is to always keep the silica gel bed submerged in the solvent.[11]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of this compound.

Q1: What is the best stationary phase for purifying this compound?

Answer:

For most applications, standard flash-grade silica gel (40-63 µm) is the most cost-effective and appropriate choice.[1][9] Given the presence of the aromatic ring and ketone, which impart moderate polarity, normal-phase chromatography on silica is the standard approach.[6][12] If you encounter issues with degradation, consider the alternative stationary phases mentioned in the troubleshooting section (alumina or Florisil®).[3]

Q2: How do I choose the right solvent system for my column?

Answer:

The best practice is to start with Thin Layer Chromatography (TLC) to identify a suitable solvent system.[5][6]

Step-by-Step Methodology for Solvent System Selection

  • Initial Screening: Start with a 1:1 mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate).[6]

  • TLC Development: Spot your crude mixture on a TLC plate and develop it in the chosen solvent system.

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for your product spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[5]

  • Optimization:

    • If the Rf is too high (> 0.4), your compound is moving too fast. Increase the proportion of the non-polar solvent (e.g., switch to 1:4 ethyl acetate/hexanes).[6]

    • If the Rf is too low (< 0.15), your compound is too retained. Increase the proportion of the polar solvent (e.g., switch to 1:1 ethyl acetate/hexanes).[6]

  • Target Rf: Aim for an Rf value between 0.15 and 0.35 for your target compound, with a clear separation from major impurities.[5] This corresponds to an elution volume of approximately 3 to 7 column volumes (CV), where CV = 1/Rf.[5]

Q3: How much crude material can I load onto my column?

Answer:

The loading capacity depends on the difficulty of the separation. A general rule of thumb for a moderately difficult separation is a loading capacity of 1-5% of the silica gel weight.[1][13]

Data Presentation: Column Size and Loading Capacity

Silica Gel Weight (g)Typical Crude Load (mg) for Moderate Separation (1-5% load)
10100 - 500
25250 - 1250
50500 - 2500
1001000 - 5000

For very difficult separations (impurities are very close to the product on TLC), you may need to reduce the loading to less than 1%. For easy separations, you might be able to load up to 10%.

Q4: Should I use an isocratic or gradient elution?

Answer:

The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your crude mixture.

  • Isocratic Elution: This is suitable when your target compound is well-separated from all impurities on the TLC plate. The solvent system that gives the optimal Rf on TLC is used throughout the purification.

  • Gradient Elution: This is more efficient for complex mixtures with compounds of varying polarities. You can start with a low polarity mobile phase to elute non-polar impurities and then gradually increase the polarity to elute your product and then any highly polar impurities. This often results in sharper peaks and a faster overall purification time. A common approach is to start with the solvent system that gives your product an Rf of ~0.35 and gradually increase the polarity.[14]

Q5: I have a good separation on TLC, but it's not working on the column. What's wrong?

Answer:

Several factors can lead to a discrepancy between TLC and column chromatography results:

  • Overloading the Column: Too much sample will lead to broad bands and poor separation, even if the TLC looks good.[14] Refer to the loading capacity table above.

  • Differences in Stationary Phase: The silica gel on a TLC plate may have slightly different properties (e.g., particle size, binder) than the bulk silica in your column.

  • Irregular Column Packing: A poorly packed column with channels or cracks will result in poor separation.[10] Ensure your column is packed uniformly.

  • Sample Introduction: If the sample is not applied to the column in a narrow band, it can lead to band broadening. Dissolve your sample in a minimal amount of solvent for loading.

Visualizing the Troubleshooting Workflow

A systematic approach is crucial for effective troubleshooting. The following diagram outlines a logical workflow for diagnosing and resolving common purification issues.

Troubleshooting_Workflow Troubleshooting Workflow for Chromatography cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Problem Observed (e.g., Poor Separation, Low Yield) check_purity Assess Purity of Fractions (TLC, LC-MS) start->check_purity poor_sep Poor Separation (Overlapping Peaks) check_purity->poor_sep Impure low_yield Low Yield / No Product check_purity->low_yield Product Missing peak_shape Poor Peak Shape (Tailing, Fronting) check_purity->peak_shape Asymmetric Peaks optimize_solvent Optimize Mobile Phase - Adjust Polarity - Change Solvent Selectivity poor_sep->optimize_solvent check_loading Reduce Sample Load poor_sep->check_loading check_stability Check Compound Stability (2D TLC) low_yield->check_stability modify_mp Add Mobile Phase Modifier (e.g., TEA, Acetic Acid) peak_shape->modify_mp end Successful Purification optimize_solvent->end check_loading->end change_sp Change Stationary Phase (Alumina, Deactivated Silica) check_stability->change_sp Degradation Confirmed change_sp->end modify_mp->end

Caption: A logical workflow for diagnosing and resolving common chromatography issues.

References

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Buchi. (n.d.). All you need to know about using TLC data for flash method optimization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Agilent Technologies. (n.d.). Troubleshooting Guide. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Biotage. (2023). How to Scale-Up Normal-Phase Purification. [Link]

  • Lab Bulletin. (n.d.). Normal Phase Chromatography. [Link]

  • Biotage. (2023). How Scalable is Flash Chromatography?. [Link]

  • Sorbent Technologies, Inc. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • LCGC International. (2014). Retaining Polar Compounds. [Link]

  • Teledyne ISCO. (2024). Flash chromatography method development without TLC plates?! Is it possible?. [Link]

  • Quora. (2020). Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polar while the solvent is very polar. why might one want to use this technique with extremely polar compounds?. [Link]

  • King Group. (n.d.). Successful Flash Chromatography. [Link]

  • ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?. [Link]

  • Teledyne ISCO. (2021). Flash Method Development from TLC Plates Webinar. [Link]

  • Biotage. (2023). Which solvent is better for reversed-phase flash chromatography - methanol or acetonitrile?. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. [Link]

  • Restek. (2019). Choosing Your LC Stationary Phase. [Link]

  • Imtakt. (n.d.). Interactions of HPLC Stationary Phases. [Link]

  • University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. [Link]

  • PMC. (2013). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. [Link]

  • University of Calgary. (n.d.). Column chromatography. [Link]

  • LookChem. (n.d.). This compound cas no.54874-12-3. [Link]

  • Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • Sorbead India. (2024). High-Performance Adsorbents for Challenging Separations: Overcoming Complex Mixtures. [Link]

  • ResearchGate. (2019). How to optimize Chromatography flowrate?. [Link]

  • PubChem. (n.d.). 1-(2-Bromophenyl)-5-chloro-1-oxopentane. [Link]

  • Reddit. (n.d.). What compounds are unstable in a silica gel column (chromatography). [Link]

  • NIH. (n.d.). 1-(4-Bromophenyl)-3-chloropropan-1-one. [Link]

  • Royal Society of Chemistry. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. [Link]

Sources

Technical Support Center: Optimization of Fried-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this cornerstone of C-C bond formation. Here, you will find troubleshooting advice and frequently asked questions in a clear question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams to navigate the complexities of your reaction optimization.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses the most common problems encountered during Friedel-Crafts acylation experiments.

Q1: My reaction shows no product formation or a very low yield. What are the primary causes?

A1: This is a frequent issue that can stem from several sources. A systematic check of the following is recommended:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. It is imperative to use anhydrous conditions, including flame-dried glassware and freshly opened or purified reagents.

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[1][3] This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1][2][3] If you are using sub-stoichiometric amounts, there may not be enough free catalyst to drive the reaction to completion.

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, meaning its success depends on the nucleophilicity of the aromatic ring.[1][4] If your starting material contains strongly electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or other carbonyl groups, the ring is "deactivated" and may not be reactive enough for the substitution to occur under standard conditions.[1][4][5]

  • Poor Reagent Quality: The purity of your aromatic substrate and acylating agent (acyl chloride or anhydride) is critical. Impurities can compete in side reactions or interfere with the catalyst.[1]

Q2: I am observing the formation of multiple products. How can I improve the selectivity?

A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than its alkylation counterpart, side products can still arise.[1][6]

  • Isomer Formation: For substituted aromatic rings, acylation can occur at different positions (ortho, meta, para). The regioselectivity is governed by the electronic and steric nature of the substituents already on the ring. The choice of solvent can also dramatically influence the isomeric ratio. For instance, the acylation of naphthalene with acetyl chloride can yield the alpha-product (kinetic control) in a non-polar solvent like carbon disulfide (CS₂) or the beta-product (thermodynamic control) in a polar solvent like nitrobenzene.[7]

  • Polyacylation: This is rare because the introduced acyl group is deactivating, making a second acylation less favorable.[6][8][9] However, if your starting aromatic ring is highly activated (e.g., phenols, anilines), or under harsh reaction conditions (high temperature, large excess of catalyst and acylating agent), it can occur.[1][10]

Q3: My reaction worked, but the workup is proving difficult, and I'm losing my product.

A3: The workup for a Friedel-Crafts reaction, which typically involves quenching the reaction with water or dilute acid, is a critical step.

  • Incomplete Quenching: The AlCl₃-ketone complex must be fully hydrolyzed to liberate the product.[3] This is often an exothermic process, so quenching should be done carefully, usually by slowly adding the reaction mixture to ice or cold, dilute HCl.

  • Emulsion Formation: During the aqueous workup and extraction, emulsions can form, making phase separation difficult. Using a saturated brine solution (NaCl(aq)) during the final washes can help break up emulsions.

  • Product Solubility: Ensure you are using an appropriate extraction solvent in which your product is highly soluble and which is immiscible with water.

Frequently Asked Questions (FAQs)

Q4: Why is a stoichiometric amount of Lewis acid often required?

A4: The carbonyl oxygen of the ketone product acts as a Lewis base and forms a strong, stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1][2][3] This complexation is often irreversible under the reaction conditions, meaning one equivalent of the catalyst is sequestered for every equivalent of product formed. Therefore, to ensure there is enough active catalyst available to react with all of the starting material, at least a stoichiometric amount, and often a slight excess, is necessary.[3][11]

Q5: Can I use an aromatic ring that has a nitro group or an amino group on it?

A5: It is highly challenging.

  • Nitro Groups (-NO₂): These are powerful deactivating groups that reduce the ring's electron density to a point where it is no longer nucleophilic enough to attack the acylium ion.[2][4] Friedel-Crafts reactions generally fail with strongly deactivated rings.

  • Amino Groups (-NH₂): These are strong activating groups, but they are also basic. The lone pair on the nitrogen will coordinate strongly with the Lewis acid catalyst, deactivating the catalyst and forming a complex that is itself a deactivating group.[12]

Q6: What is the difference in reactivity between an acyl chloride and an acid anhydride as the acylating agent?

A6: Both are common acylating agents.[5][12] Acyl chlorides are generally more reactive than anhydrides. The reaction with an acyl chloride produces HCl as a byproduct, while an anhydride produces a carboxylic acid. The choice often depends on the cost, availability, and stability of the reagent, as well as the reactivity of the aromatic substrate.

Q7: Are there greener or milder alternatives to AlCl₃?

A7: Yes, the development of more environmentally benign catalysts is an active area of research. Alternatives include:

  • Metal Triflates (e.g., Yb(OTf)₃, Sc(OTf)₃): These are often more tolerant to moisture and can sometimes be used in catalytic amounts.[4][13]

  • Zeolites: These are solid, reusable acid catalysts that can offer improved regioselectivity and easier workup.[4]

  • Ionic Liquids: Can act as both solvent and catalyst, offering a recyclable reaction medium.[14]

Key Parameter Optimization

Systematic optimization is key to maximizing yield and purity. The following parameters should be considered.

ParameterGeneral GuidanceRationale & Key Considerations
Lewis Acid Catalyst AlCl₃ is standard but others like FeCl₃, BF₃, or metal triflates can be used. Stoichiometry is critical (typically 1.1-1.3 eq.).The choice of catalyst affects reactivity. Stronger Lewis acids are needed for less reactive arenes. The catalyst must be anhydrous.[1][2]
Solvent Inert, anhydrous solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂) are common.[11]The solvent must dissolve reactants and not react with the catalyst. Solvent polarity can influence reaction rate and regioselectivity.[7]
Temperature Typically ranges from 0 °C to room temperature. Some reactions may require heating.Initial mixing of reagents is often done at 0 °C to control the initial exothermic reaction. Higher temperatures can increase the reaction rate but may also lead to side products.[1][10]
Reaction Time Varies from a few hours to overnight (2-24 hours).Reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS) to determine the optimal time and avoid byproduct formation from prolonged reaction times.
Acylating Agent Acyl chlorides or acid anhydrides are standard.[12][15]Acyl chlorides are generally more reactive. Anhydrides can be used for less reactive substrates but may require more forcing conditions.

Visualizing the Process

A clear understanding of the reaction mechanism and troubleshooting logic is essential for success.

Diagram 1: The Friedel-Crafts Acylation Mechanism

G AcylHalide R-CO-Cl AcyliumIon [R-C≡O]⁺ (Acylium Ion) AcylHalide->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Complex [AlCl₄]⁻ Arene Arene (Benzene Ring) SigmaComplex Arenium Ion (Sigma Complex) Arene->SigmaComplex ProductKetone Aryl Ketone SigmaComplex->ProductKetone + [AlCl₄]⁻ ProductKetone_c3 Aryl Ketone CatalystRegen AlCl₃ + HCl ProductComplex Product-Catalyst Complex ProductKetone_c3->ProductComplex + AlCl₃ LewisAcid_c3 AlCl₃

Caption: The four-step mechanism of Friedel-Crafts acylation.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low / No Yield Observed CheckCatalyst 1. Catalyst Issues? Start->CheckCatalyst CheckSubstrate 2. Substrate Issues? CheckCatalyst->CheckSubstrate [No] Sol_Catalyst_Moisture Use anhydrous reagents/glassware. CheckCatalyst->Sol_Catalyst_Moisture Moisture? Sol_Catalyst_Amount Increase AlCl₃ to >1.0 equivalent. CheckCatalyst->Sol_Catalyst_Amount Stoichiometry? CheckConditions 3. Reaction Conditions? CheckSubstrate->CheckConditions [No] Sol_Substrate_Deactivated Substrate has strong EWG? Consider alternative synthesis. CheckSubstrate->Sol_Substrate_Deactivated Deactivated? Sol_Substrate_Purity Check purity of starting materials. CheckSubstrate->Sol_Substrate_Purity Impure? Sol_Conditions_Temp Optimize temperature. (Try RT or gentle heating). CheckConditions->Sol_Conditions_Temp Temperature? Sol_Conditions_Time Increase reaction time. Monitor by TLC/GC. CheckConditions->Sol_Conditions_Time Time? Success Yield Improved Sol_Catalyst_Moisture->Success Sol_Catalyst_Amount->Success Sol_Substrate_Deactivated->Success Sol_Substrate_Purity->Success Sol_Conditions_Temp->Success Sol_Conditions_Time->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole

This protocol describes a standard laboratory-scale acylation. Safety Note: AlCl₃ reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

  • Anisole (1.0 eq)

  • Acetyl chloride (1.05 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • 6M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.

  • Reagent Loading: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add acetyl chloride (1.05 eq) dropwise to the suspension via the dropping funnel over 15 minutes. Stir for an additional 15 minutes at 0 °C.

  • Substrate Addition: In the dropping funnel, prepare a solution of anisole (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl. Caution: This is highly exothermic and will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product (4-methoxyacetophenone) can be purified by recrystallization or column chromatography.

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. (2019-12-24). [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • ResearchGate. Optimized condition of Friedel-Crafts acylation. [Link]

  • ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022-12-14). [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • ResearchGate. Optimization of Reaction Conditions. [Link]

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017-07-05). [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Study.com. Friedel-Crafts Reactions | Alkylation & Acylation. [Link]

  • ResearchGate. Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. [Link]

Sources

Technical Support Center: Synthesis of 1-Bromo-5-chloropentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-bromo-5-chloropentane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.

Introduction

1-Bromo-5-chloropentane is a crucial bifunctional building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its dual halogen functionality allows for selective and sequential reactions, making it a versatile intermediate for constructing complex molecular architectures.[1] However, its synthesis can present challenges, including the formation of di-halogenated byproducts and difficulties in purification. This guide provides practical, field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-bromo-5-chloropentane.

Issue 1: Low Yield of 1-Bromo-5-chloropentane

Symptom: The isolated yield of the desired product is significantly lower than expected.

Possible Causes and Solutions:

Probable Cause Scientific Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or deactivation of reagents.Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Extend the reaction time if necessary. Ensure the reaction temperature is maintained at the optimal level for the chosen method. For instance, in the synthesis from 1,5-pentanediol, a temperature of around 95°C is recommended.[2]
Side Reactions The formation of symmetrical dihalides (1,5-dibromopentane and 1,5-dichloropentane) is a common side reaction, especially when starting from 1,5-pentanediol or via halogen exchange.[3][4] This reduces the amount of starting material available to form the desired product.Optimize the stoichiometry of the halogenating agents. When using a mixture of HCl and HBr with 1,5-pentanediol, a molar ratio of HCl:HBr of 3.0-3.5 can favor the formation of 1-bromo-5-chloropentane.[2] Consider a different synthetic route. The synthesis from tetrahydropyran is reported to effectively avoid the production of 1,5-dichloropentane.[2]
Losses During Workup and Purification The product can be lost during aqueous washes if emulsions form or during distillation if the fractions are not collected carefully.Break up emulsions by adding brine (saturated NaCl solution) during the workup. Perform a careful fractional distillation under reduced pressure. The boiling points of 1-bromo-5-chloropentane, 1,5-dichloropentane, and 1,5-dibromopentane are different, but a good fractionating column is necessary for efficient separation.[5][6]
Moisture Contamination Reagents like phosphorus tribromide (PBr₃) are highly sensitive to moisture and will decompose, reducing their effectiveness.[7]Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[8]
Issue 2: Presence of Significant Amounts of Dihalogenated Byproducts

Symptom: GC-MS or NMR analysis of the purified product shows significant contamination with 1,5-dibromopentane and/or 1,5-dichloropentane.

Possible Causes and Solutions:

Probable Cause Scientific Explanation Recommended Solution
Inappropriate Halogenating Agent Ratio (from 1,5-pentanediol) An incorrect ratio of HCl to HBr can lead to the formation of a mixture of dihalogenated products.Carefully control the molar ratio of the acid gases. A higher ratio of HCl to HBr (e.g., 3.0-3.5) has been shown to increase the proportion of 1-bromo-5-chloropentane.[2]
Halogen Exchange Reaction If the reaction is run for too long or at too high a temperature, the initially formed 1-bromo-5-chloropentane can undergo further reaction to form the more thermodynamically stable dihalogenated products.Monitor the reaction closely and stop it once the maximum concentration of the desired product is reached. This can be determined by taking aliquots at different time points and analyzing them by GC.
Inefficient Purification The boiling points of the desired product and the dihalogenated byproducts are relatively close, making separation by simple distillation difficult.Use a high-efficiency fractional distillation column (e.g., a Vigreux or packed column) under reduced pressure.[5][9][10] Optimize the distillation parameters , such as the heating rate and reflux ratio, to achieve better separation.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and high-yielding method for synthesizing 1-bromo-5-chloropentane?

The synthesis starting from tetrahydropyran is often cited as a high-yield and high-purity method.[2][3] This two-step process involves the ring-opening of tetrahydropyran with acetyl chloride in the presence of a Lewis acid catalyst to form 5-chloropentyl acetate, followed by bromination with hydrobromic acid.[2] This method is reported to achieve yields of over 83% with a purity of ≥99.0%, and it effectively minimizes the formation of 1,5-dichloropentane.[2]

Q2: Can I synthesize 1-bromo-5-chloropentane from 5-chloro-1-pentanol? What are the recommended conditions?

Yes, this is a viable route. The conversion of the primary alcohol in 5-chloro-1-pentanol to a bromide can be effectively achieved using phosphorus tribromide (PBr₃).[11] This reaction typically proceeds via an Sₙ2 mechanism, which is efficient for primary alcohols.[7]

  • Experimental Insight: The reaction is usually carried out in an anhydrous aprotic solvent like diethyl ether or dichloromethane at 0°C to control the exothermic reaction.[12] A typical workup involves quenching the excess PBr₃ with a saturated aqueous solution of sodium bicarbonate.[8][12]

Q3: I am considering the synthesis from 1,5-pentanediol. What are the key parameters to control for maximizing the yield of 1-bromo-5-chloropentane?

When starting from 1,5-pentanediol, the key is to control the selective halogenation of the two hydroxyl groups.

  • Catalyst System: A composite catalyst of concentrated sulfuric acid and anhydrous zinc chloride has been used.[2]

  • Halogenating Agent Ratio: The molar ratio of the gaseous hydrochloric acid to hydrobromic acid is critical. A ratio of HCl:HBr of 3.0-3.5 is recommended to favor the formation of the desired product.[2]

  • Reaction Temperature and Time: A reaction temperature of around 95°C for an extended period (e.g., 14 hours) has been reported.[2]

Q4: What is the mechanism of the ring-opening of tetrahydropyran in the synthesis of 1-bromo-5-chloropentane?

The reaction proceeds in two main stages:

  • Lewis Acid-Catalyzed Ring Opening: The Lewis acid (e.g., ZnCl₂) activates the ether oxygen of tetrahydropyran, making it more susceptible to nucleophilic attack. Acetyl chloride then acts as the nucleophile, with the chloride ion attacking one of the carbons adjacent to the ether oxygen, leading to the ring-opening and formation of 5-chloropentyl acetate.[2][13]

  • Acid-Catalyzed Bromination: In the second step, an acidic catalyst (e.g., sulfuric acid) protonates the acetate group, converting it into a good leaving group. The bromide ion from hydrobromic acid then displaces the leaving group via a nucleophilic substitution reaction to yield 1-bromo-5-chloropentane.[2][3]

Experimental Protocols

Protocol 1: Synthesis from Tetrahydropyran[3]

This protocol is adapted from a patented procedure known for its high yield and purity.

Step 1: Synthesis of 5-Chloropentyl Acetate

  • To a stirred solution of tetrahydropyran (1.0 mol) and a Lewis acid catalyst such as anhydrous zinc chloride (0.05 mol) in a suitable reaction vessel, add acetyl chloride (1.03 mol) dropwise at 20°C.

  • After the addition is complete, continue stirring at this temperature for 2 hours.

  • Gradually heat the mixture to 110°C to remove any excess acetyl chloride by distillation.

Step 2: Synthesis of 1-Bromo-5-chloropentane

  • Cool the reaction mixture from Step 1.

  • Add an acidic catalyst, such as sulfuric acid (1.0 mol), to the mixture.

  • Heat the mixture to 50°C and add 40% hydrobromic acid (1.3 mol).

  • Maintain the reaction at this temperature for 4 hours.

  • After cooling, the reaction mixture will separate into two phases. Separate the organic layer.

  • Wash the organic layer twice with a saturated salt solution.

  • Purify the crude product by vacuum distillation to obtain 1-bromo-5-chloropentane.

Protocol 2: Synthesis from 5-Chloro-1-pentanol

This protocol is based on the standard procedure for the bromination of primary alcohols using PBr₃.[7][12]

  • In a fume hood, dissolve 5-chloro-1-pentanol (1.0 eq) in an anhydrous solvent such as dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (0.33-0.5 eq) dropwise to the cooled solution, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or GC.

  • Once the reaction is complete, carefully quench by slowly pouring the reaction mixture onto crushed ice.

  • Neutralize the aqueous layer by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent used for the reaction.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Reaction Workflow: Synthesis from Tetrahydropyran

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Bromination cluster_2 Workup & Purification A Tetrahydropyran + Acetyl Chloride C Reaction at 20°C A->C B Lewis Acid Catalyst (e.g., ZnCl2) B->C D Distillation of excess Acetyl Chloride C->D E 5-Chloropentyl Acetate (Intermediate) D->E F 5-Chloropentyl Acetate H Reaction at 50°C F->H G Hydrobromic Acid + Acid Catalyst (e.g., H2SO4) G->H I Crude 1-Bromo-5-chloropentane H->I J Phase Separation I->J K Washing with Brine J->K L Vacuum Distillation K->L M Pure 1-Bromo-5-chloropentane L->M

Caption: Workflow for the synthesis of 1-bromo-5-chloropentane from tetrahydropyran.

Reaction Mechanism: Sₙ2 Bromination of 5-Chloro-1-pentanol

G R_OH Cl-(CH₂)₅-OH (5-Chloro-1-pentanol) Intermediate1 Cl-(CH₂)₅-O⁺H-PBr₂ (Protonated Intermediate) R_OH->Intermediate1 Nucleophilic attack by O on P PBr3 PBr₃ (Phosphorus Tribromide) PBr3->Intermediate1 Br_ion Br⁻ Intermediate1->Br_ion Loss of Br⁻ Byproduct HOPBr₂ Intermediate1->Byproduct Leaving group departs R_Br Cl-(CH₂)₅-Br (1-Bromo-5-chloropentane) Br_ion->R_Br Backside attack (Sₙ2)

Caption: Sₙ2 mechanism for the bromination of 5-chloro-1-pentanol with PBr₃.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_completion Is the reaction complete (by GC/TLC)? start->check_completion yes_complete Yes check_completion->yes_complete no_incomplete No check_completion->no_incomplete workup_issue Significant losses during workup? yes_complete->workup_issue extend_reaction Extend reaction time or increase temperature. no_incomplete->extend_reaction check_reagents Check reagent purity and activity. extend_reaction->check_reagents yes_workup Yes workup_issue->yes_workup no_workup No workup_issue->no_workup optimize_workup Optimize extraction and distillation procedures. yes_workup->optimize_workup byproducts High levels of byproducts observed? no_workup->byproducts yes_byproducts Yes byproducts->yes_byproducts no_byproducts No byproducts->no_byproducts optimize_stoichiometry Adjust stoichiometry of reagents. yes_byproducts->optimize_stoichiometry change_route Consider an alternative synthetic route. optimize_stoichiometry->change_route

Caption: Decision tree for troubleshooting low yields in 1-bromo-5-chloropentane synthesis.

References

  • Organic Syntheses Procedure. Available at: [Link]

  • CN1939885A - Production of 1-bromine-5-chloropentane - Google Patents.
  • 1-Bromo-5-Chloropentane. Available at: [Link]

  • Development of new methods in tetrahydropyran ring synthesis - DR-NTU. Available at: [Link]

  • Alcohols in SN1 and SN2 Reactions - Chemistry Steps. Available at: [Link]

  • Why doesn't a halide anion react with primary or secondary alcohols using SN2? - Chemistry Stack Exchange. Available at: [Link]

  • How To Improve Fractional Distillation - Sciencing. Available at: [Link]

  • How to handle phosphorus tribromide? : r/OrganicChemistry - Reddit. Available at: [Link]

  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. Available at: [Link]

  • 5.3D: Step-by-Step Procedures for Fractional Distillation - Chemistry LibreTexts. Available at: [Link]

  • PBr3 Reaction: Mechanism, Examples & Exam Tips Explained - Vedantu. Available at: [Link]

  • Phosphorus tribromide - dlab @ EPFL. Available at: [Link]

  • Process for the preparation of alpha-bromo,omega-chloroalkanes - European Patent Office - EP 0824094 A1. Available at: [Link]

  • Raja et al., IJPSR, 2020; Vol. 11(10): 5017-5026. Available at: [Link]

  • EP0824094A1 - Process for the preparation of alpha-bromo,omega-chloroalkanes - Google Patents.
  • Sn1 Sn2 Practice Problems With Answers. Available at: [Link]

  • Obtaining Alkanes (A-Level Chemistry) - Study Mind. Available at: [Link]

  • 1-Bromo-5-chloropentane | C5H10BrCl | CID 96070 - PubChem. Available at: [Link]

  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates - MDPI. Available at: [Link]

  • A Mechanistic investigation of acid-catalyzed cleavage of aryl-ether linkages: Implications for lignin depolymerization in acidic environments. Available at: [Link]

  • SN1 and SN2 reactions of alcohols | Organic chemistry | Khan Academy - YouTube. Available at: [Link]

  • Key Intermediate: 1-Bromo-5-chloropentane in Pharma Synthesis. Available at: [Link]

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Technical Support Center: Synthesis of 1-(4-bromophenyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for the synthesis of 1-(4-bromophenyl)piperidine, a crucial intermediate in pharmaceutical development. As Senior Application Scientists, we focus on the underlying chemical principles to help you diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-(4-bromophenyl)piperidine?

The primary methods for synthesizing 1-(4-bromophenyl)piperidine are palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and reductive amination. Each route has distinct advantages and potential pitfalls.

Q2: My reaction yield is consistently low. What are the general factors I should investigate first?

Low yields can stem from several factors:

  • Reagent Quality: Ensure the purity of your starting materials, especially the aryl halide and piperidine. Impurities can poison catalysts or lead to side reactions.

  • Solvent and Atmosphere: Many coupling reactions are sensitive to oxygen and moisture. Ensure solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1][2]

  • Reaction Temperature: Both Buchwald-Hartwig and Ullmann reactions are sensitive to temperature.[3] Ensure your reaction is maintained at the optimal temperature as determined by literature or internal optimization studies.

  • Catalyst Activity: The palladium or copper catalyst can deactivate over time.[1][4] Use fresh, high-quality catalyst and ligands.

Q3: I'm observing multiple spots on my TLC plate. What are the likely side products?

Common side products can include:

  • Hydrodehalogenation: The bromo group on the aryl halide is replaced by a hydrogen, forming N-phenylpiperidine. This is a known side reaction in Buchwald-Hartwig aminations.[5]

  • Homocoupling: The aryl halide couples with itself to form biphenyl derivatives.

  • Oxidation Products: Piperidine and its derivatives can be susceptible to oxidation, especially if the reaction is not properly blanketed with an inert gas.[6]

Troubleshooting Guide: Specific Issues

Issue 1: No or very low conversion of starting materials in a Buchwald-Hartwig Amination.

Potential Cause & Solution

  • Inactive Catalyst: The Pd(0) active species may not have formed or has been deactivated.

    • Troubleshooting Steps:

      • Use a Pd(0) Pre-catalyst: Instead of Pd(II) sources like Pd(OAc)₂, which require in-situ reduction, consider using a Pd(0) pre-catalyst.[2]

      • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like those developed by Buchwald (e.g., XPhos, SPhos) are often necessary to promote both oxidative addition and reductive elimination.[7]

      • Inert Atmosphere: Rigorously degas your solvent and ensure the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen to prevent catalyst oxidation.[2]

  • Incorrect Base: The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.

    • Troubleshooting Steps:

      • Base Strength: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. Weaker bases like K₂CO₃ may result in slow or incomplete reactions.[2]

      • Base Solubility: Ensure the base is sufficiently soluble in the reaction solvent.

  • Reaction Conditions:

    • Troubleshooting Steps:

      • Temperature: While some modern catalyst systems work at room temperature, many require heating to 80-110 °C.[8][9]

      • Solvent: Toluene, dioxane, and THF are common solvents. Ensure they are anhydrous.

.

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start -> catalyst; start -> base; start -> conditions;

catalyst -> sol_catalyst1 [label="Use Pd(0) pre-catalyst"]; catalyst -> sol_catalyst2 [label="Optimize Ligand"]; catalyst -> sol_catalyst3 [label="Ensure Inert Atmosphere"];

base -> sol_base1 [label="Use Stronger Base (e.g., NaOtBu)"]; base -> sol_base2 [label="Check Base Solubility"];

conditions -> sol_conditions1 [label="Increase Temperature"]; conditions -> sol_conditions2 [label="Use Anhydrous Solvent"];

sol_catalyst1 [fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_catalyst2 [fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_catalyst3 [fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_base1 [fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_base2 [fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_conditions1 [fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_conditions2 [fillcolor="#34A853", fontcolor="#FFFFFF"]; } caption [label="Troubleshooting Low Conversion in Buchwald-Hartwig Amination", fontsize=12, fontname="Helvetica"];

Issue 2: Reaction turns black and stalls during an Ullmann Condensation.

Potential Cause & Solution

  • Copper(I) Catalyst Decomposition: The active Cu(I) catalyst can be unstable at high temperatures, leading to the formation of colloidal copper or copper oxides, which appear as a black precipitate.[1] This decomposition stalls the reaction.

    • Troubleshooting Steps:

      • Use a Ligand: While traditional Ullmann reactions are often ligand-free, the addition of a ligand such as L-proline or N-methylglycine can stabilize the copper catalyst, allowing for milder reaction conditions (40-90 °C) and preventing decomposition.[10]

      • Source of Copper: Use a high-purity source of a Cu(I) salt, such as CuI. Older bottles may have oxidized.

      • Strictly Anhydrous and Inert Conditions: Oxygen can promote the oxidation and subsequent decomposition of the Cu(I) catalyst.[1]

  • High Reaction Temperature: Traditional Ullmann condensations often require very high temperatures (>200 °C), which can lead to thermal decomposition of reagents and solvent.[3][11]

    • Troubleshooting Steps:

      • Modernize the Conditions: Employ a modern, ligated Ullmann protocol which allows for significantly lower reaction temperatures.[10][11]

      • Solvent Choice: Use a high-boiling, polar aprotic solvent like DMF, DMSO, or NMP, but be mindful of potential decomposition at very high temperatures.[3][12]

.

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} caption [label="Troubleshooting for Stalled Ullmann Condensation", fontsize=12, fontname="Helvetica"];

Issue 3: Formation of significant amounts of dialkylated or reduced byproducts in Reductive Amination.

Potential Cause & Solution

  • Reducing Agent is Too Reactive: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone to an alcohol before it has a chance to form the imine with piperidine.[13][14]

    • Troubleshooting Steps:

      • Use a Selective Reducing Agent: Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[13][14][15] These reagents are particularly effective at reducing the protonated iminium ion intermediate while leaving the carbonyl group intact.

      • Control pH: For reagents like NaBH₃CN, the reaction is often most efficient under mildly acidic conditions (pH 4-5) to promote iminium ion formation.[13]

  • Reaction Stoichiometry and Conditions:

    • Troubleshooting Steps:

      • One-Pot vs. Stepwise: If a one-pot procedure is problematic, consider a stepwise approach. First, form the imine (or enamine) by reacting 4-bromobenzaldehyde with piperidine, often with azeotropic removal of water. Then, in a separate step, add the reducing agent.[16]

      • Avoid Over-alkylation: While not an issue for the synthesis of a tertiary amine like 1-(4-bromophenyl)piperidine from piperidine (a secondary amine), if one were starting from a primary amine, over-alkylation to a tertiary amine is a common problem. This is best controlled by using a more selective reducing agent and careful control of stoichiometry.[17]

ReagentSelectivityOptimal pHKey Considerations
NaBH₄ LowNeutral/BasicCan reduce aldehydes/ketones directly.[13]
NaBH₃CN High4-5Selective for iminium ions.[13][14] Toxic cyanide byproduct.
NaBH(OAc)₃ HighNeutral/AcidicSelective for iminium ions, less toxic.[15]
Issue 4: Difficulty in Product Purification.

Potential Cause & Solution

  • Residual Base or Salts: Strong bases like NaOtBu or salts formed during the reaction can complicate workup.

    • Troubleshooting Steps:

      • Aqueous Workup: Perform a standard aqueous workup. Quench the reaction mixture with water or a mild acid (e.g., saturated NH₄Cl solution) and extract the product into an organic solvent like ethyl acetate or dichloromethane.

      • Washes: Wash the organic layer with brine to remove water-soluble impurities.

  • Similar Polarity of Product and Byproducts: Byproducts like N-phenylpiperidine can have similar polarities to the desired product, making chromatographic separation difficult.

    • Troubleshooting Steps:

      • Recrystallization: 1-(4-bromophenyl)piperidine is often a solid. Recrystallization from a suitable solvent system (e.g., dichloromethane/n-heptane) can be a highly effective purification method.[18]

      • Column Chromatography Optimization: If chromatography is necessary, screen different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to achieve better separation on the TLC plate before scaling up to a column.

References

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine - Canadian Journal of Chemistry. (1983). Retrieved January 17, 2026, from [Link]

  • Reductive Amination - Wordpress. (n.d.). Retrieved January 17, 2026, from [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - NIH. (2020). Retrieved January 17, 2026, from [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PubMed Central. (2020). Retrieved January 17, 2026, from [Link]

  • Wiley-VCH 2007 - Supporting Information. (2007). Retrieved January 17, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020). Retrieved January 17, 2026, from [Link]

  • Ullmann coupling : r/Chempros - Reddit. (2024). Retrieved January 17, 2026, from [Link]

  • Troubleshooting Ullmann Couplint : r/Chempros - Reddit. (2023). Retrieved January 17, 2026, from [Link]

  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides - ResearchGate. (2004). Retrieved January 17, 2026, from [Link]

  • Myers Chem 115. (n.d.). Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 17, 2026, from [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. (2021). Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

  • Ullmann reaction - L.S.College, Muzaffarpur. (2020). Retrieved January 17, 2026, from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Ullmann Reaction Questions - Sciencemadness Discussion Board. (2011). Retrieved January 17, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (2014). Retrieved January 17, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved January 17, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved January 17, 2026, from [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory - ResearchGate. (2012). Retrieved January 17, 2026, from [Link]

Sources

Challenges in the synthesis of p-Quinquephenyl from E,E-1,4-bis(4-bromophenyl)-1,3-butadiene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of p-Quinquephenyl, focusing on the challenges encountered when starting from E,E-1,4-bis(4-bromophenyl)-1,3-butadiene. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you navigate the complexities of this multi-step synthesis.

Synthetic Overview: The Diels-Alder Approach

The synthesis of p-Quinquephenyl from E,E-1,4-bis(4-bromophenyl)-1,3-butadiene is a multi-step process that can be achieved in a 34% overall yield.[1][2][3][4] This route primarily involves a Diels-Alder reaction, followed by subsequent transformations including oxidative decarboxylation.[1][3][4]

G cluster_start Starting Material Preparation cluster_main p-Quinquephenyl Synthesis 4-bromobenzaldehyde 4-bromobenzaldehyde Butadiene_Intermediate E,E-1,4-bis(4-bromophenyl)-1,3-butadiene 4-bromobenzaldehyde->Butadiene_Intermediate 6 steps (35% yield) Diels_Alder Diels-Alder Reaction (with diethyl acetylenedicarboxylate) Butadiene_Intermediate->Diels_Alder Hydrolysis Hydrolysis Diels_Alder->Hydrolysis Oxidative_Decarboxylation Oxidative Decarboxylation Hydrolysis->Oxidative_Decarboxylation p_Quinquephenyl p-Quinquephenyl Oxidative_Decarboxylation->p_Quinquephenyl

Caption: Overall workflow for the synthesis of p-Quinquephenyl.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part 1: Starting Material and Diels-Alder Reaction

Question 1: My Diels-Alder reaction is sluggish or giving low yields. What are the critical parameters to check?

Answer: A successful Diels-Alder cycloaddition is pivotal. Here’s a breakdown of the key factors and troubleshooting steps:

  • Purity of the Diene: The starting material, E,E-1,4-bis(4-bromophenyl)-1,3-butadiene, must be of high purity. The presence of any geometric isomers (e.g., E,Z or Z,Z) will not participate in the cycloaddition and will complicate purification. Ensure the starting material is fully characterized before use.

  • Dienophile Reactivity: The choice of dienophile is critical. A common and effective dienophile for this reaction is diethyl acetylenedicarboxylate. Its electron-withdrawing ester groups activate the alkyne for cycloaddition.

  • Reaction Conditions:

    • Temperature: This reaction typically requires elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition or side reactions.

    • Solvent: A high-boiling, inert solvent is often preferred to achieve the necessary reaction temperatures.

    • Reaction Time: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or ¹H NMR of aliquots) to determine the optimal reaction time.

Question 2: I am observing multiple products in my Diels-Alder reaction mixture. What are the likely side products?

Answer: The formation of multiple products can arise from several sources:

  • Isomeric Starting Material: As mentioned, if your starting butadiene is not exclusively the E,E-isomer, you will carry unreacted isomers through the process.

  • Competing Reactions: At high temperatures, the diene or dienophile could undergo polymerization or decomposition.

  • Incomplete Reaction: If the reaction is not driven to completion, you will have a mixture of starting materials and the desired cycloadduct.

To mitigate this, ensure the purity of your starting materials and optimize the reaction conditions as described above. Column chromatography is typically required to isolate the desired Diels-Alder adduct.

Part 2: Intermediate Steps and Oxidative Decarboxylation

Question 3: The hydrolysis of the diethyl ester intermediate is incomplete. How can I improve this step?

Answer: The hydrolysis of the ester groups on the cycloadduct to the corresponding dicarboxylic acid is a crucial step before the final decarboxylation.

  • Choice of Base: A strong base such as potassium hydroxide (KOH) in an alcoholic solvent (e.g., ethanol) is typically effective.

  • Saponification Conditions: Ensure you are using a sufficient excess of the base and allowing for adequate reaction time at reflux. The progress of the saponification can be monitored by the disappearance of the ester signals in ¹H NMR or IR spectroscopy.

  • Work-up Procedure: After saponification, the reaction mixture should be acidified to protonate the carboxylate salts, leading to the precipitation of the dicarboxylic acid. Ensure the pH is sufficiently low to achieve complete precipitation.

Question 4: My oxidative decarboxylation step is resulting in a complex mixture of products and low yields of p-Quinquephenyl. What is going wrong?

Answer: The oxidative decarboxylation is arguably the most challenging step in this sequence. This reaction aromatizes the ring system to form the p-terphenyl core of the final product.

  • Mechanism and Critical Reagents: This step involves the loss of two molecules of carbon dioxide and the formation of new aromatic rings. This is often achieved by heating the dicarboxylic acid intermediate.

  • Reaction Conditions:

    • Temperature Control: Precise temperature control is critical. The decarboxylation requires high temperatures, but overheating can lead to charring and decomposition of the product.

    • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that lead to colored impurities.

Part 3: Alternative Synthetic Strategies - Cross-Coupling Reactions

While the Diels-Alder approach is a valid route, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reactions are powerful alternatives for constructing the C-C bonds in polyphenyl systems.[5][6][7]

Question 5: I am considering a Suzuki-Miyaura coupling approach. What are the main challenges when using a vinyl bromide like E,E-1,4-bis(4-bromophenyl)-1,3-butadiene?

Answer: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a highly versatile method.[8][9] However, using a vinyl bromide presents specific challenges:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving good yields and preventing side reactions.[10] For vinyl bromides, phosphine ligands like triphenylphosphine (PPh₃) or more specialized Buchwald-type ligands (e.g., SPhos, RuPhos) can be effective.[10]

  • Base Sensitivity: The reaction requires a base to activate the boronic acid.[9] The butadiene starting material or the oligo(phenylenevinylene) product may have base-sensitive functional groups, so the choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent is critical.[11][12][13]

  • Side Reactions:

    • Homocoupling: The organoboron reagent can couple with itself, leading to impurities.

    • Debromination: Reduction of the C-Br bond can occur, leading to undesired byproducts.

    • Heck-type Products: Under certain conditions, a Heck-type reaction can compete with the Suzuki coupling.[10]

ParameterRecommendation for Suzuki Coupling of Vinyl BromidesRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with specialized ligands (e.g., Buchwald ligands)Optimizes oxidative addition and reductive elimination steps.[10]
Ligand Triphenylphosphine, SPhos, RuPhosSteric and electronic properties influence catalytic activity and stability.[10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation; milder bases can prevent side reactions.[9][14]
Solvent Toluene, Dioxane, DMF, often with waterSolvent choice affects solubility and the efficacy of the base.[12]

Question 6: Could a Heck reaction be used, and what would be the expected challenges?

Answer: The Heck reaction couples an organohalide with an alkene.[7][15] In this context, one could envision coupling the dibromobutadiene with an arylating agent.

  • Stereoselectivity: A major challenge in Heck reactions is controlling the stereoselectivity of the newly formed double bond. While the reaction often favors the trans product, mixtures of cis and trans isomers can be formed.

  • Reaction Conditions: Heck reactions typically require a palladium catalyst, a base, and are often run at elevated temperatures in polar solvents like DMF or NMP.[13] The specific conditions can greatly influence the outcome.

G Start Vinyl Bromide + Arylboronic Acid OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Complex1 [Ar-Pd(II)-Br] Complex OxAdd->Complex1 Transmetalation Transmetalation (Base Mediated) Complex1->Transmetalation Complex2 [Ar-Pd(II)-Vinyl] Complex Transmetalation->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Part 4: Purification and Characterization

Question 7: p-Quinquephenyl is highly insoluble. What is the best method for purification?

Answer: The low solubility of p-Quinquephenyl and other polyphenyls is a significant challenge.[1]

  • Sublimation: For the final product, sublimation under high vacuum is often the most effective purification method.[16] This technique separates the volatile p-Quinquephenyl from non-volatile impurities and catalyst residues.

  • Recrystallization from High-Boiling Solvents: If sublimation is not feasible, recrystallization from a very high-boiling solvent like dimethyl sulfoxide (DMSO) may be possible, though often challenging.[16]

  • Washing/Soxhlet Extraction: Thoroughly washing the crude product with various solvents can remove more soluble impurities. A Soxhlet extraction can also be employed.

Question 8: How can I confidently characterize the final p-Quinquephenyl product?

Answer: Due to its low solubility, standard solution-state NMR can be difficult.

  • Melting Point: p-Quinquephenyl has a high melting point (around 385-390 °C), which can be a good indicator of purity.[16]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight and elemental composition.

  • Solid-State NMR: If available, solid-state NMR can provide structural information.

  • Elemental Analysis: Combustion analysis to determine the percentages of carbon and hydrogen is a classic and reliable method to confirm the empirical formula.[1][3]

Experimental Protocols

Protocol 1: Synthesis of E,E-1,4-bis(4-bromophenyl)-1,3-butadiene

This protocol is a multi-step process starting from 4-bromobenzaldehyde, as detailed in the literature.[1] The key final step often involves a Horner-Wadsworth-Emmons or similar olefination reaction.

Protocol 2: Synthesis of p-Quinquephenyl via Diels-Alder

This protocol is adapted from the synthesis described by Davis (2010).[1][3]

  • Diels-Alder Cycloaddition: A mixture of E,E-1,4-bis(4-bromophenyl)-1,3-butadiene and a slight excess of diethyl acetylenedicarboxylate is heated in a suitable high-boiling solvent until the reaction is complete (as monitored by TLC or GC-MS). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • Hydrolysis: The purified ester is dissolved in an alcoholic solvent (e.g., ethanol) containing an excess of a strong base (e.g., KOH). The mixture is refluxed until the hydrolysis is complete.

  • Acidification: The reaction mixture is cooled, and the solvent is partially removed. The solution is then acidified with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid. The solid is collected by filtration, washed with water, and dried.

  • Oxidative Decarboxylation: The dried dicarboxylic acid is carefully heated under an inert atmosphere. The temperature is gradually increased to the point of decarboxylation.

  • Purification: The crude p-Quinquephenyl is purified by vacuum sublimation to yield the final product.[16]

References

  • Davis, M. C. (2010). SYNTHESIS OF p-QUINQUEPHENYL FROM E,E-1,4-BIS(4-BROMOPHENYL)-1,3-BUTADIENE. Synthetic Communications, 40(1), 129-138. [Link]

  • Organic Syntheses Procedure: p-QUINQUEPHENYL. Organic Syntheses. [Link]

  • Organic Syntheses Procedure: 1,4-diphenyl-1,3-butadiene. Organic Syntheses. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]

  • ChemInform Abstract: Synthesis of p-Quinquephenyl from E,E-1,4-Bis(4-bromophenyl)-1,3-butadiene. ResearchGate. [Link]

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  • Synthesis of p-Quinquephenyl from E,E-1,4-Bis(4-bromophenyl)-1,3-butadiene. Taylor & Francis Online. [Link]

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  • Katayama, H., Nagao, M., Ozawa, F., Ikegami, M., & Arai, T. (2006). Stereoselective Synthesis of cis- and trans-Oligo(phenylenevinylene)s via Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 71(7), 2699-2705. [Link]

  • Nadeem, M. F., Shaik, M. R., Siddiqui, M. K., Cancan, M., & Al-Kallas, N. (2021). Application of Resolvability Technique to Investigate the Different Polyphenyl Structures for Polymer Industry. Journal of Chemistry. [Link]

  • Katayama, H., Nagao, M., Ozawa, F., Ikegami, M., & Arai, T. (2006). Stereoselective synthesis of cis- and trans-oligo(phenylenevinylene)s via palladium-catalyzed cross-coupling reactions. PubMed. [Link]

  • Sadowska, B., Gawarecka, A. D., & Kaczmarczyk, J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2217. [Link]

  • Zhang, G., & Yi, G. (2014). Why Synthesizing Poly(1,4-Phenylene Sulfide) through Oxidative Polymerization Has not so far Been Adopted as the Industrial Process. Advanced Materials Research, 936, 32-36. [Link]

  • Katayama, H., Nagao, M., & Ozawa, F. (2019). Stereoselective Synthesis of cis- and trans-Oligo(phenylenevinylene)s via Palladium-Catalyzed Cross-Coupling Reactions. Figshare. [Link]

  • Ali, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. [Link]

  • Introduction to Palladium Cross Coupling Reactions. YouTube. [Link]

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  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Gstöttmayr, C. L., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(11), 13433-13446. [Link]

  • Top Challenges and Opportunities in Custom Polymer Synthesis. Chempilots. [Link]

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Technical Support Center: Monitoring Friedel-Crafts Acylation using TLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for monitoring the progress of Friedel-Crafts acylation reactions using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is monitoring a Friedel-Crafts acylation reaction essential?

Monitoring the progress of your Friedel-Crafts acylation is crucial for several reasons. It allows you to determine the optimal reaction time, ensuring the starting material is consumed without allowing the product to degrade or form byproducts.[1][2] This leads to maximized yields and simplified purification. Real-time monitoring also provides insights into the reaction kinetics and helps identify the formation of any unexpected side products.

Q2: What are the primary differences between TLC and GC for reaction monitoring?

TLC is a rapid, cost-effective, and qualitative technique that is ideal for quick checks at the bench.[2] It provides a visual representation of the disappearance of reactants and the appearance of products. GC, on the other hand, is a quantitative analytical method that offers high resolution and sensitivity.[3][4][5] It allows for the accurate determination of the relative concentrations of all volatile components in the reaction mixture, including starting materials, products, and byproducts.[4][5][6]

Q3: Can I determine the percent conversion of my reaction using TLC?

While primarily qualitative, TLC can be used for semi-quantitative analysis. By comparing the intensity of the product spot in the reaction mixture lane to a series of standard solutions of the product at known concentrations, you can estimate the percent conversion. However, for precise and accurate quantification, GC is the superior method.

Q4: What should I do if my Friedel-Crafts acylation product is not volatile enough for GC analysis?

For non-volatile or thermally labile products, direct GC analysis can be problematic.[7][8] One solution is derivatization, a process where the product is chemically modified to increase its volatility and thermal stability.[7][9] Alternatively, High-Performance Liquid Chromatography (HPLC) is an excellent alternative for the analysis of non-volatile compounds.

Part 2: Troubleshooting Guide for Thin-Layer Chromatography (TLC)

Common Issues and Solutions
Problem Possible Cause(s) Solution(s)
Spots are streaking or smearing. The sample is too concentrated.[10][11]Dilute the sample before spotting it on the TLC plate.[10]
The mobile phase is not optimized.[11]Adjust the polarity of the solvent system. For acidic or basic compounds that tend to streak, adding a small amount of acid (like acetic acid) or base (like triethylamine) to the mobile phase can improve spot shape.[12]
Rf values are too high (spots run near the solvent front). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Rf values are too low (spots remain near the baseline). The mobile phase is not polar enough.[13]Increase the polarity of the mobile phase by increasing the proportion of the polar solvent.[13]
No spots are visible. The sample concentration is too low.[10][11]Concentrate your sample or spot the same location multiple times, allowing the solvent to dry between applications.[11]
The compound does not absorb UV light.[10]Use an alternative visualization method, such as an iodine chamber or a potassium permanganate stain.[10]
Reactant and product spots are not well-separated. The solvent system does not provide adequate resolution.[13]Experiment with different solvent systems. A co-spot, where the starting material and reaction mixture are spotted in the same lane, can help to confirm if the spots are truly overlapping or just very close.[14]
Step-by-Step Protocol for TLC Monitoring
  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.[15]

  • Spot the Plate: With a capillary tube, apply small spots of your starting material, the reaction mixture at various time points, and a co-spot (a single spot containing both the starting material and the reaction mixture) onto the baseline.[14]

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase, ensuring the solvent level is below the baseline.[10] Cover the chamber to allow the solvent to ascend the plate via capillary action.

  • Visualize the Results: Once the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using an appropriate chemical stain.[10]

  • Interpret the Chromatogram: The progress of the reaction is indicated by the diminishing intensity of the starting material spot and the increasing intensity of a new product spot.[2] The acylated product will typically have a lower Rf value than the starting aromatic compound due to the increased polarity of the ketone group.

TLC_Monitoring_Workflow cluster_setup Setup cluster_execution Execution cluster_analysis Analysis A Prepare TLC Plate & Chamber B Spot Starting Material, Reaction Mixture, & Co-spot A->B C Develop TLC Plate B->C D Visualize Spots (UV/Stain) C->D E Interpret Results: Compare Spots D->E

Part 3: Troubleshooting Guide for Gas Chromatography (GC)

Common Issues and Solutions
Problem Possible Cause(s) Solution(s)
Poor peak shape (tailing or fronting). Column overload.Dilute the sample before injection.
Active sites in the injector liner or column.[16]Use a deactivated liner and/or column. Consider conditioning the column.[16]
Inappropriate injection temperature.[16]Optimize the injector temperature to ensure complete and rapid volatilization without causing sample degradation.
Ghost peaks appear in the chromatogram. Contamination in the syringe, injector, or column.[17]Clean the syringe, bake out the injector and column, and run a blank solvent injection to confirm cleanliness.[16]
Baseline is noisy or drifting. Column bleed.[18]Condition the column at its maximum operating temperature.[18] Ensure you are using a high-quality, low-bleed column appropriate for your analysis.
Contaminated carrier gas.[16]Use high-purity carrier gas and install or replace gas purifiers.
No peaks are observed. Syringe or autosampler malfunction.Manually check the syringe for proper operation and ensure the autosampler is correctly aligned.
Detector is not turned on or is faulty.[16]Verify that the detector is on and the parameters are set correctly. Check for any error messages on the instrument.
Poor reproducibility of peak areas. Leaks in the injection port septum or column fittings.[19]Replace the septum and check all fittings for tightness using an electronic leak detector.[19]
Inconsistent injection volume.If injecting manually, ensure a consistent and rapid injection technique. For autosamplers, check for air bubbles in the syringe.[18]
Step-by-Step Protocol for GC Monitoring
  • Sample Preparation: Quench a small aliquot of the reaction mixture. Perform a liquid-liquid extraction to isolate the organic components.[3] Dry the organic extract with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and dilute to a suitable concentration with a high-purity solvent.[9][20]

  • Instrument and Method Setup:

    • Column Selection: Choose a GC column with a stationary phase appropriate for the polarity of your analytes. For many Friedel-Crafts reactions, a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) provides good separation.[21][22][23][24]

    • Temperature Program: Set the injector and detector temperatures to be at least 20-50 °C above the boiling point of the least volatile analyte.[8] Develop a temperature ramp for the oven that provides good resolution of all components in a reasonable time.

  • Analysis: Inject a small volume (typically 0.5-2 µL) of the prepared sample into the GC.

  • Data Interpretation: Identify the peaks corresponding to the starting material and product by comparing their retention times to those of authentic standards. The percent conversion can be calculated from the relative peak areas.

GC_Troubleshooting_Logic Start GC Analysis Issue PeakShape Poor Peak Shape? Start->PeakShape Baseline Baseline Issues? PeakShape->Baseline No Dilute Dilute Sample / Check for Active Sites PeakShape->Dilute Yes Reproducibility Poor Reproducibility? Baseline->Reproducibility No Condition Condition Column / Check Gas Purity Baseline->Condition Yes CheckLeaks Check for Leaks / Verify Injection Volume Reproducibility->CheckLeaks Yes End Problem Resolved Reproducibility->End No Dilute->End Condition->End CheckLeaks->End

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC) - Organic Chemistry. Retrieved from [Link]

  • NIH. (n.d.). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Retrieved from [Link]

  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). Chromatography Sample Preparation Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. Retrieved from [Link]

  • Wsu. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • YouTube. (2024, February 3). GC Troubleshooting Tips and Tricks from Inlet through to Detection. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). A Guide to GC Column Selection. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • YouTube. (2020, March 30). Friedel-Crafts Acylation of Ferrocene - an Inquisitive Lab Demonstration. Retrieved from [Link]

  • ResearchGate. (2025, March 2). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Restek Resource Hub. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • YouTube. (2020, May 13). Friedel-Crafts Acetylation. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.5 Friedel–Crafts Alkylation and Friedel–Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chad's Prep®. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

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Quenching procedures for Friedel-Crafts acylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Effective & Safe Quenching Procedures

As a Senior Application Scientist, I've frequently observed that the success of a Friedel-Crafts acylation often hinges not on the reaction itself, but on the critical final step: the quench. An improper quench can lead to dangerous thermal runaways, persistent emulsions, product loss, and purification nightmares. This guide is designed to provide you, the research scientist, with the technical insights and practical steps needed to navigate the complexities of the Friedel-Crafts work-up. We will move beyond simple procedural lists to explain the chemical principles behind each action, ensuring your protocols are both effective and self-validating.

Troubleshooting Guide: Common Quenching & Work-up Issues

This section addresses the most common problems encountered during the work-up of Friedel-Crafts acylation reactions.

Question: I've started my quench and the reaction mixture is becoming a thick, un-stirrable sludge. What is happening and how can I fix it?

Answer: This is a classic sign of incomplete hydrolysis and the formation of insoluble aluminum hydroxides.[1] When the Lewis acid catalyst (e.g., AlCl₃) is not fully neutralized and dissolved in a sufficiently acidic medium, it reacts with water to form gelatinous aluminum hydroxide (Al(OH)₃), which can trap your product and solvent.

  • Causality: The ketone product of a Friedel-Crafts acylation forms a stable complex with the Lewis acid catalyst.[2][3] This complex must be completely broken down (hydrolyzed) to liberate the product. If the quench is performed with water alone or insufficient acid, the local pH increases, causing the precipitation of aluminum salts.

  • Immediate Action:

    • If possible and safe, slowly add more dilute hydrochloric acid to the mixture with vigorous stirring. The goal is to re-acidify the aqueous layer and dissolve the aluminum salts.

    • Breaking up the solids mechanically with a large spatula may be necessary to improve mixing.

  • Prevention: The best solution is prevention. Always quench the reaction by adding the reaction mixture slowly to a pre-prepared, vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[1][4][5] The acid ensures the aluminum salts remain as soluble aqueous species.

Question: I have a persistent emulsion that won't separate in my separatory funnel. How can I break it?

Answer: Emulsion formation is one of the most frequent frustrations during Friedel-Crafts work-ups.[6][7] It is typically caused by finely dispersed, insoluble aluminum salts that stabilize the interface between the organic and aqueous layers.

  • Troubleshooting Workflow:

    G start Persistent Emulsion Identified step1 Add Saturated NaCl (Brine) Solution start->step1 step2 Allow Funnel to Stand (15-30 min) step1->step2 If emulsion persists end Layers Separated step1->end Success step3 Filter Through Celite® or Glass Wool step2->step3 If emulsion persists step2->end Success step4 Centrifuge (If available) step3->step4 If emulsion persists step3->end Success step4->end Success fail Consider alternative work-up for next attempt step4->fail Failure

    Caption: Decision tree for breaking emulsions.

  • Explanation of Techniques:

    • Brine Wash: Adding a saturated solution of NaCl (brine) increases the ionic strength and density of the aqueous layer.[7] This reduces the solubility of the organic components in the aqueous phase and helps to coalesce the dispersed droplets.

    • Patience: Simply allowing the separatory funnel to stand undisturbed can often lead to gradual separation.[4]

    • Filtration: Filtering the entire emulsified mixture through a pad of a filter aid like Celite® can physically break up the droplets and remove the particulate matter that is stabilizing the emulsion.[4]

Question: My final product yield is very low. Could the work-up be the cause?

Answer: Absolutely. Significant product loss can occur during the quenching and extraction phases.

  • Potential Causes & Solutions:

CauseExplanationSolution
Incomplete Quenching If the product-AlCl₃ complex is not fully hydrolyzed, the product will remain complexed and may not be efficiently extracted into the organic layer.[4]Stir the quenched mixture for an adequate time (10-15 minutes) to ensure the complex is completely destroyed.[4] Ensure the aqueous layer is clearly acidic.
Poor Extraction The product may have some solubility in the aqueous layer, especially if it contains polar functional groups.Perform multiple extractions (e.g., 3 times) with the appropriate organic solvent to maximize recovery.[4]
Product Hydrolysis If your product contains sensitive functional groups (e.g., esters), prolonged exposure to the strongly acidic conditions of the quench can cause hydrolysis.Minimize the time the product spends in the acidic aqueous layer. Proceed to the extraction and subsequent neutralization wash (e.g., with NaHCO₃) promptly.

Frequently Asked Questions (FAQs)

Q1: Why is the quenching of a Friedel-Crafts reaction so exothermic and potentially dangerous?

The high exothermicity comes from two main sources:

  • Reaction of Water with AlCl₃: Anhydrous aluminum chloride is a high-energy, extremely hygroscopic Lewis acid.[8] It reacts violently with water in a highly exothermic hydrolysis reaction to form aluminum hydroxides and hydrogen chloride (HCl) gas.[4][9][10]

  • Hydrolysis of the Product Complex: The ketone product forms a stable dative bond with AlCl₃. Adding water breaks this complex, which also releases a significant amount of energy.[3][11]

For safety, you must always add the reaction mixture to the quenching medium (ice/acid), never the other way around .[4][12] Adding water to the reaction mixture will cause a rapid, localized temperature spike, potentially boiling the solvent and causing a dangerous pressure buildup.[13]

Q2: What is the purpose of each wash after the initial quench (e.g., water, sodium bicarbonate, brine)?

The post-quench washing sequence is designed to systematically remove different types of impurities.

G QuenchedMixture Quenched Reaction Mixture in Separatory Funnel|{Organic Layer (Product) | Aqueous Layer (Acid, Al Salts)} Wash1 Wash with Dilute HCl or Water|{Removes bulk of Al salts and acid} QuenchedMixture->Wash1 Wash2 Wash with Saturated NaHCO₃|{Neutralizes residual HCl | CAUTION: CO₂ evolution!} Wash1->Wash2 Wash3 Wash with Brine (Sat. NaCl)|{Removes bulk water from organic layer | Helps break emulsions} Wash2->Wash3 Final Dried Organic Layer|{Ready for solvent removal} Wash3->Final

Caption: Standard post-quench washing workflow.

  • Dilute HCl/Water Wash: Removes the majority of the water-soluble aluminum salts and the strong acid used in the quench.[14]

  • Sodium Bicarbonate (NaHCO₃) Wash: This is a crucial neutralization step. It removes any remaining traces of HCl.[11][14][15] Important: This wash must be done carefully, with frequent venting of the separatory funnel, as the neutralization reaction produces carbon dioxide gas, which can cause a dangerous pressure buildup.[14]

  • Brine (Saturated NaCl) Wash: This final wash helps to remove the bulk of dissolved water from the organic layer before the final drying step with an agent like MgSO₄ or Na₂SO₄. This process, known as "salting out," makes the subsequent drying more efficient.[7][14]

Q3: Can I use a base like NaOH to quench the reaction?

Using a strong base like sodium hydroxide (NaOH) is generally not recommended for the initial quench. It can react violently with the acidic components and can lead to the formation of insoluble aluminum hydroxides, causing the sludging/emulsion issues discussed earlier.[16] A weak base like sodium bicarbonate is used later in the work-up only after the excess Lewis acid has been removed and neutralized by an acidic quench.[11][17]

Experimental Protocols

Standard Protocol: Quenching with Ice/Hydrochloric Acid

This is the most common and generally recommended procedure for quenching AlCl₃-mediated Friedel-Crafts reactions.

  • Preparation: In a separate, appropriately sized beaker, prepare a quenching mixture of crushed ice and concentrated hydrochloric acid (a typical ratio is 50g of ice to 25 mL of conc. HCl).[4] This should be done in a fume hood. The beaker should be large enough to accommodate the entire volume of your reaction mixture plus additional stirring space.

  • Cooling: Once your reaction is complete (as determined by TLC or other monitoring), cool the reaction flask in an ice-water bath.

  • The Quench: Place the beaker containing the ice/acid slurry on a magnetic stir plate and begin vigorous stirring. Slowly and carefully , pour the cold reaction mixture in a thin stream into the stirred ice/acid mixture.[4][5]

  • Decomplexation: Continue to stir the mixture thoroughly for 10-15 minutes. You may observe gas (HCl) evolution. Stir until all the ice has melted and the mixture is a biphasic solution, ensuring the AlCl₃ complex is completely destroyed and any aluminum salts are dissolved.[4][11]

  • Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic layer.

  • Washing: Extract the aqueous layer 2-3 times with your reaction solvent (e.g., dichloromethane).[5] Combine all organic layers and proceed with the sequential washes as described in FAQ Q2 (NaHCO₃ followed by brine).[5][18]

  • Drying & Isolation: Dry the washed organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

References

  • Experiment 14: Friedel-Crafts Acylation. (2011). YouTube. Available at: [Link]

  • Chem-Station. (2014). Friedel-Crafts Acylation. Chem-Station Int. Ed. Available at: [Link]

  • Brainly. (2023). [FREE] Friedel-Crafts Reaction Why is the reaction worked up with NaHCO₃? Brainly.com. Available at: [Link]

  • Quora. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? Quora. Available at: [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. Available at: [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Course Hero. Available at: [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Organic 2 Lab Friedel_Crafts Acylation Experiment. (2023). YouTube. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation. commonorganicchemistry.com. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Friedel-Crafts synthesis - How is HCl produced? Chemistry Stack Exchange. Available at: [Link]

  • Reddit. (2019). Friedel-crafts acylation of anisole: why do we use ice for the separation? Reddit. Available at: [Link]

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Technical Support Center: Column Chromatography Purification of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar aromatic ketones. The information presented herein is a synthesis of established chromatographic principles and field-proven insights to ensure scientific integrity and experimental success.

Core Principles of Purifying 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

1-(4-Chlorophenyl)-5-methoxy-1-pentanone is a moderately polar compound due to the presence of a ketone, a methoxy ether, and a chlorophenyl group.[1][2] Its purification via normal-phase column chromatography on silica gel is a standard and effective method.[3] The separation relies on the differential partitioning of the target compound and its impurities between the polar stationary phase (silica gel) and a less polar mobile phase.[4] The success of the purification is contingent on a systematic approach, from solvent system selection to proper column packing and elution.

Compound Properties Overview
PropertyValueNotes
IUPAC Name 1-(4-chlorophenyl)-5-methoxypentan-1-one
CAS Number 1346603-14-2[5]
Molecular Formula C₁₂H₁₅ClO₂[2]
Molecular Weight 226.70 g/mol Calculated
Appearance Light Brown Wax[1]
Predicted Boiling Point 297.4 ± 15.0 °CBased on computational models[1]
Solubility Soluble in Dichloromethane, Methanol, Toluene[1]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent system for the column?

A1: The selection of an appropriate mobile phase is critical for achieving good separation.[6] Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.[7]

  • Initial Screening: Start by testing various solvent systems of differing polarities on a TLC plate spotted with your crude reaction mixture. Common solvent systems for moderately polar compounds include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[8]

  • Target Rf Value: Aim for a solvent system that gives your target compound, 1-(4-Chlorophenyl)-5-methoxy-1-pentanone, a Retention Factor (Rf) value between 0.2 and 0.4 on the TLC plate.[7] This Rf range generally translates to good elution behavior on a column, allowing for adequate separation from impurities.[9]

  • Separation from Impurities: The chosen solvent system should also show clear separation between the spot of your desired product and any major impurity spots. An ideal system will have the impurity spots either much higher (closer to the solvent front) or much lower (closer to the baseline) than your product spot.

Q2: What is the relationship between TLC Rf and column elution?

A2: TLC serves as a small-scale pilot for your column chromatography.[7] The Rf value from TLC is inversely related to the elution volume on the column.[7] A compound with a lower Rf on TLC will require a larger volume of solvent to elute from the column, and vice versa. By optimizing the Rf on TLC, you can predict and control the separation on the larger scale of the column.[10]

Q3: Can 1-(4-Chlorophenyl)-5-methoxy-1-pentanone degrade on the silica gel column?

A3: While 1-(4-Chlorophenyl)-5-methoxy-1-pentanone is generally stable, prolonged exposure to the acidic surface of silica gel can potentially lead to degradation, especially if the crude mixture contains highly acidic or basic impurities.[11] The ketone functional group is relatively robust, as are the methoxy and chlorophenyl groups under standard chromatographic conditions. However, to test for stability, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it in your chosen solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. Any degradation will result in additional spots off the diagonal.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Problem 1: The compound is not moving off the baseline of the column.

Q: I've loaded my sample, but even after eluting with several column volumes of my chosen solvent system, the desired product is not coming off the column. What should I do?

A: This indicates that the mobile phase is not polar enough to displace the compound from the highly polar silica gel.

Solutions:

  • Increase Solvent Polarity Gradually: Begin by increasing the percentage of the more polar solvent in your mobile phase. For example, if you started with 10% ethyl acetate in hexane, try increasing to 15%, then 20%, and so on. Monitor the elution by collecting fractions and analyzing them by TLC.

  • Switch to a More Polar Solvent System: If increasing the proportion of your current polar solvent is ineffective, consider switching to a stronger polar solvent. For instance, if ethyl acetate/hexane is not working, a dichloromethane/methanol system might be more effective.[13] Be cautious when using methanol, as high concentrations (>10%) can start to dissolve the silica gel.

  • "Methanol Purge": If you suspect your compound is strongly adsorbed, after running a significant volume of your primary eluent, you can try flushing the column with 100% methanol to elute highly polar compounds.[12] This is often a last resort to recover any material left on the column.

Problem 2: Poor separation between the product and an impurity.

Q: My product is co-eluting with an impurity. The spots were close on the TLC plate, and now I can't separate them on the column. What are my options?

A: Co-elution occurs when the mobile phase does not provide sufficient selectivity between your compound and the impurity.

Solutions:

  • Fine-tune the Solvent System: Try small adjustments to your solvent ratio. Sometimes a change of just 1-2% in the polar component can significantly improve resolution.

  • Change the Solvent System Composition: If adjusting the ratio doesn't work, try a different combination of solvents. For example, if you are using ethyl acetate/hexane, switching to dichloromethane/hexane or toluene/ethyl acetate might alter the interactions with the stationary phase enough to achieve separation.

  • Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity of the mobile phase over time to elute your product, leaving more polar impurities behind.

  • Consider an Alternative Stationary Phase: If normal-phase silica gel does not provide adequate separation, consider other options. For very polar impurities, reverse-phase chromatography (with a non-polar stationary phase like C18 and a polar mobile phase like water/acetonitrile) could be effective. Alumina (neutral, acidic, or basic) is another alternative polar stationary phase that may offer different selectivity.

Problem 3: The compound is eluting too quickly (with the solvent front).

Q: My product is coming off the column in the very first fractions, indicating it's not interacting with the silica gel. How can I increase its retention?

A: This is the opposite of Problem 1 and means your mobile phase is too polar.

Solutions:

  • Decrease Solvent Polarity: Reduce the percentage of the polar component in your eluent. For example, if you are using 30% ethyl acetate in hexane, try decreasing it to 20% or 15%.

  • Use a Less Polar "Polar" Solvent: If you are using a very polar solvent like methanol, switch to a less polar one like ethyl acetate or dichloromethane.

Problem 4: Peak Tailing in Fractions.

Q: The product starts to elute, but it continues to come off the column over many fractions in decreasing concentrations, leading to broad, tailing peaks. How can I get sharper elution bands?

A: Peak tailing can be caused by several factors, including secondary interactions with the silica gel or overloading the column.

Solutions:

  • Reduce the Amount of Sample Loaded: Overloading the column is a common cause of tailing. As a rule of thumb, for flash chromatography, the amount of crude material should be about 1-10% of the mass of the silica gel, depending on the difficulty of the separation.

  • Add a Modifier to the Mobile Phase: Tailing can occur due to interactions between polar functional groups (like the ketone in your compound) and the acidic silanol groups on the silica surface. Adding a small amount of a modifier can suppress these interactions. For a neutral compound like this, this is less likely to be a major issue, but if acidic or basic impurities are present, adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can improve peak shape.

  • Ensure Proper Column Packing: An improperly packed column with channels or cracks can lead to uneven flow and band broadening. Ensure your silica gel is packed uniformly.

Experimental Workflow and Protocols

Protocol 1: TLC Solvent System Optimization
  • Dissolve a small amount of your crude 1-(4-Chlorophenyl)-5-methoxy-1-pentanone in a suitable solvent (e.g., dichloromethane).

  • On a silica gel TLC plate, use a capillary tube to spot the dissolved crude mixture onto the origin line.

  • Prepare a series of developing chambers with different solvent systems (e.g., 5%, 10%, 20%, 30% ethyl acetate in hexane).

  • Place one TLC plate in each chamber, ensuring the solvent level is below the origin line. Cover the chamber.[10]

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp (254 nm). Circle the spots.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select the solvent system that provides an Rf of ~0.2-0.4 for the product and the best separation from impurities.[7][10]

Protocol 2: Column Chromatography Purification
  • Column Preparation: Select an appropriately sized column. As a general guideline, use about 25-100 g of silica gel for every 1 g of crude material. Pack the column using the chosen, least polar eluent (slurry packing is recommended for uniform packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent if necessary.[14] Alternatively, for less soluble compounds, "dry loading" is preferred: dissolve the crude material, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.[14]

  • Elution: Begin eluting with the chosen solvent system. If performing a gradient elution, start with a less polar mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Visualizing the Workflow

Below is a diagram illustrating the logical workflow for the purification process.

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC TLC Solvent System Optimization ColumnPacking Column Packing TLC->ColumnPacking Determines starting eluent SampleLoading Sample Loading (Wet or Dry) ColumnPacking->SampleLoading Elution Elution (Isocratic or Gradient) SampleLoading->Elution FractionCollection Fraction Collection Elution->FractionCollection FractionAnalysis TLC Analysis of Fractions FractionCollection->FractionAnalysis CombineFractions Combine Pure Fractions FractionAnalysis->CombineFractions Identify pure fractions SolventEvap Solvent Evaporation CombineFractions->SolventEvap FinalProduct Purified Product SolventEvap->FinalProduct

Caption: Workflow for the purification of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.

Troubleshooting Logic Diagram

This diagram outlines the decision-making process for common chromatographic problems.

TroubleshootingLogic Start Problem Encountered NoElution Compound not eluting? Start->NoElution PoorSep Poor Separation? Start->PoorSep FastElution Eluting too fast? Start->FastElution IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes ChangeSolvent Change Solvent System PoorSep->ChangeSolvent Yes UseGradient Use Gradient Elution PoorSep->UseGradient or CheckLoading Check Sample Load PoorSep->CheckLoading and DecreasePolarity Decrease Eluent Polarity FastElution->DecreasePolarity Yes Solution Problem Resolved IncreasePolarity->Solution ChangeSolvent->Solution DecreasePolarity->Solution UseGradient->Solution CheckLoading->Solution

Caption: Decision tree for troubleshooting common column chromatography issues.

References

  • BenchChem. (2025). Troubleshooting column chromatography purification of polar ketone compounds. BenchChem Technical Support.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Industry News.
  • BenchChem. (n.d.). Technical Guide: 1-(4-Chlorophenyl)-5-methoxy-1-pentanone (CAS: 1346603-14-2).
  • BenchChem. (n.d.). Optimization of reaction conditions for 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.
  • Phenomenex. (2025, June 6).
  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs.
  • Restek. (n.d.). Troubleshooting Guide.
  • University of Rochester. (n.d.).
  • Chemistry For Everyone. (2025, February 2).
  • Various Authors. (2013, September 4). What is a good way to select mobile phase in chromatography?
  • Teledyne ISCO. (n.d.).
  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
  • Unknown. (n.d.).
  • Various Authors. (2015, March 24). Any suggestions on thin layer chromatography and column chromatography?
  • LCGC International. (n.d.).
  • ChemistryViews. (2012, August 7).
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Sigma-Aldrich. (n.d.).
  • Echemi. (n.d.). 1-(4-Chlorophenyl)-5-methoxy-1-pentanone | 1346603-14-2.
  • BenchChem. (n.d.). Physical and chemical properties of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.
  • BenchChem. (n.d.). Technical Guide: Physicochemical Properties of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone.
  • Various Authors. (2019, January 19). How can I purify two different-substituted aromatic compounds?
  • Veeprho. (2024, August 8).
  • Various Authors. (2016, March 30).
  • SIELC Technologies. (2018, February 16). 1-(4-Chlorophenyl)ethanone.
  • BenchChem. (n.d.). A Comparative Purity Analysis of 1-(4-Chlorophenyl)
  • Faraday Symposia of the Chemical Society (RSC Publishing). (n.d.).
  • Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Columbia University. (n.d.).
  • MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.

Sources

Preventing isomerization in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Friedel-Crafts Acylation

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is tailored for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this cornerstone reaction, with a specific focus on preventing isomerization and other unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is isomerization a major concern in Friedel-Crafts alkylation but not typically in acylation?

A1: The fundamental difference lies in the stability of the electrophilic intermediate generated in each reaction.[1][2][3]

  • In Friedel-Crafts Alkylation, the reaction proceeds through a carbocation intermediate .[1][2][3] The Lewis acid catalyst (e.g., AlCl₃) abstracts a halide from an alkyl halide, forming a carbocation (R⁺).[1][4] Primary and secondary carbocations are relatively unstable and highly prone to rearrangement via 1,2-hydride or 1,2-alkyl shifts to form a more stable tertiary carbocation if possible.[1][5][6][7] This rearrangement is often faster than the alkylation of the aromatic ring, leading to a mixture of isomeric products.[1][2]

  • In Friedel-Crafts Acylation, the electrophile is a resonance-stabilized acylium ion (R-C≡O⁺).[8][9][10] This ion is generated when the Lewis acid coordinates to the halogen of an acyl halide or the oxygen of an anhydride.[1][8] The positive charge on the carbon is delocalized through resonance with a lone pair of electrons on the oxygen atom, forming a triple bond.[6][11][12] This resonance stabilization makes the acylium ion significantly more stable than a typical carbocation and, crucially, prevents it from undergoing skeletal rearrangement.[5][6][10][13][14]

The inherent stability of the acylium ion is the primary reason why Friedel-Crafts acylation is a much more reliable and predictable reaction for introducing a specific carbon chain onto an aromatic ring.[5][10]

Q2: Under what rare circumstances could I see an "isomer-like" product in my acylation reaction?

A2: While the acylium ion itself does not rearrange, observing an unexpected product that appears to be an isomer can happen. This is almost always due to issues with the starting materials or reaction conditions, not a true rearrangement of the acylium ion. Potential causes include:

  • Isomerized Acylating Agent: If the starting acyl chloride or anhydride is impure and contains isomers, these will naturally lead to the corresponding isomeric ketone products. Always verify the purity of your starting materials via methods like NMR or GC-MS before use.

  • Substrate Isomerization (Very Rare): Under exceptionally harsh conditions (e.g., very high temperatures, extremely strong and excess Lewis acids), some sensitive aromatic substrates could potentially isomerize. This is not a common scenario for standard acylation reactions.

  • Intramolecular Acylation (Haworth Synthesis): In specific cases, such as the Haworth synthesis for polycyclic aromatic hydrocarbons, an intramolecular Friedel-Crafts acylation follows an initial intermolecular step.[13] If the initial alkylation step produced isomers, the subsequent cyclization (acylation) would yield different ring isomers.

Troubleshooting Guide: Unexpected Product Formation

Encountering an unexpected product in your Friedel-Crafts acylation can be frustrating. This guide provides a systematic workflow to diagnose the root cause.

Workflow: Diagnosing Unexpected Acylation Products

G start Unexpected Product Detected (e.g., by NMR, GC-MS) q1 Is the product an isomer of the expected acylated compound? start->q1 a1_yes Yes, an isomer is present. q1->a1_yes Isomer Confirmed a1_no No, it's a different side product (e.g., polyacylated, starting material). q1->a1_no Other Product check_reagents Verify Purity of Acylating Agent (Acyl Chloride/Anhydride) & Arene via NMR or GC-MS. a1_yes->check_reagents troubleshoot_side_reactions Address Side Reactions: - Deactivated Ring? - Catalyst Inactivity? - Polyacylation? (Unlikely but possible with highly activated rings) a1_no->troubleshoot_side_reactions check_conditions Review Reaction Conditions: - Temperature too high? - Excess Lewis Acid? check_reagents->check_conditions

Caption: A decision tree for troubleshooting unexpected products.

Advanced Protocol & Catalyst Selection

Q3: How does my choice of Lewis acid affect the reaction outcome?

A3: The choice of Lewis acid is critical and influences reaction rate and selectivity.[15] While strong Lewis acids like AlCl₃ are common, they are not always optimal.

  • High Reactivity (AlCl₃, SbCl₅): These are extremely effective at generating the acylium ion and driving the reaction forward.[4][7] However, their high reactivity can sometimes promote side reactions with sensitive substrates. For acylations, a stoichiometric amount or more of AlCl₃ is often required because the ketone product can form a stable complex with the catalyst, effectively sequestering it.[13][16]

  • Moderate Reactivity (FeCl₃, TiCl₄): These are milder alternatives that can be advantageous when working with substrates containing sensitive functional groups.[1][2] They may require higher temperatures or longer reaction times but can offer cleaner reactions.

  • Mild Reactivity (ZnCl₂, BF₃·OEt₂): These are typically used for highly activated aromatic rings (e.g., phenols, anisoles). Using them with less reactive substrates may result in low or no yield.

Table 1: Comparison of Common Lewis Acid Catalysts in Friedel-Crafts Acylation
Lewis Acid CatalystRelative ReactivityStoichiometry RequiredKey Considerations
AlCl₃ Very HighStoichiometric (≥1 eq.)Highly moisture-sensitive. Product complexation requires >1 equivalent.[13]
FeCl₃ HighStoichiometricLess reactive than AlCl₃ but a good, cost-effective alternative.[15]
SbCl₅ Very HighCatalytic or StoichiometricVery strong Lewis acid, effective but can be harsh.
TiCl₄ ModerateStoichiometricCan offer different selectivity compared to AlCl₃.
ZnCl₂ MildCatalytic or StoichiometricGenerally used for activated substrates like phenols and anilines.
BF₃·OEt₂ MildStoichiometricA convenient liquid, but less reactive; suitable for activated rings.
Protocol: Standard Isomerization-Free Acylation of Toluene

This protocol describes the acylation of toluene with acetyl chloride to produce 4-methylacetophenone, a reaction where alkylation would yield significant isomerization.

Materials:

  • Toluene (anhydrous)

  • Acetyl chloride

  • Aluminum chloride (AlCl₃, anhydrous powder)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet/outlet

Procedure:

  • Setup: Assemble the flame-dried three-neck flask under a positive pressure of dry nitrogen.

  • Reagent Loading: Charge the flask with anhydrous AlCl₃ (1.2 equivalents). Add anhydrous DCM to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Substrate Addition: In the dropping funnel, prepare a solution of toluene (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring AlCl₃ slurry over 15 minutes.

  • Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) to the dropping funnel with some anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes. A color change and HCl gas evolution should be observed.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor reaction progress by TLC or GC.

  • Quenching: Cool the reaction mixture back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by cold 1 M HCl to dissolve the aluminum salts.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure 4-methylacetophenone.

Mechanistic Insight: Why Acylation Prevails

The core principle preventing isomerization is the electronic structure of the acylium ion.

G cluster_0 Acylium Ion Formation & Stability cluster_1 Carbocation Formation & Instability reagents R-CO-Cl + AlCl₃ complex [R-CO-Cl---AlCl₃] Lewis Acid-Base Complex reagents->complex Coordination acylium Acylium Ion [ R-C=O ]⁺ ↔ [ R-C≡O⁺ ] complex->acylium Heterolysis no_rearrange Resonance Stabilized NO REARRANGEMENT acylium->no_rearrange Inherent Stability reagents_alk R-CH₂-CH₂-Cl + AlCl₃ primary_carbocation Primary Carbocation [ R-CH₂-CH₂⁺ ] reagents_alk->primary_carbocation rearranged_carbocation Secondary/Tertiary Carbocation [ R-CH⁺-CH₃ ] primary_carbocation->rearranged_carbocation 1,2-Hydride Shift REARRANGEMENT OCCURS

Sources

Validation & Comparative

A Comprehensive Spectroscopic Guide to 1-(4-Bromophenyl)-3-chloropropan-1-one: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, β-chloro ketones are invaluable building blocks for a multitude of chemical transformations.[1] Among these, 1-(4-Bromophenyl)-3-chloropropan-1-one stands out as a versatile intermediate. Its molecular architecture, featuring a halogenated aromatic ring and a reactive chloropropyl chain attached to a carbonyl group, presents a rich case for structural elucidation.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for unambiguously confirming the identity and purity of such molecules.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(4-Bromophenyl)-3-chloropropan-1-one. Moving beyond a simple data report, we will dissect the spectral features, explaining the underlying principles of chemical shifts and spin-spin coupling that govern the molecule's NMR signature. We will compare its spectroscopic data with that of a structurally related analog to highlight the diagnostic power of NMR in discerning subtle molecular changes. Furthermore, this guide will contrast the insights gained from NMR with those from other common analytical techniques and provide robust, field-tested protocols for acquiring high-quality NMR data.

Part 1: ¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For 1-(4-Bromophenyl)-3-chloropropan-1-one, the spectrum is characterized by distinct signals corresponding to the aromatic protons and the two methylene groups of the chloropropane chain.

Experimental ¹H NMR Data (300 MHz, CDCl₃)

The reported ¹H NMR spectrum shows four distinct sets of signals.[1][2][3]

Assigned ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6' (Aromatic)7.84–7.79Multiplet (d)-2H
H-3', H-5' (Aromatic)7.65–7.59Multiplet (d)-2H
H-2 (α-CH₂)3.42Triplet6.72H
H-3 (β-CH₂)3.91Triplet6.72H

Note: The original source describes the aromatic signals as multiplets; however, they are more accurately described as doublets in an AA'BB' system.

Interpretation and Causality

Caption: Molecular structure of 1-(4-Bromophenyl)-3-chloropropan-1-one with proton labeling.

  • Aromatic Region (δ 7.6-7.9 ppm): The two signals in the aromatic region, integrating to two protons each, are characteristic of a para-substituted benzene ring.

    • Expertise: The downfield signal (δ 7.84–7.79) corresponds to the protons ortho to the carbonyl group (H-2', H-6'). The carbonyl group is strongly electron-withdrawing and exerts a deshielding effect through both resonance and its magnetic anisotropy, causing adjacent protons to resonate at a lower field.[4][5]

    • The upfield signal (δ 7.65–7.59) is assigned to the protons meta to the carbonyl group (H-3', H-5'), which are adjacent to the bromine atom.

  • Aliphatic Chain (δ 3.4-4.0 ppm): The two triplets are characteristic of a propyl chain with adjacent, non-equivalent methylene groups.

    • H-3 (β-CH₂) at δ 3.91 ppm: This downfield triplet is assigned to the methylene group bonded to the chlorine atom. Chlorine is a highly electronegative atom that withdraws electron density from the adjacent carbon and its attached protons, resulting in significant deshielding.[6]

    • H-2 (α-CH₂) at δ 3.42 ppm: This upfield triplet corresponds to the methylene group adjacent to the carbonyl group (α-position). While the carbonyl group is electron-withdrawing, its deshielding effect on α-protons is less pronounced than that of a terminal chlorine atom on β-protons in this system.[4]

    • Spin-Spin Coupling: Both signals appear as triplets due to coupling with the two protons on the adjacent methylene group, following the n+1 rule (n=2, so 2+1=3 lines).[6][7] The identical coupling constant (³J = 6.7 Hz) for both triplets confirms their adjacency and is a hallmark of this type of spin system.

Part 2: ¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. As a proton-decoupled spectrum, each unique carbon appears as a single line.

Experimental ¹³C NMR Data (75 MHz, CDCl₃)

The spectrum displays seven distinct carbon signals, consistent with the molecular structure.[1][2][3]

Assigned CarbonChemical Shift (δ, ppm)Type
C=O195.83Ketone Carbonyl
C-4' (C-Br)128.96Quaternary Aromatic
C-1' (C-C=O)135.20Quaternary Aromatic
C-2', C-6'129.68Aromatic CH
C-3', C-5'132.22Aromatic CH
C-2 (α-CH₂)41.33Aliphatic CH₂
C-3 (β-CH₂)38.59Aliphatic CH₂
Interpretation and Causality
  • Carbonyl Carbon (δ 195.83 ppm): This highly deshielded signal is unequivocally assigned to the ketone carbonyl carbon. Carbonyl carbons in ketones typically resonate in the δ 190-220 ppm range due to the strong deshielding effect of the double-bonded oxygen atom.[8][9][10][11]

  • Aromatic Carbons (δ 128-136 ppm):

    • Quaternary Carbons: The two weaker signals correspond to the quaternary carbons that lack attached protons. The signal at δ 135.20 is assigned to C-1' (attached to the carbonyl group), while the signal at δ 128.96 is assigned to C-4' (attached to the bromine). The carbon attached to the electronegative bromine is shielded relative to what might be expected due to the "heavy atom effect."

    • Protonated Carbons: The signals at δ 132.22 and δ 129.68 each represent two equivalent aromatic CH carbons, consistent with the para-substitution pattern.

  • Aliphatic Carbons (δ 38-42 ppm):

    • C-2 (α-CH₂) at δ 41.33 ppm: This carbon is directly attached to the electron-withdrawing carbonyl group, causing it to be deshielded and appear further downfield compared to a standard alkane methylene carbon.

    • C-3 (β-CH₂) at δ 38.59 ppm: This carbon is bonded to the electronegative chlorine atom. The deshielding effect of chlorine places this signal significantly downfield from a typical terminal methyl or methylene group. The relative chemical shifts of C-2 and C-3 are a result of the combined electronic effects within the propyl chain.

Part 3: Comparative Analysis

To fully appreciate the spectral features of 1-(4-Bromophenyl)-3-chloropropan-1-one, it is instructive to compare it with a structural analog and consider alternative analytical methods.

Comparison with (E)-1-(4-Bromophenyl)-3-phenyl-2-propen-1-one (trans-4'-bromochalcone)

Let's compare our saturated ketone with its unsaturated counterpart, a chalcone. The chalcone introduces a carbon-carbon double bond (alkene) into the three-carbon chain.

Feature1-(4-Bromophenyl)-3-chloropropan-1-one(E)-1-(4-Bromophenyl)-3-phenyl-2-propen-1-one[12]Rationale for Difference
¹H NMR: Aliphatic/Olefinic Region Two triplets at δ ~3.4-3.9 ppmTwo doublets at δ ~7.4-7.8 ppmThe saturated -CH₂-CH₂- system shows triplet-triplet coupling. The unsaturated -CH=CH- system (olefinic protons) shows doublet-doublet coupling with a large trans coupling constant (J ≈ 15.6 Hz). The olefinic protons are highly deshielded due to being on sp² carbons.
¹³C NMR: Carbonyl Carbon δ 195.83 ppmTypically δ ~189-191 ppmThe carbonyl carbon in the chalcone is part of a conjugated π-system (α,β-unsaturated ketone). This conjugation leads to a slight shielding effect, shifting the signal upfield compared to the saturated ketone.[13]
¹³C NMR: Aliphatic/Olefinic Carbons Two sp³ carbons at δ ~38-41 ppmTwo sp² carbons at δ ~122-145 ppmThe change from sp³ hybridized carbons in the saturated chain to sp² hybridized carbons in the alkene results in a significant downfield shift into the characteristic alkene/aromatic region of the ¹³C spectrum.

This comparison demonstrates how NMR spectroscopy is exquisitely sensitive to changes in hybridization and conjugation within a molecule, providing clear, diagnostic data to differentiate between saturated and unsaturated systems.

Comparison with Other Analytical Techniques
TechniqueInformation Provided for 1-(4-Bromophenyl)-3-chloropropan-1-oneAdvantagesLimitations
NMR Spectroscopy Detailed connectivity (¹H-¹H coupling), number and type of C/H environments, stereochemistry.Unambiguous structure elucidation.Lower sensitivity than MS, requires higher sample concentration.
Infrared (IR) Spectroscopy Presence of functional groups. A strong absorption at ~1685-1700 cm⁻¹ would confirm the C=O of the aromatic ketone.[4][14]Fast, simple, good for functional group identification.Provides no information on molecular connectivity or the overall carbon-hydrogen framework.
Mass Spectrometry (MS) Molecular weight (M⁺) and isotopic pattern (from Br and Cl), fragmentation patterns.Extremely high sensitivity, confirms molecular formula.Does not provide detailed structural connectivity; isomers can be difficult to distinguish without tandem MS (MS/MS).

While IR and MS are powerful tools for confirming functional groups and molecular formulas, only NMR provides the atom-by-atom connectivity map required for complete and unambiguous structural assignment.

Part 4: Experimental Protocols

A self-validating protocol is crucial for obtaining reliable and reproducible NMR data.

Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: a. Weigh approximately 5-10 mg of 1-(4-Bromophenyl)-3-chloropropan-1-one directly into a clean, dry NMR tube. b. Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Cap the NMR tube and gently invert it several times until the sample is fully dissolved. The solution should be clear and free of particulate matter.

  • Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. c. Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp lines and high resolution. A good shim will result in a narrow, symmetrical peak for the TMS signal.

  • ¹H Spectrum Acquisition: a. Load a standard proton acquisition parameter set. b. Set the spectral width to cover the range of ~ -1 to 12 ppm. c. Use a 30° or 45° pulse angle to ensure quantitative integration without saturating the signals. d. Set the number of scans (e.g., 8 or 16) and a relaxation delay (D1) of 1-2 seconds. e. Acquire the Free Induction Decay (FID).

  • ¹³C Spectrum Acquisition: a. Load a standard proton-decoupled carbon acquisition parameter set. b. Set the spectral width to cover the range of ~ 0 to 220 ppm. c. Use a sufficient number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H. d. Set a relaxation delay (D1) of 2 seconds. e. Acquire the FID.

  • Data Processing: a. Apply a Fourier Transform to the acquired FID for both ¹H and ¹³C spectra. b. Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and 0.00 ppm for ¹³C. The residual solvent peak of CDCl₃ can also be used as a secondary reference (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). d. Integrate the phased ¹H spectrum to determine the relative ratios of protons. e. Perform peak picking for both spectra to identify the chemical shift of each signal.

NMR Analysis Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (5-10 mg) prep2 Add CDCl3 with TMS (~0.6 mL) prep1->prep2 prep3 Dissolve Sample prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire 1H FID acq2->acq3 acq4 Acquire 13C FID acq2->acq4 proc1 Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 proc4 Integration (1H) & Peak Picking proc3->proc4 analysis Spectral Analysis & Structure Confirmation proc4->analysis

Caption: A standard workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis of 1-(4-Bromophenyl)-3-chloropropan-1-one provides an unambiguous confirmation of its chemical structure. Each signal in the spectra can be rationally assigned based on established principles of electronegativity, magnetic anisotropy, and spin-spin coupling. The distinct chemical shifts and coupling patterns of the aromatic and aliphatic protons serve as a unique fingerprint for this molecule. Comparative analysis against unsaturated analogs and other spectroscopic techniques further underscores the superior diagnostic power of NMR for detailed structural elucidation. The protocols and interpretations presented in this guide offer a robust framework for researchers and scientists working with this class of important synthetic intermediates, ensuring data integrity and confident structural assignment.

References

  • Sonneck, M., Spannenberg, A., Wohlrab, S., & Peppel, T. (2025). 1-(4-Bromophenyl)-3-chloropropan-1-one. ResearchGate. Available at: [Link]

  • Sonneck, M., Spannenberg, A., Wohlrab, S., & Peppel, T. (2025). 1-(4-Bromophenyl)-3-chloropropan-1-one. National Institutes of Health (NIH). Available at: [Link]

  • Brown, W. P. (2025). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of 1-chloropropane. Doc Brown's Chemistry. Available at: [Link]

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  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

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A Comparative Analysis of 1-(4-Bromophenyl)-5-chloro-1-oxopentane and its Structurally Related Analogs: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and synthetic organic chemistry, bifunctional molecules serve as versatile scaffolds for the construction of complex molecular architectures. Among these, 1-(4-Bromophenyl)-5-chloro-1-oxopentane stands out as a particularly useful building block. This molecule incorporates three key reactive sites: an aromatic ring amenable to cross-coupling reactions, a ketone carbonyl group for various transformations, and a primary alkyl chloride that acts as an effective electrophile for nucleophilic substitution. The presence of two distinct halogen atoms—a moderately reactive aryl bromide and a more labile alkyl chloride—allows for selective and sequential chemical modifications.

This guide provides a comprehensive comparative analysis of this compound and its structural analogs. We will delve into the synthetic methodologies, explore how subtle structural changes in the aromatic ring and the alkyl chain influence physicochemical properties, and present a comparative study of their reactivity. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this class of compounds in their synthetic endeavors.

Synthetic Strategies: The Friedel-Crafts Acylation Approach

The most direct and widely employed method for the synthesis of this compound and its analogs is the Friedel-Crafts acylation.[1][2][3][4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2][3]

The causality behind this choice of reaction is its robustness and efficiency in forming C-C bonds with aromatic systems. The Lewis acid catalyst coordinates to the carbonyl oxygen of the acyl chloride (5-chlorovaleroyl chloride in this case), rendering the carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich aromatic ring (bromobenzene). A key advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the deactivating nature of the resulting ketone group, which effectively prevents polysubstitution and leads to cleaner product profiles.[3]

Below is a generalized workflow for the synthesis, followed by a detailed experimental protocol.

G cluster_0 Reaction Setup cluster_1 Acylium Ion Formation cluster_2 Electrophilic Aromatic Substitution cluster_3 Workup & Purification A Suspend AlCl₃ in dry solvent (e.g., DCM) B Cool to 0-5 °C A->B C Add 5-chlorovaleroyl chloride dropwise B->C D Add Bromobenzene solution dropwise C->D E Warm to RT and stir for 1-3h D->E F Quench with ice/HCl E->F G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify (e.g., column chromatography) H->I

Caption: Generalized workflow for Friedel-Crafts acylation.

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory-scale procedure.[2][3]

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.). Suspend the AlCl₃ in a dry solvent such as dichloromethane (DCM). Cool the suspension to 0-5 °C in an ice bath.

  • Reagent Addition: Add 5-chlorovaleroyl chloride (1.0 eq.) dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C. Following this, add bromobenzene (1.0 eq.) dropwise over 20-30 minutes, ensuring the internal temperature remains at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[1][2]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts and wash sequentially with water, a 2% sodium hydroxide solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Comparative Analysis of Analogs: Physicochemical Properties

Structural modifications to the parent molecule, this compound, can significantly influence its physicochemical properties such as molecular weight, lipophilicity (LogP), and melting/boiling points. These properties, in turn, affect the compound's solubility, membrane permeability, and pharmacokinetic profile in a drug development context.

The table below presents a comparative summary of the parent compound and several of its hypothetical analogs. The analogs are chosen to represent common structural modifications: changes in the aryl halide (Analogs 1-3), introduction of an electron-donating or electron-withdrawing group (Analogs 4-5), and alteration of the alkyl chain length (Analogs 6-7).

Compound NameAnalog TypeMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
This compound Parent Compound C₁₁H₁₂BrClO275.57[5][6]-
1-(4-Fluorophenyl)-5-chloro-1-oxopentaneAryl Halide VariationC₁₁H₁₂ClFO214.66Br replaced with F
1-(4-Chlorophenyl)-5-chloro-1-oxopentaneAryl Halide VariationC₁₁H₁₂Cl₂O231.12Br replaced with Cl
1-(4-Iodophenyl)-5-chloro-1-oxopentaneAryl Halide VariationC₁₁H₁₂ClIO322.57Br replaced with I
1-(4-Methoxyphenyl)-5-chloro-1-oxopentaneAryl Substituent (EDG)C₁₂H₁₅ClO₂226.70Br replaced with OCH₃ (Electron-Donating Group)
1-(4-Nitrophenyl)-5-chloro-1-oxopentaneAryl Substituent (EWG)C₁₁H₁₂ClNO₃241.67Br replaced with NO₂ (Electron-Withdrawing Group)
1-(4-Bromophenyl)-4-chloro-1-oxobutaneAlkyl Chain VariationC₁₀H₁₀BrClO261.54Pentane chain shortened to butane
1-(4-Bromophenyl)-6-chloro-1-oxohexaneAlkyl Chain VariationC₁₂H₁₄BrClO289.60Pentane chain lengthened to hexane

Structure-Reactivity Relationship Analysis

The chemical reactivity of these compounds is primarily dictated by two electrophilic centers: the carbonyl carbon and the carbon atom bearing the chlorine (C-Cl).[7] The alkyl chloride is significantly more susceptible to nucleophilic substitution (Sₙ2 reaction) than the aryl bromide.[8][9] The reactivity at the C-Cl bond is influenced by electronic effects from the substituted phenyl ring and steric factors related to the alkyl chain.

Hypothetical Mechanism of Action: Covalent Alkylation

A common application for α-haloketones and related structures is as covalent inhibitors of enzymes, where they act as alkylating agents.[10][11] A nucleophilic residue (e.g., Cysteine or Histidine) in an enzyme's active site can attack the electrophilic carbon of the alkyl chloride, leading to the formation of a covalent bond and irreversible inhibition of the enzyme.

G A Enzyme Active Site (with Nucleophile, e.g., Cys-SH) C Initial Non-covalent Binding (Enzyme-Substrate Complex) A->C B Analog Molecule (Ar-CO-(CH₂)₄-Cl) B->C D SN2 Attack (Cys-S⁻ attacks C-Cl) C->D E Transition State D->E Nucleophilic Attack F Covalent Adduct Formed (Enzyme Irreversibly Inhibited) E->F Bond Formation G Cl⁻ Leaving Group E->G Bond Breaking

Caption: Hypothetical mechanism of covalent enzyme inhibition.

Comparative Reactivity Trends

The rate of the Sₙ2 reaction at the C-Cl bond is sensitive to the electronic nature of the substituent on the phenyl ring.

  • Electron-Withdrawing Groups (EWGs) : Substituents like a nitro group (-NO₂) on the para position of the phenyl ring increase the electrophilicity of the carbonyl carbon. This inductive pull of electrons can be transmitted through the molecule, slightly increasing the partial positive charge on the carbon bearing the chlorine, thereby accelerating the rate of nucleophilic attack.[12][13]

  • Electron-Donating Groups (EDGs) : Conversely, substituents like a methoxy group (-OCH₃) donate electron density to the ring, which can slightly decrease the electrophilicity of the reactive carbon center and thus slow down the Sₙ2 reaction rate.[12]

  • Alkyl Chain Length : The reactivity of the alkyl halide is generally highest when the halogen is in the α-position to the carbonyl group due to the strong electron-withdrawing effect of the carbonyl.[8][14] As the distance between the carbonyl group and the halogen increases, this activating effect diminishes.[8] Therefore, 1-(4-Bromophenyl)-4-chloro-1-oxobutane might exhibit slightly different reactivity compared to the 5-chloro-pentane analog, although the effect is less pronounced than for α-haloketones.

Experimental Protocol: In Vitro Reactivity Assay with a Thiol Nucleophile

To quantify the comparative reactivity, a simple in vitro assay using a model thiol nucleophile, such as glutathione (GSH), can be performed. The rate of disappearance of the thiol can be monitored, providing a direct measure of the alkylating potential of each analog.

  • Preparation of Solutions: Prepare stock solutions of each analog in a suitable organic solvent (e.g., DMSO). Prepare a stock solution of glutathione (GSH) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).

  • Reaction Initiation: In a temperature-controlled cuvette or microplate well, add the buffer solution and the GSH stock solution. Allow the solution to equilibrate. Initiate the reaction by adding a small aliquot of the analog stock solution.

  • Monitoring: Monitor the decrease in free thiol concentration over time. This can be achieved using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.

  • Data Analysis: Plot the concentration of the colored product versus time. The initial rate of the reaction can be determined from the slope of this line. By performing the experiment with a constant initial concentration of each analog, their relative reactivities can be directly compared.

Conclusion

This compound is a highly versatile synthetic intermediate, whose utility is amplified by the potential for structural modification. The choice of synthetic route, primarily the Friedel-Crafts acylation, is well-established and adaptable for a range of analogs. Our analysis reveals that the reactivity of the alkyl chloride moiety—a key feature for applications in covalent labeling and drug design—can be systematically tuned by altering the electronic properties of the aromatic ring or the length of the alkyl chain. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively select, synthesize, and utilize these powerful chemical tools in their research and development programs.

References

  • ResearchGate. (2025). Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds. Available at: [Link]

  • Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. The Journal of Organic Chemistry, 68(4), 1594–1596. Available at: [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009-5089. Available at: [Link]

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  • ResearchGate. (2011). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Available at: [Link]

  • Mohamed Rabeek, S., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF 1-(4-CHLORO-PHENYL)-5-PHENYL-PENT-1-EN-3-ONE SUBSTITUTED CHALCONES USING ALDOL CONDENSATION BY H2SO4 / ETOH. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Taylor & Francis Online. (2019). α-halo ketones – Knowledge and References. Available at: [Link]

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A Senior Application Scientist's Guide to the Validation of 1-(4-Bromophenyl)-5-chloro-1-oxopentane Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. Any component of a drug substance that is not the API or an excipient is considered an impurity.[1] These impurities, even at trace levels, can originate from synthesis, degradation, or storage and may pose significant risks to patient health.[1][2] Consequently, regulatory bodies like the FDA and ICH mandate rigorous analytical characterization to detect, identify, and quantify such impurities.[2]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of 1-(4-Bromophenyl)-5-chloro-1-oxopentane, a halogenated aromatic ketone intermediate. While multiple analytical techniques exist, this document will establish why High-Performance Liquid Chromatography (HPLC) is the gold standard for this application and will provide a detailed, self-validating protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1]

The Premier Approach: High-Performance Liquid Chromatography (HPLC)

For a compound like this compound, which is a non-volatile, polar solid, HPLC, particularly in the reverse-phase mode, offers an unparalleled combination of specificity, sensitivity, and precision.[3] Unlike Gas Chromatography (GC), HPLC does not require the analyte to be volatile and thermally stable, thus avoiding potential on-column degradation.[3] Its versatility in handling a wide range of compounds and compatibility with various detectors make it the cornerstone of pharmaceutical quality control.[4]

The principle of this method hinges on the differential partitioning of the analyte and its potential impurities between a non-polar stationary phase (typically a C18 column) and a polar mobile phase. The bromophenyl group provides a strong chromophore, making UV detection a straightforward and sensitive choice for quantification.

Detailed Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed as a self-validating system, where the successful execution of each step provides confidence in the final result. The methodology is grounded in the ICH Q2(R2) guidelines, which provide a harmonized international approach to analytical method validation.[5][6]

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Ultrapure water (18.2 MΩ·cm)

    • Reference Standard: this compound, >99.5% purity.

Chromatographic Conditions
  • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v). Rationale: This ratio provides a good starting point for eluting a moderately non-polar compound like the target analyte. The high organic content ensures a reasonable retention time, while the aqueous component allows for fine-tuning of selectivity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.

  • Detection Wavelength: Determined by UV scan of the reference standard in the mobile phase. A wavelength of 254 nm is a likely candidate due to the aromatic ring.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes, or until all potential impurities have eluted.

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in 25.0 mL of acetonitrile.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase.

  • Sample Solution (e.g., 0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample, dissolve, and dilute to 100.0 mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol (per ICH Q2(R2))

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[6][7] The following parameters must be rigorously assessed.

  • Specificity/Selectivity: This ensures the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[5][7]

    • Protocol: Inject the mobile phase (blank), a solution of the reference standard, and the sample solution. The blank should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the sample chromatogram should be spectrally pure (as determined by DAD analysis) and have no co-eluting peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]

    • Protocol: Prepare a series of at least five standard solutions from the stock solution, covering a range from 50% to 150% of the nominal sample concentration. Inject each concentration in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.

    • Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[8][9]

    • Protocol: The range is confirmed by the linearity, accuracy, and precision data. For a purity assay, this is typically 80% to 120% of the test concentration.

  • Accuracy: The closeness of the test results to the true value.[7]

    • Protocol: Perform a recovery study by spiking a known amount of the analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%), each in triplicate. Calculate the percentage recovery.

    • Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]

    • Repeatability (Intra-assay precision): Inject six replicate preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.[8]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[9]

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]

    • Protocol: These can be determined based on the signal-to-noise ratio (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small changes to the method, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). Assess the impact on the results (e.g., retention time, peak area).

    • Acceptance Criterion: System suitability parameters should remain within acceptable limits, and the results should not be significantly impacted.

Data Interpretation and Visualization

A systematic workflow is crucial for a successful validation.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) SST_Dev Establish System Suitability (Tailing, Plates, Resolution) Dev->SST_Dev Spec Specificity (Peak Purity, No Interference) SST_Dev->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (%RSD ≤ 2.0%) Acc->Prec LOD_LOQ LOD / LOQ (S/N ≥ 3 / S/N ≥ 10) Prec->LOD_LOQ Rob Robustness (Vary Parameters) LOD_LOQ->Rob Report Validation Report Generation Rob->Report Implement Implement for Routine QC Report->Implement

Caption: Workflow for HPLC method validation based on ICH guidelines.

Summary of Typical Validation Data

The following table summarizes the expected performance of the described HPLC method.

Validation ParameterAcceptance CriteriaTypical Performance
Specificity No interference at R_tPass
Linearity (R²) ≥ 0.9990.9998
Range 80-120% of nominal conc.0.08 - 0.12 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.1% - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
LOD S/N ≥ 3~0.05 µg/mL
LOQ S/N ≥ 10~0.15 µg/mL
Robustness System suitability passesPass

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the recommended primary technique, other methods have specific applications in a comprehensive characterization strategy.

Method_Selection Start Need to Analyze This compound Q1 Primary Goal? Start->Q1 Quant Quantitative Purity & Impurity Profile Q1->Quant Quantitation Ident Structural ID of Unknown Impurity Q1->Ident Identification Volatile Screen for Volatile Impurities / Solvents Q1->Volatile Volatiles HPLC HPLC-UV/DAD (Gold Standard for Quantitation) Quant->HPLC LCMS LC-MS (For Identification) Ident->LCMS GCMS GC-MS (For Volatiles) Volatile->GCMS NMR NMR (For Structure Elucidation) LCMS->NMR Confirm Structure

Caption: Decision tree for selecting an analytical method.

Technique Comparison
TechniquePrinciplePros for This AnalyteCons for This Analyte
RP-HPLC with UV/DAD Differential partitioning between a liquid mobile phase and a solid stationary phase.- Ideal for non-volatile, polar compounds.[3]- High precision and accuracy for quantification.[11]- Robust and widely available.- Requires reference standards for impurity quantification.- Less definitive for identifying unknown impurities.
Gas Chromatography-Mass Spec (GC-MS) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass detection.- Excellent for volatile impurities (e.g., residual solvents).[1][3]- High separation efficiency.[3]- Potential for thermal degradation of the analyte.- Sample must be volatile.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of atomic nuclei in a magnetic field.- Does not require reference standards for every impurity.[11]- Provides structural confirmation.[4]- Lower sensitivity compared to HPLC for trace impurities.[11]- Higher equipment cost.
  • HPLC is the superior choice for routine quality control and release testing, providing precise and accurate purity values.

  • GC-MS is a vital complementary technique, specifically for analyzing residual solvents and other volatile organic impurities that are not amenable to HPLC analysis.[1]

  • NMR and LC-MS are powerful tools for characterization during development, used to definitively identify the structure of unknown impurities detected by the primary HPLC method.[1][2]

Conclusion

The validation of purity for a pharmaceutical intermediate like this compound is a non-negotiable aspect of drug development. A well-developed and rigorously validated Reverse-Phase HPLC method, as detailed in this guide, stands as the most reliable, robust, and scientifically sound approach for this purpose. It provides the high degree of accuracy and precision required to meet stringent regulatory standards and ensure the quality of the final drug product. While techniques like GC-MS and NMR are indispensable for a full characterization profile, the validated HPLC method remains the cornerstone for quantitative purity assessment in a quality control environment.

References

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC - NIH. (2025, August 18).
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
  • Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl). Journal of Chemical Health Risks.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.

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A Comparative Guide to the Crystal Structure of 1-(4-bromophenyl)but-3-yn-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating the precise atomic arrangement within a crystalline solid, providing invaluable insights into intermolecular interactions that govern physical and biological properties.[1][2] This guide offers an in-depth analysis of the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one, presenting a detailed experimental protocol and a comparative analysis with related structural motifs. The presence of a bromophenyl group, a carbonyl moiety, and a terminal alkyne makes this compound an interesting subject for studying non-covalent interactions.[3][4]

Experimental Methodology: From Synthesis to Structure Refinement

The successful determination of a crystal structure is contingent upon a meticulous experimental workflow, from obtaining high-quality single crystals to the final refinement of the crystallographic data.

Synthesis and Crystallization

The title compound, 1-(4-bromophenyl)but-3-yn-1-one, was reportedly obtained as a side product during the synthesis of 5-(4-bromophenyl)isoxazole-3-carboxylic acid.[3][4][5]

Synthesis Overview:

  • Reaction: A solution of methyl ester 3 (100 mg, 0.35 mmol), 1N NaOH (3 mL), and methanol (3 mL) was heated to reflux for 3 hours.[3][4]

  • Workup: After cooling, the reaction mixture was neutralized with 3N HCl and extracted with dichloromethane. The combined organic layers were washed with brine and concentrated.[3][4]

  • Purification: The crude product was purified by column chromatography (30% ethyl acetate in petroleum ether) to yield the title compound as a colorless solid.[3][4]

Crystallization Protocol:

High-quality single crystals suitable for X-ray diffraction were obtained through slow evaporation.

  • Solvent Selection: The purified compound was dissolved in ethanol.

  • Evaporation: The solution was left undisturbed at room temperature, allowing for the slow evaporation of the solvent.

  • Crystal Harvesting: Colorless, well-defined crystals were carefully selected for mounting.[3][4]

The choice of a slow evaporation technique is crucial as it allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects and leading to high-quality diffraction data.

Single-Crystal X-ray Diffraction (SCXRD)

The following steps outline the standard procedure for SCXRD analysis of a small organic molecule.

Experimental Workflow for SCXRD:

Intermolecular_Interactions cluster_interactions Dominant Interactions Molecule_A Molecule A (1-(4-bromophenyl)but-3-yn-1-one) CHO C-H···O Hydrogen Bonds Molecule_A->CHO CO_C C=O···C≡C Contacts Molecule_A->CO_C HH H···H Contacts Molecule_A->HH CH_HC C···H/H···C Contacts Molecule_A->CH_HC HBr_BrH H···Br/Br···H Contacts Molecule_A->HBr_BrH Molecule_B Molecule B (Adjacent) Molecule_B->CHO Molecule_B->CO_C Molecule_B->HH Molecule_B->CH_HC Molecule_B->HBr_BrH

Sources

Unveiling the Supramolecular Architecture: A Comparative Guide to Hirshfeld Surface Analysis of 1-(4-bromophenyl)-2,2-dichloroethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, a profound understanding of intermolecular interactions is paramount. These subtle forces govern the macroscopic properties of crystalline solids, including solubility, stability, and bioavailability. This guide provides an in-depth examination of Hirshfeld surface analysis, a powerful computational tool, through the specific lens of 1-(4-bromophenyl)-2,2-dichloroethan-1-one, a halogenated ketone with significant potential as a synthetic building block. We will dissect the insights gleaned from this method and objectively compare its utility against other established computational techniques, offering a comprehensive resource for researchers navigating the complexities of solid-state chemistry.

Introduction: The Significance of Intermolecular Interactions in 1-(4-bromophenyl)-2,2-dichloroethan-1-one

1-(4-bromophenyl)-2,2-dichloroethan-1-one is a member of the α-haloketone class of compounds, which are valuable intermediates in the synthesis of various pharmacologically active molecules and complex organic structures.[1][2] The presence of multiple halogen atoms (bromine and chlorine) and a carbonyl group bestows upon this molecule a rich tapestry of potential non-covalent interactions. Understanding how these molecules arrange themselves in a crystal lattice is crucial for predicting their physical and chemical behavior. Hirshfeld surface analysis offers a visually intuitive and quantitative method to explore these interactions.[3][4]

Hirshfeld Surface Analysis: A Detailed Methodological Walkthrough

Hirshfeld surface analysis is a computational method used to partition crystal space and visualize intermolecular interactions.[3][4] The analysis is typically performed using the CrystalExplorer software, which is freely available for academic use.[5][6][7][8] The process begins with a crystallographic information file (CIF) obtained from single-crystal X-ray diffraction.

Experimental Protocol: Generating Hirshfeld Surfaces and Fingerprint Plots

The following steps outline the typical workflow for a Hirshfeld surface analysis of 1-(4-bromophenyl)-2,2-dichloroethan-1-one using CrystalExplorer:

  • CIF Import: The CIF file for 1-(4-bromophenyl)-2,2-dichloroethan-1-one is loaded into the CrystalExplorer program.[7]

  • Hirshfeld Surface Calculation: The software calculates the Hirshfeld surface, which is defined as the region in space where the electron density of a sum of spherical atoms for the molecule (the promolecule) is greater than or equal to the contributions from all other molecules in the crystal (the procrystal).[9]

  • Mapping of Properties: The generated surface is then mapped with various properties to highlight different aspects of the intermolecular environment. The most common properties are:

    • d_norm (Normalized Contact Distance): This property combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. Red regions on the d_norm surface indicate contacts shorter than the sum of van der Waals radii (close contacts), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts.[9][10]

    • Shape Index and Curvedness: These properties provide information about the shape of the surface, helping to identify complementary "bumps" and "hollows" that are indicative of packing efficiency and specific interactions like π-π stacking.[9]

  • 2D Fingerprint Plots: These plots are two-dimensional histograms of d_i and d_e, providing a quantitative summary of the intermolecular contacts.[11] Each point on the plot corresponds to a specific (d_i, d_e) pair on the Hirshfeld surface, and the color of the point indicates the relative frequency of that pair.[11] Decomposing the fingerprint plot into contributions from specific atom pairs (e.g., H···Cl, H···O) allows for a detailed quantitative analysis of the different types of interactions.[8]

Hirshfeld_Workflow CIF Crystallographic Information File (CIF) CE CrystalExplorer Software CIF->CE HS Hirshfeld Surface Calculation CE->HS Map Property Mapping (d_norm, etc.) HS->Map FP 2D Fingerprint Plot Generation HS->FP Analysis Interaction Analysis & Quantification Map->Analysis FP->Analysis

Caption: Workflow for Hirshfeld surface analysis.

Interpreting the Hirshfeld Surface of 1-(4-bromophenyl)-2,2-dichloroethan-1-one

A study by Gurbanov et al. provides a detailed Hirshfeld surface analysis of 1-(4-bromophenyl)-2,2-dichloroethan-1-one.[1][2][12] Their findings reveal the dominant intermolecular interactions that govern the crystal packing of this molecule.

The analysis shows that the most significant contributions to the crystal packing are from H···Cl/Cl···H (27.5%), H···O/O···H (15.0%), H···Br/Br···H (10.2%), and H···H (9.0%) contacts.[1][12] The d_norm surface would visually represent these interactions as distinct red areas, indicating their close-contact nature. The 2D fingerprint plots provide a quantitative breakdown of these interactions, with characteristic spikes and patterns corresponding to each contact type. For instance, the prominent spikes in the decomposed fingerprint plot for H···Cl contacts would confirm their major role in the supramolecular assembly.

Interaction TypeContribution to Hirshfeld Surface (%)
H···Cl/Cl···H27.5
H···O/O···H15.0
H···Br/Br···H10.2
H···H9.0
Table 1. Quantitative contributions of major intermolecular contacts for 1-(4-bromophenyl)-2,2-dichloroethan-1-one.[1][12]

Comparison with Alternative Methodologies

While Hirshfeld surface analysis is a powerful tool, it is essential to understand its strengths and limitations in the context of other computational methods for analyzing non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding.[13] A key feature of QTAIM is the identification of bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction.[13][14]

Comparison with Hirshfeld Surface Analysis:

FeatureHirshfeld Surface AnalysisQTAIM
Input Data Crystallographic Information File (CIF)Wavefunction file from quantum mechanical calculations
Primary Output 3D surfaces and 2D fingerprint plotsBond critical points and their topological properties
Nature of Analysis Primarily geometric and descriptiveBased on the topology of the electron density, providing a more quantum mechanical description
Key Insights Visual identification and quantification of all intermolecular contactsQuantitative characterization of specific bond paths and interaction strengths
Computational Cost Relatively lowHigher, as it requires a preceding quantum mechanical calculation

For 1-(4-bromophenyl)-2,2-dichloroethan-1-one, a QTAIM analysis would complement the Hirshfeld surface analysis by providing a deeper understanding of the electronic nature of the identified H···Cl, H···O, and H···Br interactions. For example, the positive value of the Laplacian of the electron density at the BCPs would confirm the closed-shell nature of these non-covalent interactions.

Non-Covalent Interaction (NCI) Plots

The Non-Covalent Interaction (NCI) index is a visualization tool that reveals non-covalent interactions in real space.[15][16][17] It is based on the electron density and its reduced density gradient. NCI plots generate isosurfaces that are colored according to the strength and nature of the interaction. Blue surfaces typically indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces denote repulsive steric clashes.[18]

Comparison with Hirshfeld Surface Analysis:

FeatureHirshfeld Surface AnalysisNCI Plots
Visualization Surface of a single molecule, colored by contact distanceIsosurfaces in the space between interacting molecules
Information Provided Quantitative contribution of different contact types to the overall packingQualitative visualization of the spatial extent and nature (attractive vs. repulsive) of interactions
Strengths Excellent for quantifying the relative importance of different interactionsPowerful for visualizing the spatial distribution and nature of interactions, including steric clashes
Limitations Less direct in visualizing the space between moleculesLess quantitative in terms of the contribution of each interaction to the overall crystal packing

An NCI plot for 1-(4-bromophenyl)-2,2-dichloroethan-1-one would show distinct blue isosurfaces in the regions of the H···O and H···Cl hydrogen bonds, green surfaces around the regions of H···H and H···Br contacts, and potentially red areas indicating steric repulsion between bulky atoms.

Comparison cluster_Hirshfeld Hirshfeld Surface Analysis cluster_QTAIM QTAIM cluster_NCI NCI Plots H_Strength Strengths: - Quantitative contact contributions - Visually intuitive surfaces H_Weakness Weaknesses: - Indirect view of interaction space Q_Strength Strengths: - Quantum mechanical basis - Quantitative bond properties Q_Weakness Weaknesses: - Higher computational cost - Less intuitive visualization N_Strength Strengths: - Visualizes interaction space - Differentiates attractive/repulsive N_Weakness Weaknesses: - Less quantitative for packing contributions Topic 1-(4-bromophenyl)-2,2-dichloroethan-1-one Intermolecular Interactions cluster_Hirshfeld cluster_Hirshfeld Topic->cluster_Hirshfeld cluster_QTAIM cluster_QTAIM Topic->cluster_QTAIM cluster_NCI cluster_NCI Topic->cluster_NCI

Caption: Comparison of computational methods for analyzing intermolecular interactions.

Conclusion: An Integrated Approach for a Holistic Understanding

Hirshfeld surface analysis provides an invaluable and accessible method for dissecting the intricate network of intermolecular interactions within the crystal structure of 1-(4-bromophenyl)-2,2-dichloroethan-1-one. Its ability to quantify the contributions of various contacts offers a clear picture of the forces driving the supramolecular assembly. For this particular molecule, the analysis highlights the dominant roles of hydrogen bonding involving the halogen and oxygen atoms.

However, for a truly comprehensive understanding, an integrated approach is recommended. By complementing Hirshfeld surface analysis with the quantum mechanical rigor of QTAIM and the insightful spatial visualization of NCI plots, researchers can gain a multi-faceted and robust understanding of the non-covalent interactions that dictate the properties of crystalline materials. This synergistic approach empowers scientists and drug development professionals to make more informed decisions in the design and optimization of novel molecular systems.

References

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  • Kumar, S., Kumar, R., Sharma, G., & Kant, R. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 654–658. [Link]

  • Betz, R., & Hosten, E. (2012). (E)-1-(4-Bromophenyl)but-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3179. [Link]

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  • Tognetti, V., & Joubert, L. (2013). On the physical nature of halogen bonds: A QTAIM study. ResearchGate. [Link]

  • Gurbanov, A. V., Guseinov, F. I., Samigullina, A. I., Hökelek, T., Hasanov, K. I., Javadzade, T. A., & Belay, A. N. (2021). Syntheses, crystal structures, Hirshfeld surface analyses and crystal voids of 1-(4-bromophenyl)-2,2-dichloroethan-1-one and 2,2-dibromo-1-(p-tolyl)ethan-1-one. ResearchGate. [Link]

  • Spackman, M. A., & McKinnon, J. J. (2002). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (15), 1738-1739. [Link]

  • FOTO, G., & RILEY, K. E. (2015). Assessment of DFT Functionals for QTAIM Topological Analysis of Halogen Bonds with Benzene. The Journal of Physical Chemistry A, 119(21), 5374–5381. [Link]

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A Guide to the Theoretical Investigation of 1-(4-Bromophenyl)-3-chloropropan-1-ol Reactions: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, a deep understanding of reaction mechanisms and kinetics is paramount for the rational design of novel synthetic routes and molecular entities. 1-(4-Bromophenyl)-3-chloropropan-1-ol is a versatile bifunctional molecule with significant potential as a building block in organic synthesis.[1] Its structure, featuring a secondary alcohol, a primary alkyl chloride, and a brominated aromatic ring, suggests a rich and varied reactivity. While experimental studies provide invaluable data, Density Functional Theory (DFT) has emerged as a powerful tool for elucidating complex reaction pathways, transition states, and the subtle energetic factors that govern chemical transformations.

This guide provides a comparative framework for conceptualizing and executing DFT studies on the potential reactions of 1-(4-Bromophenyl)-3-chloropropan-1-ol. In the absence of extensive published DFT literature on this specific molecule, we will draw upon established principles of physical organic chemistry and computational methodologies to outline a robust approach for its theoretical investigation.

I. Synthetic Overview and Key Reactive Sites

1-(4-Bromophenyl)-3-chloropropan-1-ol is typically synthesized via a two-step process: a Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride to form the corresponding ketone, followed by its reduction.[2][3] The resulting molecule possesses multiple reactive centers amenable to a variety of transformations. The primary reactions of interest for computational investigation include:

  • Intramolecular Cyclization: The presence of a nucleophilic alcohol and an electrophilic carbon bearing a chlorine atom within the same molecule sets the stage for an intramolecular Williamson ether synthesis.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone.

  • Nucleophilic Substitution: The chlorine atom can be displaced by a range of nucleophiles.

  • Cross-Coupling Reactions: The bromophenyl moiety can participate in various palladium-catalyzed cross-coupling reactions.

This guide will focus on the intramolecular cyclization as a case study for a detailed DFT investigation, given its high probability and the valuable mechanistic insights that can be gained.

II. A Comparative Framework for DFT Studies of Intramolecular Cyclization

The intramolecular cyclization of 1-(4-Bromophenyl)-3-chloropropan-1-ol, a type of halohydrin reaction, is expected to proceed via an intramolecular SN2 mechanism.[4][5] This reaction is typically promoted by a base, which deprotonates the alcohol to form a more potent nucleophile, the alkoxide.[4][5]

A. Proposed Reaction Mechanism

The generally accepted mechanism involves two key steps:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group, forming an alkoxide intermediate.

  • Intramolecular SN2 Attack: The newly formed alkoxide acts as an intramolecular nucleophile, attacking the carbon atom bonded to the chlorine, displacing the chloride ion and forming a cyclic ether.

Intramolecular Cyclization Mechanism reactant 1-(4-Bromophenyl)-3-chloropropan-1-ol alkoxide Alkoxide Intermediate reactant->alkoxide Deprotonation base Base (e.g., OH⁻) product Cyclic Ether + Cl⁻ alkoxide->product Intramolecular SN2 Attack

Caption: Proposed mechanism for the base-promoted intramolecular cyclization of 1-(4-Bromophenyl)-3-chloropropan-1-ol.

B. Designing a DFT Study: A Methodological Comparison

A comprehensive DFT study of this reaction would involve locating the transition state for the SN2 cyclization step and calculating the activation barrier. The choice of computational parameters is crucial for obtaining accurate and reliable results.

Parameter Common Choices & Rationale Considerations for this System
Functional B3LYP: A widely used hybrid functional, often providing a good balance of accuracy and computational cost for organic reactions. M06-2X: A meta-hybrid functional known for its good performance in calculating non-covalent interactions and reaction barriers.[6] ωB97X-D: A range-separated hybrid functional with dispersion correction, often yielding high accuracy for thermochemistry and kinetics.For a halogenated compound, functionals that accurately describe dispersion and halogen bonding are advantageous.[7][8] A comparative study using B3LYP, M06-2X, and ωB97X-D would provide a robust assessment of the reaction energetics.
Basis Set 6-31G(d): A Pople-style basis set of modest size, suitable for initial geometry optimizations. 6-311+G(d,p): A larger Pople-style basis set with diffuse functions (+) and polarization functions on all atoms, generally providing more accurate energies. def2-TZVP: A triple-zeta valence basis set with polarization, often used for high-accuracy single-point energy calculations.The presence of bromine and chlorine necessitates the use of basis sets that can adequately describe these heavier elements. A common approach is to perform geometry optimizations with a smaller basis set (e.g., 6-31G(d)) followed by single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p) or def2-TZVP) to improve accuracy while managing computational cost.
Solvent Model Polarizable Continuum Model (PCM): An implicit solvent model that represents the solvent as a continuous dielectric medium. SMD (Solvation Model based on Density): Another widely used implicit solvent model.Since the reaction involves the formation of an ionic intermediate (alkoxide) and a charged leaving group (chloride), including solvent effects is critical. A polar aprotic solvent like DMSO or THF would be a reasonable choice to model experimentally relevant conditions.
C. Experimental Protocol: A Hypothetical DFT Workflow

A detailed, step-by-step methodology for a DFT investigation of the intramolecular cyclization is as follows:

  • Model Construction: Build the 3D structures of the reactant (1-(4-Bromophenyl)-3-chloropropan-1-ol), the alkoxide intermediate, the transition state, and the cyclic ether product.

  • Geometry Optimization: Perform geometry optimizations for all species in the gas phase and in the chosen solvent model using the selected DFT functional and basis set.

  • Frequency Calculations: Conduct frequency calculations for all optimized structures to:

    • Confirm that reactants and products are true minima on the potential energy surface (zero imaginary frequencies).

    • Verify that the transition state has exactly one imaginary frequency corresponding to the bond-forming/bond-breaking process.

    • Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Transition State Search: Employ a transition state search algorithm (e.g., QST2, QST3, or Berny optimization with an initial guess) to locate the transition state for the intramolecular SN2 reaction.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations starting from the transition state structure to confirm that it connects the alkoxide intermediate and the product.

  • Energy Profile Construction: Calculate the relative energies of all stationary points (reactant, intermediate, transition state, and product) to construct the reaction energy profile. The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the alkoxide intermediate.

DFT Workflow start Model Construction geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculations geom_opt->freq_calc ts_search Transition State Search freq_calc->ts_search irc_calc IRC Calculations ts_search->irc_calc energy_profile Energy Profile Construction irc_calc->energy_profile end Analysis of Results energy_profile->end

Caption: A typical workflow for a DFT investigation of a reaction mechanism.

III. Conclusion

While specific DFT studies on the reactions of 1-(4-Bromophenyl)-3-chloropropan-1-ol are not yet prevalent in the scientific literature, its chemical structure points towards a rich reactivity that is ripe for computational exploration. By employing a well-chosen combination of DFT functionals, basis sets, and solvent models, researchers can gain profound insights into the mechanisms, kinetics, and thermodynamics of its potential transformations. The intramolecular cyclization presented here serves as a prime example of how DFT can be leveraged to predict reaction outcomes and guide experimental design. This guide provides a foundational framework for such investigations, encouraging a synergistic approach where computational and experimental efforts converge to accelerate discovery in chemical synthesis and drug development.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol.
  • BenchChem. (2025). Elucidation of the Structure of 1-(4-Bromophenyl)-3-chloropropan-1-ol: A Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol.
  • BenchChem. (2025). An In-depth Technical Guide to 1-(4-Bromophenyl)-3-chloropropan-1-ol.
  • National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)-3-chloropropan-1-one. PubChem.
  • Gani, T. Z., & Kulik, H. J. (2024). Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. Chemistry – A European Journal.
  • ResearchGate. (n.d.).
  • MDPI. (2022). Experimental and Theoretical DFT Investigations in the[3][9]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones.

  • National Center for Biotechnology Information. (2023).
  • The Organic Chemistry Tutor. (2017, February 14).
  • Chemistry LibreTexts. (2022, September 13).
  • Pearson+. (2015, April 28). The mechanism of how halohydrins make epoxides via intramolecular SN2 [Video]. YouTube.
  • Odesa I. I. Mechnykov National University. (n.d.). Synthesis, experimental and theoretical spectra, electronic and medicinal properties of 3-(3-(4-chlorophenyl)-1-phenyl-….
  • Odesa I. I. Mechnykov National University. (n.d.). Synthesis, experimental and theoretical spectra, electronic and medicinal properties of 3-(3-(4-chlorophenyl)-1-phenyl-….
  • National Center for Biotechnology Information. (2018). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one.
  • MDPI. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions.
  • National Center for Biotechnology Information. (2012). Investigation of H-bonding and halogen-bonding effects in dichloroacetic acid: DFT calculations of NQR parameters and QTAIM analysis.

Sources

A Comparative Guide to 5-Chloro-4-((substituted phenyl)amino)pyrimidine based Histone Deacetylase (HDAC) Inhibitors: A SAR-Focused Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, research-level comparison of a series of novel histone deacetylase (HDAC) inhibitors based on the 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold. We will dissect the structure-activity relationships (SAR) of these compounds, offering field-proven insights into the experimental choices and presenting supporting data to guide future drug discovery and development efforts in epigenetic cancer therapy.

Introduction: The Rationale for Targeting HDACs with Novel Scaffolds

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to a more compact chromatin structure and transcriptional repression.[1] In various cancers, HDACs are often overexpressed or aberrantly recruited, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[1] Consequently, HDAC inhibitors have emerged as a validated and promising class of anti-cancer agents.[1][2][3]

The classical pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker region, and a "cap" group that interacts with the surface of the enzyme's active site tunnel.[1] The diversity and structural modifications of the cap group are crucial for achieving isoform selectivity and improving the pharmacological properties of the inhibitors. The 5-chloro-4-((substituted phenyl)amino)pyrimidine moiety, a structure prevalent in successful anaplastic lymphoma kinase (ALK) inhibitors, presents an intriguing cap group for the design of novel HDAC inhibitors with potential for enhanced efficacy, particularly against solid tumors.[1]

This guide focuses on a series of 22 novel HDAC inhibitors incorporating this pyrimidine-based cap, systematically exploring how substitutions on the phenyl ring and modifications of the linker region impact their inhibitory activity and selectivity against Class I HDACs (HDAC1, 2, and 3) and the Class IIb HDAC6.

Structure-Activity Relationship (SAR) Analysis

The core structure of the investigated compounds consists of the 5-chloro-4-((substituted phenyl)amino)pyrimidine cap group, a linker, and a hydroxamic acid zinc-binding group. The SAR analysis reveals critical insights into the structural requirements for potent and selective HDAC inhibition.

The Core Scaffold

The fundamental structure of the analyzed HDAC inhibitors is depicted below. The key points of modification for the SAR study are the substituent 'R' on the phenyl ring of the cap group and the nature of the linker.

Core_Scaffold cluster_Cap Cap Group cluster_Linker Linker cluster_ZBG Zinc-Binding Group (ZBG) pyrimidine Pyrimidine chloro Cl pyrimidine->chloro amino NH pyrimidine->amino linker Linker Moiety pyrimidine->linker Connection phenyl Phenyl R R phenyl->R amino->phenyl zbg Hydroxamic Acid (-CONHOH) linker->zbg Connection

Caption: Core pharmacophoric elements of the 5-chloro-4-((substituted phenyl)amino)pyrimidine HDAC inhibitors.

Impact of Phenyl Ring Substituents

The substitution pattern on the phenyl ring of the cap group significantly influences HDAC inhibitory activity. A systematic evaluation of various substituents at different positions reveals the following key trends:

  • Small, Electron-Donating Groups are Favorable: The presence of small groups, particularly methoxy (-OCH3) substitutions, was found to be beneficial for HDAC inhibitory activity.[1][2][3] This suggests that these groups may engage in favorable interactions with the amino acid residues at the rim of the HDAC active site.

  • Positional Isomers Matter: The position of the substituent on the phenyl ring has a marked effect on potency. For instance, moving a methoxy group from the para to the meta or ortho position can lead to variations in inhibitory activity, highlighting the specific spatial requirements of the enzyme's binding pocket.

The Role of the Linker

The linker region, which connects the cap group to the zinc-binding group, also plays a crucial role in determining the overall activity and selectivity of the inhibitors. In the studied series, phenylpiperazine and pyrimidinylpiperazine moieties were employed as linkers.[1] The introduction of a pyrimidine ring within the linker of the most potent compound, L20, suggests that this modification contributes favorably to its high inhibitory activity.[1]

Comparative Performance: A Data-Driven Analysis

The following table summarizes the in vitro inhibitory activities (IC50 values) of key compounds from the series against HDAC1, HDAC2, HDAC3, and HDAC6. This allows for a direct comparison of their potency and isoform selectivity.

CompoundR-GroupLinker TypeHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)
L20 4-OCH3Pyrimidinylpiperazine0.6842.5480.217>1000
Other Analogs..................

Note: The complete dataset for all 22 compounds can be found in the primary literature.[1]

From this data, several key observations can be made:

  • Compound L20 as the Lead: Compound L20, featuring a 4-methoxy substituent on the phenyl ring and a pyrimidinylpiperazine linker, emerged as the most potent and selective inhibitor in the series.[1][2][3]

  • Class I Selectivity: L20 exhibits significant selectivity for Class I HDACs (HDAC1, 2, and 3) over the Class IIb HDAC6, with an IC50 value greater than 1000 µM for HDAC6.[1][2][3] This isoform selectivity is a desirable trait, as it may lead to a more favorable therapeutic window and reduced off-target effects.

  • Potent HDAC3 Inhibition: Notably, L20 displays the highest potency against HDAC3 (IC50 = 0.217 µM), suggesting it may have therapeutic potential in cancers where HDAC3 is a key driver of disease progression.[1]

Experimental Protocols: Ensuring Scientific Integrity

The following are detailed, step-by-step methodologies for the key experiments conducted in the evaluation of these HDAC inhibitors. Adherence to these protocols is essential for reproducible and reliable results.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDAC isoforms in the presence of inhibitors.

Workflow Diagram:

HDAC_Assay_Workflow A 1. Compound Preparation (Serial Dilution) B 2. Reaction Mixture (HDAC Enzyme, Assay Buffer, Fluorogenic Substrate) A->B Add to wells C 3. Incubation (37°C) B->C D 4. Add Developer (e.g., Trypsin) C->D E 5. Second Incubation (37°C) D->E F 6. Fluorescence Reading (Excitation/Emission) E->F G 7. Data Analysis (IC50 Calculation) F->G HDACi_Mechanism HDACi 5-Chloro-4-((substituted phenyl)amino)pyrimidine HDAC Inhibitor (e.g., L20) HDAC HDACs (e.g., HDAC1, 3) HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin TSG Tumor Suppressor Gene (TSG) Expression Chromatin->TSG CellCycle Cell Cycle Arrest (G0/G1 Phase) TSG->CellCycle Apoptosis Apoptosis TSG->Apoptosis

Caption: Proposed mechanism of action for the pyrimidine-based HDAC inhibitors.

Conclusion and Future Directions

The SAR analysis of this series of 5-chloro-4-((substituted phenyl)amino)pyrimidine-based HDAC inhibitors has successfully identified a promising lead compound, L20, with potent, Class I-selective inhibitory activity and significant antiproliferative effects against cancer cell lines. The key takeaways for researchers in the field are:

  • The 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold is a viable and promising cap group for the design of novel HDAC inhibitors.

  • Small, electron-donating substituents on the phenyl ring, particularly a methoxy group at the 4-position, enhance inhibitory activity.

  • The linker region offers a critical point for optimization, with the pyrimidinylpiperazine linker in L20 contributing to its superior performance.

Future research should focus on further optimization of the L20 scaffold to enhance its potency, selectivity, and pharmacokinetic properties. This could involve exploring a wider range of substituents on the phenyl ring and modifications to the linker to fine-tune the compound's interaction with specific HDAC isoforms. In vivo studies are also warranted to evaluate the efficacy and safety of these promising inhibitors in preclinical cancer models.

References

  • Zhang, L., Chen, Y., Li, F., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1918–1927. [Link]

  • PubMed. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Center for Biotechnology Information. [Link]

  • Kabale University Library. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Kabale University Library Catalog. [Link]

  • National Institutes of Health. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Library of Medicine. [Link]

Sources

A Comparative In Silico Analysis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs as Potential Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of a series of novel 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, focusing on their potential as anticancer agents through in silico evaluation. We will dissect the molecular docking, pharmacokinetic predictions, and structure-activity relationships of these compounds, contextualizing their performance against other known tubulin inhibitors. This document is intended for researchers and professionals in medicinal chemistry and drug development seeking to understand the computational rationale behind the design and evaluation of new therapeutic candidates.

The Strategic Imperative for Novel Anticancer Agents

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antifungal, and antiviral properties.[1][2] Its synthetic accessibility and capacity for substitution at multiple positions allow for the fine-tuning of steric and electronic properties to achieve desired pharmacological effects.[3]

A primary target in cancer chemotherapy is the microtubule network, a critical component of the cellular cytoskeleton responsible for maintaining cell structure and enabling mitosis.[4][5] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making tubulin, the protein subunit of microtubules, an attractive target for anticancer drug development.[4][6] Agents that bind to tubulin, such as the well-known combretastatins, inhibit its polymerization, demonstrating potent cytotoxic effects.[7] The focus of this guide is a novel series of 1,2,4-triazole analogs designed to act as tubulin polymerization inhibitors.[8]

The Rationale for In Silico Assessment in Drug Discovery

Before committing to resource-intensive synthesis and biological testing, in silico (computational) methods provide an indispensable toolkit for triaging and prioritizing drug candidates. This approach accelerates the discovery pipeline by offering predictive insights into a compound's potential efficacy and safety.

  • Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (the drug candidate) within the active site of a target protein.[9] By calculating a binding energy score (typically in kcal/mol), we can quantitatively compare the potential of different analogs to interact with the target. A more negative score generally indicates a more favorable binding interaction. This allows for the rationalization of structure-activity relationships (SAR), guiding the design of more potent molecules.[8][10]

  • ADMET Profiling: A compound's therapeutic success depends not only on its biological activity but also on its pharmacokinetic properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction models evaluate key physicochemical parameters to forecast a compound's behavior in the body.[2][8] A critical component of this is assessing compliance with frameworks like Lipinski's Rule of Five, which helps predict oral bioavailability.[11] Early identification of poor ADMET properties allows for structural modifications to improve a compound's drug-likeness.

The following diagram illustrates a typical in silico workflow for evaluating potential drug candidates.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_evaluation Evaluation Stage ligand_prep Ligand Preparation (Energy Minimization) docking Molecular Docking (Predict Binding Affinity & Pose) ligand_prep->docking admet ADMET Prediction (Pharmacokinetics & Toxicity) ligand_prep->admet protein_prep Protein Preparation (PDB ID: 5LYJ) (Remove Water, Add Hydrogens) protein_prep->docking sar Structure-Activity Relationship (SAR) Analysis docking->sar admet->sar hit_id Hit Identification & Lead Optimization sar->hit_id

Caption: A generalized workflow for the in silico evaluation of drug candidates.

Core Subject Analysis: 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

A recent study detailed the synthesis and evaluation of ten novel 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (designated 4a-j ).[1][8] These compounds were specifically designed as potential anticancer agents targeting the combretastatin A-4 binding site on tubulin (PDB ID: 5LYJ).[2][8]

Molecular Docking Performance

The entire series (4a-j ) was docked into the colchicine binding site of tubulin. The binding affinities were found to be favorable, with docking scores ranging from -6.502 to -8.341 kcal/mol, indicating a strong potential for interaction with the target protein.[2][8] A lower binding energy suggests a more stable ligand-protein complex.

The comparative docking scores and key interactions of the most potent analogs are summarized below.

Compound IDN-aryl SubstituentBinding Affinity (kcal/mol)Key Interactions (with Tubulin Residues)
4j 2,5-dichlorophenyl-8.341Halogen bond with Lys254
4i 2,4-dichlorophenyl-8.149H-bond with Asn258; Halogen bond with Lys254
4h 3,4-dichlorophenyl-8.025Halogen bond with Lys254
4e 4-bromophenyl-7.994Halogen bond with Lys254
4b 4-chlorophenyl-7.881Halogen bond with Lys254
4f 2-methoxyphenyl-7.011H-bond with Asn101
4a 4-fluorophenyl-6.998Halogen bond with Val238
4c 4-methylphenyl-6.883Pi-Alkyl with Val238, Ala316
4g 2-methoxyphenyl-6.815H-bond with Ser315
4d 4-methoxyphenyl-6.502H-bond with Asn258

Data synthesized from studies by Ali et al. (2023).[8][10]

Structure-Activity Relationship (SAR) Insights: The docking results reveal a clear SAR trend. The presence and position of halogen substituents on the N-aryl ring significantly enhance binding affinity.

  • Dichlorinated Analogs: Compounds with two chlorine atoms (4h, 4i, 4j ) consistently demonstrated the lowest binding energies (strongest affinity). This is likely due to the formation of favorable halogen bonds with residues like Lys254 in the binding pocket.[8]

  • Monohalogenated Analogs: Analogs with a single bromine (4e ) or chlorine (4b ) atom also showed strong binding, outperforming non-halogenated or methoxy-substituted analogs.

  • Lead Compound: Compound 4i emerged as a particularly promising candidate. In addition to a strong binding score (-8.149 kcal/mol), it formed a crucial hydrogen bond with the residue Asn258, an interaction that can significantly contribute to binding stability.[2][8]

The following diagram illustrates the key interactions of the lead compound 4i within the tubulin binding site.

G cluster_tubulin Tubulin Colchicine Binding Site cluster_ligand Ligand 4i Asn258 Asn258 Lys254 Lys254 Other_Residues Hydrophobic Pocket (Val238, Ala316 etc.) Triazole_NH Triazole NH Triazole_NH->Asn258 Hydrogen Bond Aryl_Cl1 Aryl Chlorine (pos 2) Aryl_Cl2 Aryl Chlorine (pos 4) Aryl_Cl2->Lys254 Halogen Bond Bromophenyl Bromophenyl Ring Bromophenyl->Other_Residues Hydrophobic Interaction

Caption: Key interactions of compound 4i in the tubulin binding site.

Comparative ADMET Profile

The drug-likeness and pharmacokinetic properties of the analogs were predicted using SwissADME and ProTox-II software.[2][8] Encouragingly, all ten compounds (4a-j ) were predicted to have favorable ADMET profiles.

ParameterPrediction for Analogs 4a-jSignificance in Drug Development
Lipinski's Rule of Five 0 violationsSuggests good potential for oral bioavailability.[8]
GI Absorption HighIndicates the compounds are likely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeation NoDesirable for many systemic anticancer agents to minimize central nervous system side effects.
CYP450 Inhibition Predicted inhibitors of CYP1A2, CYP2C19, CYP2C9Highlights potential for drug-drug interactions that must be considered in further development.
Predicted Toxicity (LD50) 440-500 mg/kg (Class IV)Classifies the compounds as having low acute toxicity.[8][10]

Data synthesized from studies by Ali et al. (2023).[8][10]

The entire series demonstrates a consistent and promising ADMET profile. The structural modifications on the N-aryl ring did not negatively impact key drug-like properties, such as oral bioavailability predictions. This consistency is a significant advantage, suggesting that the scaffold is robust and that optimization can focus primarily on enhancing potency (binding affinity) without compromising pharmacokinetics.

Performance vs. Alternatives: A Comparative Outlook

To contextualize the performance of the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine series, it is useful to compare their in silico results with those of other known tubulin inhibitors. While direct comparison of docking scores across different studies can be challenging due to variations in software and protocols, the general range of binding affinities provides a valuable benchmark.

Compound Class / ExampleTarget SiteReported Binding Affinity Range (kcal/mol) or Activity
5-(3-Bromophenyl)-1,2,4-triazoles (4a-j) Tubulin (Colchicine)-6.5 to -8.3 [8]
Combretastatin A4 (CA4) Analogs Tubulin (Colchicine)Reported IC50 values in the low micromolar range; docking studies show strong affinity.[7]
Other 1,2,4-Triazole Derivatives Tubulin-6.2 to -7.5[4]
Quinolone-Triazole Hybrids Various (VEGFR-2, etc.)High predicted binding affinities for various cancer targets.[12]
Indolyl 1,2,4-Triazole Derivatives CDK4/6IC50 values as low as 0.049 µM.[13]

The target analogs (4a-j ) exhibit binding affinities that are not only internally consistent but also competitive with other classes of 1,2,4-triazole derivatives investigated as anticancer agents.[4][8] The superior scores of the dichlorinated analogs, particularly 4i and 4j , place them at the upper end of predicted potency for this scaffold, justifying their selection as lead candidates for further preclinical development.

Detailed Experimental Protocols (In Silico)

For scientific integrity and reproducibility, the foundational in silico protocols are described below.

Molecular Docking Protocol
  • Protein Preparation:

    • The 3D crystal structure of the target protein (tubulin) is obtained from the Protein Data Bank (PDB; e.g., ID: 5LYJ).[8]

    • All non-essential water molecules and co-crystallized ligands are removed from the PDB file.

    • Polar hydrogen atoms and Kollman charges are added to the protein structure using software like AutoDock Tools.

    • The prepared protein structure is saved in the PDBQT file format, ready for docking.

  • Ligand Preparation:

    • The 2D structures of the analogs (4a-j ) are drawn using chemical drawing software (e.g., ChemDraw).

    • The 2D structures are converted to 3D structures and their energy is minimized using a force field (e.g., MMFF94) to obtain a stable conformation.

    • Gasteiger charges are computed, and rotatable bonds are defined. The final structures are saved in the PDBQT format.

  • Grid Generation and Docking Execution:

    • A grid box is defined around the active site of the target protein (e.g., the combretastatin binding site). The grid box dimensions must be large enough to encompass the entire binding pocket.

    • Molecular docking is performed using software like AutoDock Vina. The software systematically samples different conformations and orientations of the ligand within the grid box.

    • The Lamarckian Genetic Algorithm is commonly employed to search for the best binding pose.[8]

  • Analysis of Results:

    • The results are ranked based on the calculated binding affinity scores.

    • The top-ranked poses are visualized using software like PyMOL or Discovery Studio to analyze key molecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and protein residues.

ADMET Prediction Protocol
  • Structure Input: The simplified molecular-input line-entry system (SMILES) strings for each analog are generated.

  • Web Server Submission: The SMILES strings are submitted to online ADMET prediction servers like SwissADME and ProTox-II.[2][8]

  • Parameter Calculation: The servers automatically calculate a wide range of parameters, including:

    • Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).

    • Pharmacokinetics: GI absorption, BBB permeation, Cytochrome P450 (CYP) enzyme inhibition.

    • Drug-Likeness: Compliance with Lipinski's Rule of Five and other filters.

    • Toxicity: Predicted LD50 values and toxicity class.

  • Data Compilation and Analysis: The output data is compiled into tables for comparative analysis, allowing for the identification of candidates with the most promising drug-like properties.

Conclusion and Future Outlook

The in silico investigation of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs has successfully identified a series of potent tubulin inhibitors with excellent drug-like properties. The structure-activity relationship analysis clearly indicates that dichlorination of the N-aryl ring, as seen in compounds 4i and 4j , is a highly effective strategy for enhancing binding affinity to the colchicine site of tubulin.[8][10] The lead compound, 4i , is particularly noteworthy due to its combination of a strong docking score and the formation of a key hydrogen bond with Asn258.

Furthermore, the entire series exhibits a favorable and consistent ADMET profile, with high predicted GI absorption and low toxicity, bolstering their potential as viable drug candidates.[8] This computational guide validates the therapeutic potential of this scaffold and provides a strong rationale for advancing the lead compounds to in vitro and in vivo biological testing to confirm their anticancer activity.

References

  • Anonymous. (n.d.). Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. ijcrcps. Available at: [Link]

  • Anonymous. (n.d.). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. PMC - NIH. Available at: [Link]

  • Anonymous. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]

  • Ali, M. J., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC - NIH. Available at: [Link]

  • Anonymous. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. Semantic Scholar. Available at: [Link]

  • Anonymous. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Semantic Scholar. Available at: [Link]

  • Anonymous. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs. PubMed. Available at: [Link]

  • Anonymous. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Publications. Available at: [Link]

  • Anonymous. (2020). In silico Investigations of the Mode of Action of Novel Colchicine Derivatives Targeting β-Tubulin Isotypes: A Search for a Selective and Specific β-III Tubulin Ligand. Frontiers. Available at: [Link]

  • Anonymous. (n.d.). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Publishing. Available at: [Link]

  • Turky, A., et al. (2020). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. PubMed. Available at: [Link]

  • Anonymous. (n.d.). In Silico Evaluation of Quinolone–Triazole and Conazole–Triazole Hybrids as Promising Antimicrobial and Anticancer Agents. PMC - PubMed Central. Available at: [Link]

  • Anonymous. (n.d.). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Bentham Science. Available at: [Link]

  • Mohammadi, F., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC - NIH. Available at: [Link]

  • Omar, A. M., et al. (2017). Synthesis, antiproliferative, anti-tubulin activity, and docking study of new 1,2,4-triazoles as potential combretastatin analogues. PubMed. Available at: [Link]

  • Magar, S., et al. (2025). Designing, In Silico Screening and Molecular Docking Studies of Some Novel 5-(4-Bromophenyl)-N-Ethyl-1,3,4-Thiadiazol-2-Amine Derivatives Targeting EGFR Kinase. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Anonymous. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Isaicheva, K. K., & Kaplaushenko, A. H. (2025). Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. Current issues in pharmacy and medicine: science and practice. Available at: [Link]

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  • Anonymous. (n.d.). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. PMC - PubMed Central. Available at: [Link]

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A Comparative Guide to the Anticancer Potential of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutic agents to combat cancer has led researchers to explore diverse chemical scaffolds. Among these, the 1,2,4-triazole nucleus has emerged as a "privileged structure" in medicinal chemistry due to its unique physicochemical properties, metabolic stability, and capacity for diverse biological activities.[1][2] This guide provides an in-depth analysis of a specific series of these compounds: the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. We will objectively compare the anticancer performance of various analogs within this series, supported by experimental data from in vitro screenings and in silico predictions, to provide a clear perspective for researchers in drug discovery and development.

Rationale and Synthetic Strategy

The design of these analogs is rooted in the established success of other 1,2,4-triazole-containing anticancer drugs like letrozole and anastrozole.[3][4] The core hypothesis is that the 1,2,4-triazole ring acts as a potent pharmacophore, capable of crucial interactions with biological targets, while the substituted aryl rings allow for the fine-tuning of the molecule's steric and electronic properties to optimize activity and selectivity.[2][5]

The synthesis of the target 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs (designated as 4a-j ) is achieved through a robust and efficient three-step process, commencing from readily available substituted anilines.[6][7] This multi-step synthesis offers the flexibility to introduce a variety of aryl substituents, enabling a systematic investigation of structure-activity relationships (SAR).

Experimental Protocol: General Synthesis

Step 1: Synthesis of Substituted Phenyl Urea (2a-j)

  • Dissolve the appropriate substituted aniline (1a-j ) in glacial acetic acid.

  • Add a solution of sodium cyanate (NaCNO) in water to the mixture.

  • Stir the reaction mixture at room temperature for approximately 30 minutes.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter, wash with water, and dry the precipitate to yield the corresponding substituted phenyl urea intermediate.

Step 2: Synthesis of N-(substituted phenyl)hydrazine carboxamide (3a-j)

  • Reflux the phenyl urea intermediate (2a-j ) with hydrazine hydrate in ethanol for 24 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash with cold ethanol and dry to obtain the hydrazine carboxamide intermediate.

Step 3: Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4a-j)

  • Dissolve equimolar amounts of the N-(substituted phenyl)hydrazine carboxamide intermediate (3a-j ) and 3-bromobenzonitrile in n-butanol.

  • Add potassium carbonate (K2CO3) as a base.

  • Heat the mixture to 120°C and stir for 8-10 hours.

  • After completion (monitored by TLC), cool the reaction mixture and pour it into ice-cold water.

  • Collect the resulting solid by filtration, wash with water, and purify by recrystallization from ethanol to obtain the final product.[6]

Characterization of the final compounds is typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and ESI-MS, alongside elemental analysis.[6]

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Hydrazine Carboxamide Synthesis cluster_2 Step 3: Triazole Ring Cyclization A Substituted Aniline (1a-j) C Substituted Phenyl Urea (2a-j) A->C B NaCNO, Acetic Acid B->C E N-(substituted phenyl)hydrazine carboxamide (3a-j) C->E Reflux D Hydrazine Hydrate, Ethanol D->E H 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4a-j) E->H Heat (120°C) F 3-Bromobenzonitrile F->H G K2CO3, n-Butanol G->H

Caption: Synthetic workflow for 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.

Comparative In Vitro Anticancer Activity

The synthesized analogs (4a-j ) were evaluated for their anticancer activity by the National Cancer Institute (NCI) against a panel of approximately 58 human cancer cell lines, organized into nine subpanels representing different cancer types.[6][8] The screening was performed at a single dose of 10 µM (10-5 M), and the activity is reported as Percent Growth Inhibition (PGI).[7]

The results reveal that while most compounds showed modest activity, a few analogs demonstrated significant and selective anticancer effects against specific cell lines.[6]

CompoundN-aryl SubstitutionMost Sensitive Cell LinePGI (%)Mean Growth Percent (GP)
4a 4-Fluorophenyl--100.19
4c p-Tolyl--100.16
4e 2-ChlorophenylSNB-75 (CNS Cancer) 41.25 99.19
4f o-Tolyl--100.26
4g 2-Methoxyphenyl--100.22
4i 2,4-Dichlorophenyl SNB-75 (CNS Cancer) 38.94 97.48
UO-31 (Renal Cancer)30.14
CCRF-CEM (Leukemia)26.92
EKVX (Non-Small Cell Lung)26.61
OVCAR-5 (Ovarian Cancer)23.12

Data synthesized from the primary literature.[6][8]

Analysis of Performance:
  • Lead Compounds: Analogs 4e and 4i emerged as the most promising candidates from this series.[6][8] Compound 4e , with a 2-chloro substitution, exhibited the highest single-line PGI of 41.25% against the CNS cancer cell line SNB-75.[8]

  • Broadest Activity: Compound 4i , bearing a 2,4-dichloro substitution, showed the best overall activity profile, indicated by the lowest mean growth percent (97.48).[6] It demonstrated notable growth inhibition against five different cancer cell lines, suggesting a broader spectrum of activity compared to its sister analogs.[8]

  • Structure-Activity Relationship (SAR): The data suggests a strong dependence of anticancer activity on the nature and position of substituents on the N-aryl ring. The presence of electron-withdrawing chloro groups, particularly at the ortho and para positions (as in 4i ), appears to be beneficial for activity. This contrasts with analogs having electron-donating groups (like methyl in 4c and 4f ) or a single fluoro group (4a ), which were largely inactive.

Proposed Mechanism of Action: Tubulin Inhibition

A primary molecular target for many successful anticancer agents is the protein tubulin.[2][9] Microtubules, dynamic polymers of tubulin, are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. Disruption of microtubule dynamics leads to mitotic arrest and, ultimately, apoptosis (programmed cell death).

In silico molecular docking studies were performed to elucidate the likely mechanism of action for these triazole analogs. The compounds were docked into the colchicine binding site of β-tubulin (PDB ID: 5LYJ), a site also occupied by the potent tubulin inhibitor combretastatin A-4.[6][7]

Molecular Docking Insights:
  • Favorable Binding: All synthesized analogs showed favorable binding affinities, ranging from -6.502 to -8.341 kcal/mol.[6]

  • Key Interactions: The most active compound, 4i , exhibited a strong binding affinity of -8.149 kcal/mol.[6] Its stability within the binding pocket is attributed to a crucial hydrogen bond interaction between the triazole ring's amino group and the side chain of the amino acid residue Asn258.[6] Halogen bonds and other electrostatic interactions also contribute to the binding.

  • Causality: This strong interaction within the colchicine binding site suggests that the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs likely exert their anticancer effect by inhibiting tubulin polymerization. This disruption of the microtubule network would arrest cancer cells in the G2/M phase of the cell cycle, preventing proliferation and inducing apoptosis.

G cluster_0 Mechanism of Action A Triazole Analog (e.g., 4i) B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Failure D->E F Cell Cycle Arrest at G2/M Phase E->F G Apoptosis (Programmed Cell Death) F->G H Anticancer Effect G->H

Caption: Proposed mechanism via tubulin polymerization inhibition.

ADME and Toxicity Prediction

For any potential drug candidate, early assessment of its pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicity is crucial. In silico predictions for the triazole analogs (4a-j ) were performed using SwissADME and ProTox-II software.[6]

  • Drug-Likeness: All ten compounds were predicted to adhere to Lipinski's rule of five, indicating good potential for oral bioavailability.[4]

  • Toxicity Profile: The predicted LD50 values for all analogs fell between 440 and 500 mg/kg, classifying them as Class IV toxicity agents (harmful if swallowed).[4] This suggests a relatively safe initial toxicity profile, warranting further investigation.

Conclusion and Future Directions

The 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine scaffold represents a promising starting point for the development of novel anticancer agents. This comparative guide highlights two lead compounds, 4e (N-(2-chlorophenyl)) and particularly 4i (N-(2,4-dichlorophenyl)), which demonstrate significant growth inhibitory activity against several cancer cell lines, most notably the CNS cancer line SNB-75.[6]

The likely mechanism of action is the inhibition of tubulin polymerization, a clinically validated strategy for cancer therapy.[6][7] The favorable in silico ADME and toxicity profiles further strengthen the case for their continued development.

Future research should focus on:

  • SAR Optimization: Synthesizing a broader range of analogs with different halogen substitutions and other functional groups to further refine the structure-activity relationship and enhance potency.

  • Five-Dose Screening: Subjecting the lead compounds (4e and 4i ) to the NCI's more comprehensive five-dose screening to determine their IC50 values (the concentration required to inhibit 50% of cell growth).

  • In Vitro Mechanistic Studies: Performing cell-based assays (e.g., cell cycle analysis, immunofluorescence staining of microtubules, apoptosis assays) to experimentally validate the proposed tubulin inhibition mechanism.

  • In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and safety.

This systematic approach could pave the way for the development of a new class of potent and selective 1,2,4-triazole-based anticancer drugs.

References

  • Ansari, M.J., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6936. [Link]

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  • Bakholdina, A.S., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino-1,2,3-triazoles with (Het)aryl Halides. Molecules. [Link]

  • Alam, M.A., et al. (2019). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. Journal of Pharmacy and Pharmacology. [Link]

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  • Nosova, E.V., et al. (2022). Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[1][6][8]triazolo[4,3-c]quinazolines. Russian Chemical Bulletin. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Bromophenyl)-5-chloro-1-oxopentane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(4-Bromophenyl)-5-chloro-1-oxopentane. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document moves beyond a simple checklist, explaining the causality behind each step to ensure every protocol is a self-validating system for safety and environmental stewardship.

Compound Profile and Hazard Analysis

Understanding the specific chemical and toxicological properties of this compound is the critical first step in establishing a safe disposal plan. Its structure, containing both bromine and chlorine atoms on an organic backbone, places it firmly in a specific regulatory class with distinct disposal requirements.

Chemical Identity and Properties:

PropertyValueSource
Chemical Name This compound[1]
CAS Number 54874-12-3[1]
Molecular Formula C₁₁H₁₂BrClO[1][2]
Molecular Weight 275.57 g/mol [1][2]
Physical Form Expected to be a liquid or low-melting solid[2]
Structural Class Halogenated Aromatic Ketone[2]
  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[3]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[3]

  • Combustibility: The substance is likely a combustible liquid.[3]

  • Incompatibility: It is incompatible with strong oxidizing agents and strong bases.[3]

This hazard profile dictates the stringent handling and segregation protocols outlined below.

Regulatory Framework: The Halogenated Organic Waste Stream

Due to the presence of carbon-halogen bonds (C-Br and C-Cl), this compound is classified as a halogenated organic compound .[4][5] According to the U.S. Environmental Protection Agency (EPA) and parallel international bodies, halogenated organic wastes cannot be disposed of via sanitary sewer systems or mixed with non-halogenated solvent waste.

The primary reason for this strict segregation is the disposal method. Halogenated wastes are typically managed via high-temperature incineration at specialized, licensed hazardous waste disposal facilities.[4][6] Improper mixing can lead to the formation of dioxins and other persistent organic pollutants if incinerated under suboptimal conditions. Therefore, adherence to the correct waste stream is a matter of regulatory compliance and environmental protection.

Pre-Disposal Operations and Safety

Before generating the first drop of waste, a robust safety framework must be in place.

Personal Protective Equipment (PPE)

Based on the anticipated hazards, the following minimum PPE is required when handling this compound and its waste:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[7]

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber, Neoprene). Always check the glove manufacturer's compatibility chart and inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat. Flame-retardant clothing may be required if large quantities are handled.

  • Ventilation: All handling and waste consolidation should occur inside a certified chemical fume hood to minimize inhalation exposure.[8]

Engineering Controls and Spill Management
  • Designated Work Area: All work with this compound should be performed in a designated area.

  • Spill Kit: An accessible spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), a sealed container for spill debris, and waste labels must be available. Do not use combustible materials like paper towels to absorb the initial spill.

Step-by-Step Waste Disposal Protocol

This protocol ensures that waste containing this compound is collected, stored, and disposed of in a manner that is safe, compliant, and logical.

Step 1: Waste Segregation This is the most critical step. Immediately segregate all waste streams containing this compound.

  • DO: Collect in a designated "Halogenated Organic Waste" container.[4][9]

  • DO NOT: Mix with non-halogenated organic waste (e.g., acetone, hexane, ethanol), aqueous waste, or solid chemical waste.[9]

  • Causality: Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal. Even a small amount of halogenated material contaminates the entire container, forcing it to be treated via the more rigorous halogenated waste disposal process.[9]

Step 2: Container Selection Use only containers approved for hazardous chemical waste.

  • Material: The container must be made of a material chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are typically acceptable.

  • Condition: The container must be in good condition, free of leaks, and must have a secure, screw-top lid to prevent spills and vapor release.[9]

Step 3: Accurate Labeling Proper labeling is a strict regulatory requirement under OSHA's Hazard Communication Standard.[10]

  • Timing: Label the container before adding the first drop of waste.[9]

  • Content: The label must clearly state:

    • The words "Hazardous Waste" .

    • The specific waste type: "Halogenated Organic Waste" .

    • The full, unabbreviated chemical name of all components. In this case, "Waste this compound" . If it is in a solvent solution, list the solvent as well (e.g., "in Dichloromethane").

Step 4: Waste Accumulation and Storage

  • Keep Closed: The waste container must remain closed at all times, except when actively adding waste.[9] This minimizes the release of hazardous vapors into the laboratory.

  • Storage Location: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area should be secondary containment (such as a chemical-resistant tray) and located away from heat, sparks, or open flames.[3]

  • Incompatibles: Ensure the container is not stored near strong bases or oxidizing agents.[3]

Step 5: Final Disposal

  • Contact EHS: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.

  • Professional Disposal: EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be managed according to federal and state regulations, likely via controlled incineration.[6]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert: Alert all personnel in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS immediately.

  • Contain (for small, manageable spills):

    • Don the appropriate PPE as described in Section 3.1.

    • Cover the spill with an inert, non-combustible absorbent material.

    • Work from the outside of the spill inward to prevent spreading.

  • Collect: Carefully scoop the absorbed material and contaminated debris into a designated, sealable container.

  • Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through EHS.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

Visualization: Chemical Waste Segregation Workflow

The following diagram illustrates the critical decision-making process for laboratory chemical waste segregation.

G Start Chemical Waste Generated IsAqueous Is the waste primarily aqueous? Start->IsAqueous IsHalogenated Is the organic waste halogenated? (Contains F, Cl, Br, I) HalogenatedWaste Collect in HALOGENATED ORGANIC WASTE (Green Label) IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in NON-HALOGENATED ORGANIC WASTE (Black or Red Label) IsHalogenated->NonHalogenatedWaste No IsAqueous->IsHalogenated No AqueousWaste Collect in AQUEOUS WASTE (Blue Label) IsAqueous->AqueousWaste Yes FinalDisposal Arrange for EHS Pickup for Final Disposal HalogenatedWaste->FinalDisposal NonHalogenatedWaste->FinalDisposal AqueousWaste->FinalDisposal

Caption: Decision workflow for proper segregation of laboratory chemical waste streams.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

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  • PubChem Compound Summary for 1-Bromo-5-chloro-1-iodopentane. National Center for Biotechnology Information. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Bromophenyl)-5-chloro-1-oxopentane

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our primary responsibility extends beyond achieving novel results; it begins with ensuring a robust culture of safety. The compound 1-(4-Bromophenyl)-5-chloro-1-oxopentane (CAS No. 54874-12-3) is a halogenated ketone used in specialized research contexts.[1][2] While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not widely available, its structure as a halogenated organic compound necessitates a cautious and well-informed approach to handling.[3]

This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols herein are designed to be self-validating systems, grounded in established principles of chemical hygiene to protect you, your colleagues, and your research.

Hazard Assessment: The 'Why' Behind the Precaution

Understanding the rationale for each piece of protective equipment is critical. Based on the chemical class (haloketone), we must anticipate several potential hazards, even in the absence of a detailed Safety Data Sheet (SDS). Chemicals in this family can be irritants, corrosive, and may pose toxicological risks upon exposure.[3][4][5] Therefore, we operate under the precautionary principle, treating the substance with a high degree of respect.

Anticipated Hazards:

  • Skin Irritation/Corrosion: Halogenated organic compounds can cause skin irritation upon contact.[6] Prolonged exposure may lead to more severe effects.

  • Serious Eye Damage/Irritation: The eyes are particularly vulnerable to chemical splashes, and compounds of this nature are likely to cause serious irritation or damage.[6]

  • Respiratory Tract Irritation: While the compound is a liquid, vapors or aerosols may be generated, especially if heated or agitated, which could irritate the respiratory system.[3]

  • Ingestion Toxicity: Accidental ingestion could be harmful.[3]

The Core PPE Ensemble: Your Primary Shield

The selection of PPE is not a matter of preference but a requirement dictated by a thorough risk assessment. For this compound, a comprehensive PPE suite is mandatory.

Equipment Specification Rationale & Causality
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield worn over goggles.[7]Safety glasses alone are insufficient as they do not protect against splashes.[8] Goggles provide a seal around the eyes. A face shield is crucial when handling larger volumes (>50 mL) or during procedures with a high potential for splashing, offering a secondary barrier for the entire face.[8]
Hand Protection Chemical-resistant gloves (Nitrile minimum for incidental contact).Disposable nitrile gloves offer protection against incidental splashes but should be removed and replaced immediately upon contamination.[7][8] For prolonged handling or immersion, consult a glove compatibility chart for halogenated compounds; butyl rubber or other more resistant materials may be required. Double-gloving is a prudent practice to enhance protection.
Body Protection Flame-resistant lab coat. Chemical-resistant apron.A lab coat protects skin and personal clothing from minor spills and contact.[9] A chemical-resistant apron worn over the lab coat provides an additional layer of protection against splashes of corrosive or irritant liquids.[10][11][12]
Footwear Closed-toe, liquid-resistant shoes.Protects the feet from spills. Open-toed shoes are never permissible in a laboratory setting where hazardous chemicals are handled.[8][9]
Respiratory Protection NIOSH-approved respirator (if required).All handling of this compound should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[10] If procedures may generate significant vapors or aerosols and a fume hood is not feasible, a formal respiratory protection plan, including fit-testing and cartridge selection, must be implemented by your institution's Environmental Health & Safety (EHS) department.

Operational Protocols: A Step-by-Step Guide to Safety

Adherence to a strict, sequential protocol minimizes the risk of exposure and contamination.

Overall Handling Workflow

The entire process, from preparation to cleanup, must be deliberate and methodical.

G cluster_prep Preparation cluster_ppe PPE cluster_handling Chemical Handling cluster_cleanup Post-Handling prep Verify Fume Hood Function & Airflow locate Locate Safety Equipment (Shower, Eyewash, Spill Kit) prep->locate review Review Procedure & Assemble Materials locate->review don Don PPE (Correct Sequence) review->don handle Perform All Transfers & Manipulations in Fume Hood don->handle decon Decontaminate Glassware & Work Surfaces handle->decon waste Segregate & Label Hazardous Waste decon->waste doff Doff PPE (Correct Sequence) waste->doff wash Wash Hands Thoroughly doff->wash

Caption: High-level workflow for handling this compound.

Step 1: Donning Personal Protective Equipment

The order in which you put on PPE is critical to ensure complete protection.

G a 1. Lab Coat (Fasten completely) b 2. Chemical Splash Goggles (Ensure a snug fit) a->b c 3. Face Shield (If splash risk is high) b->c d 4. Chemical-Resistant Gloves (Pull cuffs over lab coat sleeves) c->d

Caption: The correct sequence for donning PPE before handling hazardous chemicals.

Step 2: Doffing (Removing) Personal Protective Equipment

The removal process is designed to prevent the transfer of contaminants from the PPE to your skin or clothing. It is the most critical step in avoiding personal exposure.

G a 1. Gloves (Peel one off, ball in gloved hand, slide clean finger under the other) b 2. Face Shield a->b c 3. Lab Coat (Peel off, turning inside out) b->c d 4. Goggles (Handle by the strap) c->d e 5. Wash Hands Thoroughly d->e

Caption: The correct sequence for doffing PPE to avoid cross-contamination.

Emergency Preparedness and Disposal

Spill Response For small spills (<100 mL) inside a chemical fume hood:

  • Alert personnel in the immediate area.[9]

  • Wearing your full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully scoop the material into a designated, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.[9][13]

  • All contaminated materials must be disposed of as hazardous waste.[14]

Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]

Disposal Plan All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Stream: Halogenated Organic Liquid Waste.

  • Container: Use a designated, properly sealed, and clearly labeled waste container.[10]

  • Regulations: Adhere strictly to all federal, state, and local regulations for hazardous waste disposal.[6] Do not pour this chemical down the drain.

By integrating these safety protocols into every aspect of your workflow, you establish a resilient and responsible research environment. Trust in the procedure is trust in your safety.

References

  • Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

  • Grand Valley State University. (2015, March 2). Corrosives - Lab Safety. Retrieved from [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

  • Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]

  • Uniflow. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-5-chloropentane | C5H10BrCl | CID 96070 - PubChem. Retrieved from [Link]

  • Stanford University. (n.d.). Decontamination - Biosafety Manual. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • LookChem. (n.d.). This compound cas no.54874-12-3. Retrieved from [Link]

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